molecular formula C7H4ClF3O2 B1453387 3-Chloro-5-(trifluoromethoxy)phenol CAS No. 1017778-52-7

3-Chloro-5-(trifluoromethoxy)phenol

Cat. No.: B1453387
CAS No.: 1017778-52-7
M. Wt: 212.55 g/mol
InChI Key: GDQVMGRMDBOXLX-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethoxy)phenol is a useful research compound. Its molecular formula is C7H4ClF3O2 and its molecular weight is 212.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-5-(trifluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O2/c8-4-1-5(12)3-6(2-4)13-7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQVMGRMDBOXLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017778-52-7
Record name 3-chloro-5-(trifluoromethoxy)phenol
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Foundational & Exploratory

A Technical Guide to 3-Chloro-5-(trifluoromethoxy)phenol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-5-(trifluoromethoxy)phenol, a halogenated and fluorinated phenol derivative of significant interest in medicinal chemistry and drug development. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from analogous structures and established chemical principles to offer valuable insights into its synthesis, physicochemical properties, spectral characteristics, and potential applications. By examining the roles of the chloro, hydroxyl, and trifluoromethoxy functional groups, this guide serves as a foundational resource for researchers exploring the utility of this and similar molecules in the design of novel therapeutics.

Introduction: The Strategic Importance of Fluorinated Phenols in Medicinal Chemistry

Phenolic scaffolds are ubiquitous in pharmaceuticals, offering a versatile platform for molecular interactions.[1][2][3] The strategic incorporation of halogen and fluorinated moieties can dramatically enhance the pharmacological profile of these molecules. The trifluoromethoxy (-OCF3) group, in particular, is increasingly utilized in drug design for its unique ability to modulate key physicochemical properties.[4][5][6] It significantly increases lipophilicity, which can improve membrane permeability and bioavailability, and enhances metabolic stability due to the strength of the C-F bonds.[6][7] The chlorine atom further influences the electronic nature of the aromatic ring and provides an additional vector for molecular interactions.[8][9] this compound, with its distinct substitution pattern, represents a promising, albeit underexplored, building block for the synthesis of novel bioactive compounds.

Physicochemical Properties

PropertyPredicted Value/InformationBasis for Prediction
CAS Number 1017778-52-7Publicly available chemical databases.
Molecular Formula C₇H₄ClF₃O₂Calculated from the chemical structure.
Molecular Weight 228.55 g/mol Calculated from the molecular formula.
Appearance Colorless to light-colored solid or oilGeneral property of substituted phenols.
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Sparingly soluble in water.The trifluoromethoxy group increases lipophilicity.[4][6]
pKa Estimated to be slightly lower than phenol (pKa ~9.9)The electron-withdrawing nature of the chloro and trifluoromethoxy groups increases the acidity of the phenolic hydroxyl group.

Synthesis of this compound

Proposed Synthetic Pathway

A likely two-step synthetic approach would involve the trifluoromethylation of a readily available starting material, 3-chloro-5-hydroxyphenol.

G A 3-Chloro-5-hydroxyphenol B Intermediate Xanthate A->B Imidazolium methylthiocarbonothioyl salt (Step 1: Xanthalation) C This compound B->C XtalFluor-E, TCCA (Step 2: O-Trifluoromethylation)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on similar transformations and should be optimized for this specific substrate.[10]

Step 1: Xanthate Formation

  • To a solution of 3-chloro-5-hydroxyphenol (1.0 eq) in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add an imidazolium methylthiocarbonothioyl salt (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude xanthate intermediate.

Step 2: O-Trifluoromethylation

  • Dissolve the crude xanthate intermediate from Step 1 in an anhydrous solvent such as dichloromethane (DCM).

  • Add XtalFluor-E (2.0 eq) and trichloroisocyanuric acid (TCCA) (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic characteristics based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ is expected to show three aromatic proton signals in the range of δ 6.5-7.5 ppm, and a broad singlet for the phenolic hydroxyl proton, the chemical shift of which will be concentration-dependent. The aromatic protons will exhibit splitting patterns consistent with their meta-coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display characteristic signals for the aromatic carbons. The carbon bearing the trifluoromethoxy group will appear as a quartet due to coupling with the fluorine atoms. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and trifluoromethoxy groups.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)Vibration
~3600-3200 (broad)O-H stretch (phenolic)
~1600, ~1470C=C stretch (aromatic)
~1250-1050 (strong)C-O-C stretch (aryl ether)[13][14][15][16]
~1150-1100 (strong)C-F stretch (trifluoromethyl)
~800-600C-Cl stretch
Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Common fragmentation pathways for halogenated phenols include the loss of CO, CHO, and the halogen atom.[17][18][19][20][21]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its three functional groups: the phenolic hydroxyl, the aromatic ring, and the trifluoromethoxy group.

G cluster_0 Key Reactive Sites A Phenolic -OH O-Alkylation, O-Acylation, Etherification O-Alkylation, O-Acylation, Etherification A->O-Alkylation, O-Acylation, Etherification B Aromatic Ring Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) B->Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) C Trifluoromethoxy Group Generally stable, influences ring electronics Generally stable, influences ring electronics C->Generally stable, influences ring electronics

Caption: Reactivity map of this compound.

  • Phenolic Hydroxyl Group: This group is acidic and can be deprotonated with a base to form a phenoxide, which is a potent nucleophile for O-alkylation and O-acylation reactions.[2]

  • Aromatic Ring: The aromatic ring is activated towards electrophilic aromatic substitution by the hydroxyl group (ortho-, para-directing) and deactivated by the electron-withdrawing chloro and trifluoromethoxy groups.[3] The substitution pattern will be a result of the interplay of these electronic effects.

  • Trifluoromethoxy Group: This group is generally stable to metabolic degradation and many chemical transformations, making it a valuable moiety for maintaining the integrity of a drug candidate in vivo.[4][6]

Applications in Drug Development

Substituted phenols are crucial intermediates in the synthesis of a wide array of active pharmaceutical ingredients (APIs).[1][22] The unique combination of a chloro and a trifluoromethoxy group in this compound makes it a particularly attractive building block for several reasons:

  • Enhanced Lipophilicity: The trifluoromethoxy group significantly increases lipophilicity, which can improve a drug candidate's ability to cross biological membranes.[4][6]

  • Metabolic Stability: The robust C-F bonds in the trifluoromethoxy group resist metabolic degradation, potentially leading to a longer in vivo half-life for drugs containing this moiety.[7]

  • Modulation of pKa: The electron-withdrawing nature of the substituents can fine-tune the acidity of the phenol, which can be critical for target binding and pharmacokinetic properties.

  • Scaffold for Further Functionalization: The phenolic hydroxyl group provides a convenient handle for the attachment of other molecular fragments through ether or ester linkages, allowing for the exploration of a broad chemical space in lead optimization.

This molecule could serve as a key intermediate in the synthesis of compounds targeting a variety of biological targets, including kinases, G-protein coupled receptors, and enzymes where interactions with halogenated and fluorinated aromatic rings are favorable.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, it should be handled with the care appropriate for a substituted chlorophenol. Chlorophenols are generally considered toxic and can cause skin and eye irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a chemical entity with significant potential in the field of drug discovery and development. Its unique combination of functional groups offers a powerful tool for medicinal chemists to modulate the physicochemical and pharmacokinetic properties of new drug candidates. While detailed experimental data for this specific molecule remains scarce, this guide provides a solid foundation for its synthesis, characterization, and application by drawing upon established principles and data from analogous compounds. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in the development of next-generation therapeutics.

References

3-Chloro-5-(trifluoromethoxy)phenol molecular weight.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-5-(trifluoromethoxy)phenol

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. The document delineates its physicochemical properties, outlines a plausible synthetic pathway, and discusses its potential applications as a key building block in the development of novel pharmaceuticals and agrochemicals. The guide emphasizes the strategic importance of the trifluoromethoxy group in modulating molecular properties to enhance biological activity and metabolic stability. Safety protocols and handling guidelines are also presented, derived from data on structurally related compounds. This paper is intended for an audience of researchers, scientists, and drug development professionals, offering expert insights into the scientific and practical aspects of working with this specialized chemical intermediate.

Introduction: The Strategic Role of Fluorinated Phenols in Modern Chemistry

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design and materials science.[1] The unique properties of the fluorine atom—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and biological characteristics.[2] Among fluorinated motifs, the trifluoromethoxy (-OCF₃) group is particularly valuable. It is often employed as a lipophilic hydrogen bond acceptor that can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[2]

This compound emerges as a significant building block, combining the electronic and steric features of a chlorinated aromatic ring with the property-modulating effects of the trifluoromethoxy group. This unique combination makes it an attractive starting material for synthesizing complex molecules with potential therapeutic or agricultural applications. This guide serves as a technical resource for professionals seeking to understand and utilize this compound in their research and development endeavors.

Physicochemical and Structural Properties

Precise characterization is the foundation of all chemical research and development. While experimental data for this compound is not widely published, its key properties can be reliably calculated and inferred from established chemical principles and data from analogous compounds.

PropertyValueSource / Method
IUPAC Name This compound-
CAS Number 1017778-52-7[3]
Molecular Formula C₇H₄ClF₃O₂-
Molecular Weight 212.55 g/mol Calculated
Appearance Predicted: Colorless to light-colored solid or liquidInferred
Storage Temperature Room Temperature, sealed in dry conditions[4]

Note: Some properties are predicted based on the structure and data from similar compounds due to limited publicly available experimental data for this specific isomer.

Synthesis and Mechanistic Considerations

The synthesis of substituted trifluoromethoxyphenols is a non-trivial process, often requiring specialized reagents and carefully controlled conditions. While a specific, validated protocol for this compound is not publicly documented, a plausible and chemically sound synthetic route can be designed based on established organofluorine chemistry.

Proposed Synthetic Pathway: Electrophilic Chlorination

A logical approach involves the selective electrophilic chlorination of the precursor, 3-(trifluoromethoxy)phenol. The hydroxyl (-OH) and trifluoromethoxy (-OCF₃) groups are ortho-, para-directing and meta-directing, respectively. The directing effects of these groups on the aromatic ring will govern the regioselectivity of the chlorination reaction.

The workflow for this synthesis can be visualized as follows:

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Work-up and Purification cluster_3 Step 4: Final Product A 3-(Trifluoromethoxy)phenol (CAS: 827-99-6) D Reaction Mixture (Stir at controlled temp., e.g., 0°C to RT) A->D B Inert Solvent (e.g., Dichloromethane) B->D C Chlorinating Agent (e.g., N-Chlorosuccinimide) C->D E Reaction Monitoring (TLC or GC-MS) D->E Monitor Progress F Aqueous Work-up (e.g., Na₂S₂O₃ wash) E->F Upon Completion G Extraction with Organic Solvent F->G H Drying and Solvent Evaporation G->H I Purification (Column Chromatography) H->I J This compound I->J

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Representative)

The following protocol is a representative example and should be optimized and validated in a laboratory setting.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1 equivalent of 3-(trifluoromethoxy)phenol in anhydrous dichloromethane.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add 1.05 equivalents of N-Chlorosuccinimide (NCS) portion-wise over 15 minutes, ensuring the temperature does not exceed 5°C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and wash with brine.

  • Extraction and Drying: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Causality of Choices:

  • N-Chlorosuccinimide (NCS): Chosen as a mild and selective chlorinating agent to minimize over-chlorination and side reactions.

  • Dichloromethane: Selected as an inert solvent that readily dissolves the reactants and does not participate in the reaction.

  • Controlled Temperature: Starting at 0°C helps to control the exothermicity of the reaction and improve the regioselectivity.

Spectroscopic Characterization Profile (Predicted)

Full spectroscopic validation is essential for confirming the identity and purity of the synthesized compound. Based on the structure, the following spectral characteristics are anticipated.

G Start Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR MS Mass Spectrometry (EI or ESI) Start->MS IR FTIR Spectroscopy Start->IR Confirm Structure Confirmed? NMR->Confirm MS->Confirm IR->Confirm End Characterization Complete Confirm->End Yes

Caption: Logical workflow for analytical characterization.

TechniquePredicted Key Features
¹H NMR Aromatic region (δ 6.5-7.5 ppm) showing three distinct signals for the aromatic protons. A broad singlet for the phenolic proton (-OH).
¹³C NMR Signals for seven distinct carbon atoms. A quartet for the -OCF₃ carbon due to coupling with fluorine. Aromatic signals showing C-Cl and C-O shifts.
¹⁹F NMR A singlet around δ -58 to -60 ppm, characteristic of the -OCF₃ group.
Mass Spec (EI) A molecular ion peak (M⁺) at m/z ≈ 212 and 214 in a ~3:1 ratio, characteristic of a monochlorinated compound. Fragmentation would show loss of CF₃.
FTIR A broad absorption band around 3200-3500 cm⁻¹ for the O-H stretch. Strong C-F stretching bands around 1100-1300 cm⁻¹. C-Cl stretch around 700-800 cm⁻¹.

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its utility as a versatile intermediate. The phenol group provides a reactive handle for nucleophilic substitution or etherification reactions, while the chloro and trifluoromethoxy groups fine-tune the electronic and lipophilic properties of the final molecule.

  • Pharmaceuticals: This compound is an ideal starting point for synthesizing inhibitors, receptor antagonists, or other biologically active molecules. The -OCF₃ group is present in several FDA-approved drugs, where it enhances metabolic stability and brain permeability.[2]

  • Agrochemicals: Halogenated and trifluoromethylated phenols are common precursors for herbicides and fungicides.[5] The specific substitution pattern of this compound could lead to the discovery of new crop protection agents with improved efficacy and environmental profiles.

Safety, Handling, and Disposal

Assumed Hazards:

  • Harmful if swallowed.[6]

  • Causes skin and eye irritation or burns.[6][8]

  • May cause respiratory irritation.

Recommended Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6][8]

  • Handling: Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste. Do not empty into drains.

References

An In-depth Technical Guide to the Synthesis of 3-Chloro-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Chloro-5-(trifluoromethoxy)phenol in Modern Chemistry

This compound is a highly valuable fluorinated building block in the fields of medicinal chemistry, agrochemistry, and materials science. Its unique substitution pattern, featuring a chlorine atom, a trifluoromethoxy group, and a hydroxyl group on a benzene ring, imparts specific physicochemical properties to molecules that incorporate this moiety. The trifluoromethoxy group, in particular, is often sought after in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity of a compound. This guide provides a detailed, scientifically-grounded pathway for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The presented methodology is based on established chemical principles and provides insights into the critical parameters for a successful synthesis.

Retrosynthetic Analysis and Chosen Synthetic Pathway

A logical retrosynthetic analysis of this compound points to the corresponding aniline, 3-Chloro-5-(trifluoromethoxy)aniline, as a key precursor. The conversion of an aromatic amine to a phenol is a classic and reliable transformation in organic synthesis, typically proceeding through a diazotization reaction followed by hydrolysis of the resulting diazonium salt. This pathway is advantageous due to the ready availability of the aniline precursor and the generally high efficiency of the diazotization-hydrolysis sequence.

The overall synthetic strategy can be visualized as a two-stage process:

  • Stage 1: Synthesis of the Precursor, 3-Chloro-5-(trifluoromethoxy)aniline. This is typically achieved through the reduction of the corresponding nitro compound, 1-chloro-3-nitro-5-(trifluoromethoxy)benzene.

  • Stage 2: Conversion of 3-Chloro-5-(trifluoromethoxy)aniline to this compound. This involves the diazotization of the aniline followed by the hydrolysis of the in-situ generated diazonium salt.

This guide will focus on the critical second stage of this synthesis, providing a detailed protocol and mechanistic insights.

Core Synthesis: From Aniline to Phenol

The conversion of 3-Chloro-5-(trifluoromethoxy)aniline to the target phenol is a cornerstone of this synthesis. The process hinges on the formation of a diazonium salt, an excellent leaving group, which is subsequently displaced by a hydroxyl group from water.

Step 1: Diazotization of 3-Chloro-5-(trifluoromethoxy)aniline

Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt. Nitrous acid is unstable and is therefore generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically sulfuric acid or hydrochloric acid. The reaction is performed at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[1]

The presence of electron-withdrawing groups, such as the chlorine and trifluoromethoxy substituents on the aniline, can decrease the nucleophilicity of the amino group, potentially slowing down the diazotization process. However, the reaction is generally robust and proceeds to completion under the right conditions.

Experimental Protocol: Diazotization

  • To a stirred solution of concentrated sulfuric acid in water, cooled to 0-5 °C in an ice-salt bath, add 3-Chloro-5-(trifluoromethoxy)aniline (1.0 equivalent) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Continue stirring at this temperature for 30 minutes to ensure complete dissolution and formation of the aniline salt.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in cold water.

  • Add the sodium nitrite solution dropwise to the cold aniline salt solution. The rate of addition should be carefully controlled to maintain the temperature between 0 and 5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30-60 minutes. The formation of the diazonium salt solution is now complete.

Step 2: Hydrolysis of the 3-Chloro-5-(trifluoromethoxy)benzenediazonium Salt

The hydrolysis of the diazonium salt to the corresponding phenol is typically achieved by heating the acidic solution. The diazonium group (-N₂⁺) is an excellent leaving group, and upon warming, it departs as nitrogen gas, allowing for the nucleophilic attack of water on the aromatic ring to form the phenol.[2]

The efficiency of this step can be influenced by the reaction temperature and the concentration of the acid. A balance must be struck to ensure complete decomposition of the diazonium salt while minimizing the formation of side products.

Experimental Protocol: Hydrolysis

  • Gently warm the freshly prepared diazonium salt solution to 50-60 °C. The evolution of nitrogen gas should be observed.

  • Maintain this temperature until the gas evolution ceases, which typically takes 1-2 hours.

  • After cooling to room temperature, the reaction mixture is extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude this compound.

Purification and Characterization

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the final product in high purity.

Compound Molecular Formula Molecular Weight Physical Form Purity
This compoundC₇H₄ClF₃O212.55 g/mol Liquid>97%

Data sourced from commercial supplier information.[3]

Characterization of the final product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mechanistic Insights and Rationale

The entire process is a well-established example of electrophilic aromatic substitution, where the initial amine is converted into a highly reactive intermediate that can be readily substituted.

Synthesis_Pathway

Caption: Overall synthetic transformation from aniline to phenol.

The choice of a strong acid like sulfuric acid serves a dual purpose: it catalyzes the formation of the nitrosonium ion (NO⁺) from nitrous acid and protonates the aniline to form the anilinium salt, which is soluble in the aqueous medium. The low reaction temperature for diazotization is critical to prevent the premature decomposition of the diazonium salt, which can lead to a range of unwanted side products. The subsequent heating for hydrolysis provides the necessary activation energy for the elimination of the stable nitrogen molecule and the formation of the desired phenol.

Safety Considerations

Aryl diazonium salts are known to be thermally unstable and can decompose explosively, especially when isolated in a dry state. Therefore, it is imperative to handle the diazonium salt solution with care and to avoid its isolation. The reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Conclusion

The synthesis of this compound from its corresponding aniline via a diazotization-hydrolysis sequence is a robust and reliable method. By carefully controlling the reaction parameters, particularly temperature, this valuable building block can be prepared in good yield and high purity. The insights and protocols provided in this guide are intended to equip researchers and scientists with the necessary knowledge to successfully synthesize this important compound for their research and development endeavors.

References

Reactivity of 3-Chloro-5-(trifluoromethoxy)phenol in substitution reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of 3-Chloro-5-(trifluoromethoxy)phenol in Substitution Reactions

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a polysubstituted aromatic compound of increasing interest in medicinal chemistry and agrochemical synthesis.[1] Its utility as a synthetic intermediate is dictated by the complex interplay of its three distinct functional groups: a hydroxyl (-OH), a chloro (-Cl), and a trifluoromethoxy (-OCF3) group. This guide provides a comprehensive analysis of the molecule's reactivity in substitution reactions. We will dissect the electronic and steric influences of each substituent to predict regiochemical outcomes in electrophilic aromatic substitution and explore the reactivity of the phenolic hydroxyl group in nucleophilic substitution reactions. This document serves as a predictive framework and practical guide for chemists leveraging this versatile building block.

Molecular Architecture and Electronic Profile

The reactivity of an aromatic ring is fundamentally governed by the electronic nature of its substituents. In this compound, we have a competitive and nuanced scenario. A qualitative understanding of each group's inductive and resonance effects is critical for predicting its chemical behavior.

  • Hydroxyl (-OH) Group: This is a powerful activating group. While oxygen is highly electronegative (strong -I inductive effect), its ability to donate a lone pair of electrons into the aromatic π-system (+M resonance effect) is dominant. This donation significantly increases the electron density of the ring, particularly at the ortho and para positions, making the molecule more susceptible to electrophilic attack.[2][3] The -OH group is therefore a strong ortho, para-director.

  • Chloro (-Cl) Group: Halogens present a classic case of competing effects. Their high electronegativity withdraws electron density from the ring inductively (-I effect), which deactivates the ring overall compared to benzene.[4] However, like the hydroxyl group, they possess lone pairs that can be donated via resonance (+M effect). For halogens, the inductive effect outweighs the resonance effect, leading to net deactivation. Despite this, the resonance donation still directs incoming electrophiles to the ortho and para positions.[4][5]

  • Trifluoromethoxy (-OCF3) Group: This group is a potent deactivator. The three highly electronegative fluorine atoms create an extremely powerful electron-withdrawing inductive effect (-I).[6][7] Unlike a simple methoxy group (-OCH3), the lone pairs on the oxygen are drawn towards the trifluoromethyl group, severely diminishing their ability to participate in resonance with the aromatic ring. Consequently, the -OCF3 group strongly deactivates the ring and is a meta-director for electrophilic substitution.[5][8] Its stability against metabolic degradation makes it a valuable moiety in drug design.[6]

Table 1: Summary of Substituent Effects
SubstituentInductive EffectResonance EffectNet Effect on ReactivityDirecting Influence
-OH -I (Withdrawing)+M (Donating)Activatingortho, para
-Cl -I (Withdrawing)+M (Donating)Deactivatingortho, para
-OCF3 -I (Strongly Withdrawing)NegligibleStrongly Deactivatingmeta

Electrophilic Aromatic Substitution (EAS)

Predicting the site of electrophilic attack requires a consolidated analysis of the directing effects of all three substituents. The positions on the ring are numbered as follows:

Numbering of the aromatic ring.

Let's analyze the directing influence on the available positions (C2, C4, C6):

  • Position C2: ortho to -OH (activating), ortho to -Cl (deactivating), and meta to -OCF3 (deactivating). This position is strongly activated by the hydroxyl group.

  • Position C4: para to -OH (activating), ortho to -Cl (deactivating), and ortho to -OCF3 (deactivating). This position is also strongly activated by the hydroxyl group but deactivated by the other two.

  • Position C6: ortho to -OH (activating), meta to -Cl (deactivating), and para to -OCF3 (deactivating). This position is activated by the hydroxyl group.

Controlling Influence: The -OH group is the most powerful activating group and will dominate the directing effects.[2][9] Therefore, electrophilic substitution is overwhelmingly expected to occur at the positions ortho and para to the hydroxyl group, which are C2, C4, and C6.

Between these, C4 is sterically the most accessible. However, the strong deactivating effects of the adjacent -Cl and -OCF3 groups at this position may hinder attack. The C2 and C6 positions are electronically most favorable due to the powerful activation from the adjacent -OH group. Steric hindrance from the neighboring substituents will play a role in the ratio of products. Given the bulk of the -OCF3 group, substitution at C2 is likely favored over C6.

Diagram 1: Predicted Regioselectivity in EAS

G Predicted Regioselectivity for Electrophilic Aromatic Substitution Molecule This compound C2 C4 C6 Major Major Product (Position 2) Molecule:c2->Major Most Favorable (Strong -OH activation) Minor Minor Product (Position 6) Molecule:c6->Minor Favorable (Steric hindrance from -Cl) Trace Trace Product (Position 4) Molecule:c4->Trace Least Favorable (Deactivation by -Cl, -OCF3) E_plus Electrophile (E+) E_plus->Molecule Reaction Outcome Predicted Outcome

Predicted regioselectivity for EAS reactions.
Exemplary EAS Protocols (Hypothetical)

Protocol 1: Monobromination

This protocol aims to install a bromine atom, likely at the C2 position. Due to the activated nature of the ring by the -OH group, harsh conditions are unnecessary.[2]

  • Preparation: Dissolve this compound (1.0 eq) in a suitable solvent of low polarity, such as chloroform (CHCl₃) or carbon tetrachloride (CCl₄), in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of bromine (Br₂) (1.0 eq) in the same solvent to the flask dropwise over 30 minutes. Maintain the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess bromine.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (CH₂Cl₂). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired 2-Bromo-3-chloro-5-(trifluoromethoxy)phenol.

Nucleophilic Substitution Reactions

Nucleophilic substitution can occur at two main sites: the phenolic oxygen or the chlorine-bearing carbon.

Reactions at the Phenolic Oxygen

The hydroxyl group is the most reactive site for nucleophilic attack by the phenoxide anion. The acidity of the phenol is enhanced by the electron-withdrawing -Cl and -OCF3 groups, facilitating the formation of the corresponding phenoxide with a suitable base. This phenoxide is an excellent nucleophile for reactions like Williamson ether synthesis or esterification.[3]

Protocol 2: O-Alkylation (Williamson Ether Synthesis)

This workflow describes the synthesis of a methyl ether derivative.

  • Deprotonation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in a dry polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (CH₃CN).

  • Base Addition: Add a suitable base such as potassium carbonate (K₂CO₃) (1.5 eq) or sodium hydride (NaH) (1.1 eq) portion-wise at room temperature. Stir for 30 minutes to ensure complete formation of the phenoxide salt.

  • Electrophile Addition: Add the alkylating agent, such as methyl iodide (CH₃I) (1.2 eq), dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC.

  • Quenching and Work-up: After completion, cool the reaction to room temperature and carefully quench with water.

  • Extraction: Extract the product into a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude ether by column chromatography.

Diagram 2: Workflow for O-Alkylation

G Experimental Workflow for O-Alkylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Phenol in dry DMF AddBase Add Base (K₂CO₃) Stir 30 min Start->AddBase AddMeI Add Methyl Iodide AddBase->AddMeI Heat Heat to 60°C Monitor by TLC (4-6h) AddMeI->Heat Quench Cool & Quench with Water Heat->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Dry over Na₂SO₄ Extract->Wash Purify Concentrate & Purify via Chromatography Wash->Purify End Isolated Product: 3-Chloro-5-(trifluoromethoxy)anisole Purify->End

References

Spectroscopic analysis of 3-Chloro-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 3-Chloro-5-(trifluoromethoxy)phenol

Foreword: The Analytical Imperative for Novel Intermediates

In the landscape of pharmaceutical and agrochemical development, the precise characterization of synthetic intermediates is not merely a procedural step but the bedrock of successful discovery and manufacturing.[1] Molecules such as this compound, a halogenated and fluorinated phenol derivative, serve as critical building blocks. Its unique substitution pattern—a chloro group, a trifluoromethoxy group, and a hydroxyl group meta to each other—imparts specific electronic and steric properties that are leveraged in the synthesis of more complex active ingredients. An unambiguous structural confirmation and purity assessment are therefore paramount.

This guide provides a comprehensive, multi-technique spectroscopic approach to the analysis of this compound. Moving beyond a simple recitation of data, we will explore the causality behind our analytical choices, detailing how each technique provides a unique and complementary piece of the structural puzzle. The protocols herein are designed to be self-validating, ensuring that the resulting data is robust, reproducible, and leads to an unassailable structural elucidation.

Foundational Analysis: Molecular Formula and Purity

Prior to in-depth structural analysis, the molecular formula and purity must be established. High-Resolution Mass Spectrometry (HRMS) provides the empirical formula, while techniques like High-Performance Liquid Chromatography (HPLC) are used to assess sample purity. For the purpose of this guide, we will assume a sample purity of >97% as is common for commercial-grade reagents.[2]

Molecular Formula: C₇H₄ClF₃O[3] Molecular Weight: 212.55 g/mol (for ³⁵Cl isotope)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the proton, carbon, and fluorine environments.

Proton (¹H) NMR Spectroscopy

Rationale & Causality: ¹H NMR reveals the number of distinct proton environments and their neighboring relationships (connectivity) through spin-spin coupling. In this molecule, we expect to resolve signals for the three aromatic protons and the single phenolic hydroxyl proton. The electron-withdrawing nature of the chlorine and trifluoromethoxy groups will deshield the aromatic protons, shifting them downfield relative to benzene (7.34 ppm).

Predicted Spectral Interpretation: The spectrum will feature three signals in the aromatic region and one for the hydroxyl proton.

  • H2: This proton is situated between the two strongly electron-withdrawing Cl and OCF₃ groups. It is expected to be the most deshielded, appearing as a triplet (or a narrow multiplet) due to small meta-coupling to H4 and H6.

  • H4 & H6: These protons are ortho to either the Cl or OCF₃ group and meta to the other. Their chemical shifts will be similar but distinct, appearing as multiplets.

  • OH: The phenolic proton signal is typically a broad singlet, and its chemical shift is highly dependent on concentration and solvent due to hydrogen bonding.[4] It can be confirmed by a D₂O exchange experiment, where the peak disappears.[5]

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Proton Assignment Expected Chemical Shift (δ, ppm)
Aromatic H's6.8 - 7.3
Phenolic OH5.0 - 6.5 (variable)

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).[5] CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single, well-defined residual peak at ~7.26 ppm.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[5]

  • Instrumentation: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Key parameters include:

    • Number of scans: 16-64 (to achieve adequate signal-to-noise)

    • Relaxation delay (d1): 5 seconds (to ensure full relaxation of protons)

    • Pulse angle: 30-45 degrees

  • Data Processing: Process the resulting Free Induction Decay (FID) with an exponential window function and perform a Fourier transform. Phase and baseline correct the spectrum, and integrate all signals.

Carbon-13 (¹³C) NMR Spectroscopy

Rationale & Causality: ¹³C NMR provides a count of the unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic environment, offering direct evidence for the carbon skeleton and the points of substitution. The trifluoromethoxy group will have a profound effect, with the OCF₃ carbon appearing as a quartet due to one-bond coupling with the three fluorine atoms.

Predicted Spectral Interpretation: Seven distinct signals are expected.

  • C-O (Phenolic): The carbon attached to the hydroxyl group (C1) will be significantly deshielded, appearing around 155-160 ppm.

  • C-Cl & C-OCF₃: The carbons directly bonded to the electronegative chlorine (C3) and trifluoromethoxy group (C5) will also be downfield. The C-O bond of the trifluoromethoxy group will cause a significant downfield shift for C5.

  • Aromatic C-H: The carbons bonded to hydrogen (C2, C4, C6) will appear in the typical aromatic region of 110-130 ppm.

  • -OCF₃ Carbon: The carbon of the trifluoromethoxy group will be significantly deshielded and will appear as a quartet (¹JCF ≈ 250-260 Hz).

Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Carbon Assignment Expected Chemical Shift (δ, ppm)
C-OH~157
C-OCF₃~149
C-Cl~135
Aromatic C-H110 - 125
-OCF₃~121

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum on a 100 MHz (or higher) spectrometer.

    • Number of scans: 1024-4096 (or more, as needed for signal-to-noise)

    • Relaxation delay (d1): 2 seconds

    • Acquisition mode: Proton-decoupled (to produce singlets for all carbons not coupled to fluorine).

  • Data Processing: Process the FID similarly to the ¹H spectrum.

Fluorine-19 (¹⁹F) NMR Spectroscopy

Rationale & Causality: Given the presence of the trifluoromethoxy group, ¹⁹F NMR is an essential and highly sensitive technique. It provides direct confirmation of the fluorine environment. Since there are no other fluorine atoms in the molecule, we expect a single, clean signal.

Predicted Spectral Interpretation: A single sharp singlet is expected for the three equivalent fluorine atoms of the -OCF₃ group. Its chemical shift will be in the characteristic range for trifluoromethoxy groups.

Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)
Fluorine Assignment Expected Chemical Shift (δ, ppm)
-OCF₃-58 to -65

Experimental Protocol: ¹⁹F NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire the spectrum on a spectrometer equipped with a fluorine probe/channel. No external standard is typically needed, as the spectrometer's frequency is internally referenced.

    • Number of scans: 16-32

    • Acquisition mode: Proton-decoupled.

  • Data Processing: Standard Fourier transform, phasing, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Rationale & Causality: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[6] For this compound, we can confirm the presence of the hydroxyl (O-H), aromatic (C=C, C-H), carbon-oxygen (C-O), carbon-chlorine (C-Cl), and carbon-fluorine (C-F) bonds.

Predicted Spectral Interpretation: The spectrum will be dominated by several key absorption bands.

  • O-H Stretch: A strong and characteristically broad absorption band between 3200-3550 cm⁻¹ indicates the hydrogen-bonded phenolic hydroxyl group.[4][7][8]

  • Aromatic C-H Stretch: A weaker absorption will appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[4][7]

  • Aromatic C=C Stretch: Medium to strong absorptions in the 1400-1600 cm⁻¹ region are characteristic of the benzene ring.[4][7][8]

  • C-O Stretch (Phenolic): A strong band around 1200-1250 cm⁻¹ is indicative of the phenolic C-O bond.

  • C-F Stretches (-OCF₃): The trifluoromethoxy group will produce very strong, complex absorption bands in the 1000-1300 cm⁻¹ region, often obscuring other signals.

  • C-Cl Stretch: A strong absorption in the lower wavenumber region, typically 1000-1100 cm⁻¹ for aryl chlorides.[9]

Predicted FT-IR Data
Functional Group Expected Absorption Range (cm⁻¹)
Phenolic O-H stretch3200 - 3550
Aromatic C-H stretch3000 - 3100
Aromatic C=C stretch1400 - 1600
C-O stretch1200 - 1250
C-F stretches (-OCF₃)1000 - 1300
C-Cl stretch1000 - 1100

Experimental Protocol: FT-IR (ATR Method) The Attenuated Total Reflectance (ATR) method is a modern, rapid, and reliable technique that requires minimal sample preparation.[10][11]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[6][10] Run a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams of solid or one drop of liquid) of this compound directly onto the ATR crystal.[10]

  • Analysis: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[10]

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Rationale & Causality: Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural clues based on its fragmentation pattern under energetic conditions. For this molecule, Electron Ionization (EI) is a suitable technique.

Predicted Spectral Interpretation (EI-MS):

  • Molecular Ion (M⁺): The spectrum will show a prominent molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a pair of peaks (M⁺ and M+2) with a characteristic ~3:1 intensity ratio.

    • m/z 212 (for C₇H₄³⁵ClF₃O)

    • m/z 214 (for C₇H₄³⁷ClF₃O)

  • Key Fragment Ions: Aromatic ethers are relatively stable and often show a strong molecular ion peak.[12] Fragmentation may occur via several pathways:

    • Loss of ·CF₃: Cleavage of the O-CF₃ bond could lead to a fragment ion.

    • Loss of ·OCF₃: Cleavage of the C-O bond could lead to a significant fragment.

    • Loss of Cl·: Cleavage of the C-Cl bond.

    • Loss of CO: A common fragmentation pathway for phenols and aromatic ethers after initial fragmentation.[12][13]

Predicted Mass Spectrometry Data (EI)
m/z Possible Assignment
214[M+2]⁺ (³⁷Cl isotope)
212[M]⁺ (³⁵Cl isotope)
184[M - CO]⁺
177[M - Cl]⁺
143[M - CF₃]⁺

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS). GC-MS is preferred as it also confirms the purity of the sample.

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions and generate the mass spectrum.

Integrated Spectroscopic Analysis Workflow

No single technique provides the complete picture. The power of this analytical approach lies in the integration of data from all methods to build an unassailable structural proof.

G cluster_0 Overall Analysis Workflow Sample Sample of This compound Prep Sample Preparation (Dissolution in CDCl3) Sample->Prep NMR NMR Analysis (¹H, ¹³C, ¹⁹F) Prep->NMR FTIR FT-IR Analysis (ATR) Prep->FTIR MS MS Analysis (EI-MS) Prep->MS Integration Data Integration & Review NMR->Integration FTIR->Integration MS->Integration Report Final Structural Confirmation & Certificate of Analysis Integration->Report

Caption: Overall experimental workflow for the spectroscopic analysis.

The logical relationship between the data points culminates in the final structure.

G cluster_data Convergent Spectroscopic Evidence Structure Confirmed Structure: This compound MS_Data MS Data • MW = 212/214 • Confirms C₇H₄ClF₃O MS_Data->Structure Molecular Formula FTIR_Data FT-IR Data • Confirms -OH, Ar, C-Cl, -OCF₃ functional groups FTIR_Data->Structure Functional Groups H_NMR_Data ¹H NMR Data • Shows 3 Ar-H + 1 OH • Confirms substitution pattern H_NMR_Data->Structure Proton Environment C_NMR_Data ¹³C NMR Data • Shows 7 unique carbons • Confirms carbon skeleton C_NMR_Data->Structure Carbon Backbone F_NMR_Data ¹⁹F NMR Data • Confirms single -OCF₃ environment F_NMR_Data->Structure Fluorine Presence

Caption: Logical integration of data to confirm the final chemical structure.

Conclusion

By systematically applying and integrating ¹H, ¹³C, and ¹⁹F NMR spectroscopy, FT-IR spectroscopy, and mass spectrometry, a complete and unambiguous structural characterization of this compound can be achieved. This multi-faceted approach ensures the identity, confirms the substitution pattern, and provides a robust analytical package essential for its application in research and development. Each technique serves as an internal validation for the others, culminating in a high-confidence structural assignment that meets the rigorous standards of the scientific and industrial community.

References

Deconstructing 3-Chloro-5-(trifluoromethoxy)phenol: A Technical Guide to its SMILES Notation

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development, providing a detailed exploration of the Simplified Molecular-Input Line-Entry System (SMILES) notation for the chemical compound 3-Chloro-5-(trifluoromethoxy)phenol. By dissecting its molecular structure and corresponding SMILES string, this document aims to enhance the understanding and application of this crucial cheminformatics tool.

Introduction to SMILES and its Significance

The Simplified Molecular-Input Line-Entry System (SMILES) is a line notation for describing the structure of chemical species using short ASCII strings. It is a cornerstone of modern cheminformatics, enabling the storage, retrieval, and searching of chemical information in a human-readable and computationally efficient manner. A comprehensive understanding of SMILES is paramount for navigating chemical databases, performing virtual screening, and developing quantitative structure-activity relationship (QSAR) models.

The Molecular Identity of this compound

This compound is a substituted aromatic compound. Its core structure is a phenol ring, which is a benzene ring bonded to a hydroxyl group (-OH). This core is further functionalized with a chlorine atom (-Cl) and a trifluoromethoxy group (-OCF₃). The numerical prefixes "3-" and "5-" in its IUPAC name indicate the positions of the chlorine and trifluoromethoxy substituents, respectively, relative to the hydroxyl group, which is conventionally assigned to position 1 of the phenyl ring.

Identifier Value Source
Chemical Name This compoundIUPAC
CAS Number 1017778-52-7Sunway Pharm Ltd[1]
Molecular Formula C₇H₄ClF₃O₂-
Molecular Weight 212.55 g/mol -

The Canonical SMILES Notation

The canonical SMILES string for this compound is:

Oc1cc(Cl)cc(OC(F)(F)F)c1

This notation provides a concise and unambiguous representation of the molecule's two-dimensional structure.

Decoding the SMILES String: A Step-by-Step Analysis

The SMILES string Oc1cc(Cl)cc(OC(F)(F)F)c1 can be deconstructed to understand how it maps to the chemical structure of this compound.

Workflow for SMILES Interpretation:

start Start with 'O' (Oxygen) c1_1 Move to 'c1' (aromatic carbon 1) start->c1_1 attached to c_2 Continue to 'c' (aromatic carbon 2) c1_1->c_2 bonded to cl Branch with '(Cl)' (Chlorine) c_2->cl with c_3 Continue to 'c' (aromatic carbon 3) cl->c_3 then to ocf3 Branch with '(OC(F)(F)F)' (Trifluoromethoxy) c_3->ocf3 with c_4 Continue to 'c' (aromatic carbon 4) ocf3->c_4 then to close_ring Close the ring with 'c1' c_4->close_ring and finally

Figure 1. A flowchart illustrating the step-by-step interpretation of the SMILES string for this compound.

Detailed Breakdown:

  • O : Represents the oxygen atom of the hydroxyl group.

  • c1 : Denotes an aromatic carbon atom, which is part of a ring. The number "1" is a label used to identify the atoms that form the ring.

  • cc : Represents two consecutive aromatic carbon atoms in the ring.

  • (Cl) : Indicates a chlorine atom attached as a substituent to the preceding carbon atom. The parentheses enclose the substituent.

  • cc : Another two consecutive aromatic carbon atoms.

  • (OC(F)(F)F) : This signifies the trifluoromethoxy group.

    • O : The oxygen atom.

    • C : The carbon atom bonded to the oxygen.

    • (F)(F)(F) : Three fluorine atoms, each enclosed in parentheses as they are substituents on the carbon atom.

  • c1 : The final aromatic carbon atom, which is also labeled with "1", indicating that it forms a bond with the first carbon atom labeled "1", thus closing the aromatic ring.

Visualizing the Molecular Structure

The SMILES notation can be translated into a two-dimensional structural diagram, providing a more intuitive representation of the molecule.

Figure 2. 2D representation of the this compound structure.

Conclusion

The SMILES notation Oc1cc(Cl)cc(OC(F)(F)F)c1 provides a robust and machine-readable representation of this compound. A thorough understanding of how to interpret and generate such notations is fundamental for professionals engaged in chemical research and drug development. This guide has provided a detailed breakdown of the SMILES string, linking it directly to the molecule's structural features, thereby facilitating its effective use in various cheminformatics applications.

References

A Technical Guide to the Presumed Hazard Profile and Safe Handling of 3-Chloro-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: An Assessment Based on Structural Analogy

3-Chloro-5-(trifluoromethoxy)phenol is a substituted aromatic compound for which specific toxicological and safety data is sparse. Its structure combines three key motifs, each contributing to a presumed hazard profile:

  • The Phenol Core: This functional group is associated with significant corrosive properties and the potential for rapid dermal absorption, leading to severe systemic toxicity.[1] Phenolic compounds can cause severe chemical burns which may be initially painless due to their local anesthetic effect, creating a deceptive risk of prolonged exposure.[2]

  • Chlorination: The presence of a chlorine atom on the aromatic ring suggests that thermal decomposition may produce toxic and corrosive hydrogen chloride (HCl) gas. Halogenated phenols can exhibit modified toxicological profiles compared to the parent compound.

  • The Trifluoromethoxy Group (-OCF3): This moiety imparts chemical stability but also introduces the risk of releasing highly toxic hydrogen fluoride (HF) gas upon combustion. The trifluoromethoxy group is distinct from the more common trifluoromethyl (-CF3) group, and its influence on the compound's biological activity and metabolism is not fully characterized.[3]

Based on these structural components, this compound must be handled as a presumed corrosive and systemically toxic material . A conservative approach, mandating stringent engineering controls and a robust personal protective equipment (PPE) protocol, is required to ensure operator safety.

Presumed Hazard Identification and Classification

In the absence of specific data, a hazard classification is inferred from related compounds. The primary hazards are anticipated to be:

  • Acute Toxicity (Oral, Dermal, Inhalation): Presumed harmful if swallowed, in contact with skin, or if inhaled. Analogous compounds like 3-(Trifluoromethoxy)phenol and other halogenated phenols are classified as harmful or toxic.[4][5]

  • Skin Corrosion/Irritation: Presumed to cause severe skin burns and damage. This is a characteristic hazard of most phenolic compounds.[1][5]

  • Serious Eye Damage/Irritation: Presumed to cause serious eye damage. Direct contact is likely to be severely corrosive to eye tissue.[6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6]

The following table summarizes data from key structural analogues used to inform this assessment.

Compound CAS Number Key Hazards Identified in SDS Source
3-(Trifluoromethoxy)phenol827-99-6Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation; May cause respiratory irritation.PubChem[4]
3-Chloro-5-fluorophenol202982-70-5Harmful if swallowed or in contact with skin; Causes severe skin burns and eye damage.PubChem[5]
2-Chloro-5-(trifluoromethyl)phenol123498Causes skin and serious eye irritation.PubChem[7]
General Phenol108-95-2Corrosive; Systemic toxicity via all exposure routes; Anesthetic effect can mask initial burn severity.UKHSA, Yale EHS[1][8]

The Causality Behind Stringent Safety Protocols

The core directive for handling a poorly characterized compound like this compound is the precautionary principle . We do not assume safety in the absence of data; rather, we assume a high degree of hazard based on structural alerts and implement controls to mitigate the worst-case potential outcome.

Engineering Controls: The Primary Barrier

The potential for aerosol generation and the high presumed inhalation toxicity mandate that all handling of this compound, including weighing, transferring, and preparing solutions, must occur within a certified chemical fume hood.[8] The fume hood serves as the primary containment, protecting the researcher from inhaling toxic vapors or fine powders.

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is not merely a checklist; it is a system designed to prevent exposure via all routes.

PPE_Decision_Tree start Handling this compound? body_check Is skin exposure possible? start->body_check hand_check Is direct handling required? start->hand_check eye_check Splash or particle hazard? start->eye_check resp_check Working outside a fume hood? (e.g., large spill, control failure) start->resp_check body_ppe Wear Flame-Resistant Lab Coat over long-sleeved clothing. Ensure full coverage. body_check->body_ppe Yes hand_ppe Double-gloving is mandatory: Inner: Nitrile Outer: Butyl Rubber or Laminate hand_check->hand_ppe Yes eye_ppe Wear Chemical Splash Goggles AND a full-face shield. eye_check->eye_ppe Yes resp_ppe Use a full-face respirator with appropriate cartridges (e.g., organic vapor). This is for emergency use only. resp_check->resp_ppe Yes (Emergency) no_resp Standard operations: Work within a certified fume hood. resp_check->no_resp No (Standard)

Caption: PPE selection logic for handling the target compound.

Expertise Insight: Double-gloving is critical. A lightweight inner nitrile glove provides dexterity, while a heavier-duty outer glove (like butyl rubber) provides extended chemical resistance. This system protects against immediate exposure if the outer glove is breached, providing time to retreat and de-glove safely.

Experimental Protocols: Safe Handling & Emergency Response

Standard Handling and Storage Protocol
  • Preparation: Before handling, ensure an ANSI-approved safety shower and eyewash station are accessible within a 10-second travel distance.[8] Confirm the chemical fume hood has a valid certification.

  • PPE: Don the complete PPE ensemble as described in the diagram above.

  • Weighing and Transfer: Conduct all manipulations on a disposable absorbent bench liner within the fume hood to contain minor spills. Use tools (spatulas, forceps) to avoid direct contact.

  • Storage: Keep the container tightly sealed and store in a cool, dry, well-ventilated area designated for toxic and corrosive chemicals.[9] Segregate from strong oxidizing agents, acids, and bases.[10]

  • Waste Disposal: All contaminated materials (gloves, liners, pipette tips) and excess chemical must be disposed of as hazardous chemical waste.[11] Do not mix with other waste streams. Label the waste container clearly: "Hazardous Waste: this compound, Corrosive, Toxic".

Emergency Protocol: Dermal Exposure

Rapid and immediate skin decontamination is critical to minimize absorption and prevent systemic toxicity.[2] Water alone is not the most effective first aid measure for phenol exposure.

Dermal_Exposure_Workflow start Dermal Exposure Occurs! shout Shout for help! Activate nearest alarm. start->shout remove_clothing Immediately remove all contaminated clothing. shout->remove_clothing peg_check Is Polyethylene Glycol (PEG 300/400) available? remove_clothing->peg_check peg_path Liberally apply PEG to the affected area. Wipe gently with gauze. Continue until medical help arrives or phenol odor is gone. peg_check->peg_path Yes water_path Go to emergency shower. Use high-density drenching for at least 15 minutes. Lesser amounts of water can spread the chemical. peg_check->water_path No seek_medical Call 911. Seek immediate, professional medical attention. peg_path->seek_medical water_path->seek_medical

Caption: Emergency response workflow for skin exposure.

Trustworthiness through Self-Validation: This protocol is a self-validating system because it prioritizes the most effective decontamination method (PEG) while providing a clear alternative (high-volume water drench) if the primary method is unavailable.[2][8] It culminates in mandatory professional medical follow-up, ensuring the incident is properly managed regardless of the initial first aid.

Other Emergency First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if possible. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air immediately.[12] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).[13] Call for immediate medical assistance.

  • Ingestion: Do NOT induce vomiting.[14] If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water to dilute the chemical.[6] Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention.

References

A Researcher's Guide to Procuring 3-Chloro-5-(trifluoromethoxy)phenol: Supplier Analysis and Quality Verification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Chloro-5-(trifluoromethoxy)phenol

In the landscape of modern medicinal and agrochemical development, the precise architecture of molecular building blocks is paramount. This compound, identified by its CAS Number 1017778-52-7, is a specialized aromatic phenol that serves as a critical intermediate in the synthesis of complex target molecules.[1][2] Its structure, featuring a trifluoromethoxy group (-OCF3) and a chlorine atom in a meta-arrangement on the phenol ring, offers a unique combination of lipophilicity, metabolic stability, and electronic properties. The trifluoromethoxy group, in particular, is a well-regarded bioisostere for other functional groups and can significantly enhance the biological activity and pharmacokinetic profile of a final active pharmaceutical ingredient (API) or crop protection agent.[3][4]

For researchers and drug development professionals, securing a reliable supply of this intermediate is not merely a logistical step but a foundational requirement for experimental success. The purity and consistency of the starting material directly impact reaction yields, impurity profiles of subsequent compounds, and the ultimate reproducibility of scientific findings. This guide provides an in-depth analysis of the commercial supplier landscape for this compound, outlines a robust workflow for supplier qualification, and details a technical protocol for in-house quality verification.

Part 1: Commercial Supplier Landscape

The procurement of specialty chemicals like this compound involves navigating a diverse market of manufacturers, distributors, and custom synthesis providers. Our survey of the market has identified several key suppliers who list this specific compound. It is crucial for the end-user to verify the current availability and specifications directly with the supplier, as catalog listings can change.

Below is a comparative table of identified commercial sources. This table serves as a starting point for researchers to initiate their procurement process.

SupplierCAS Number ConfirmationPurity/GradeNotes
Parchem 1017778-52-7Not specified on overviewA supplier of fine and specialty chemicals.[1]
Sunway Pharm Ltd 1017778-52-7Not specified on overviewLists molecular formula and weight.[2]
BLD Pharmatech 1017778-52-795%Listed in a chemical buyers guide.
Sigma-Aldrich 1017778-52-7Not specified on overviewDistributes the product from Apollo Scientific.[5]
Dabos Not explicitly listed, but product name matchesNot specified on overviewRequires a commercial address for purchase.[6]

Part 2: Quality Assurance and In-House Verification

Sourcing a chemical is only the first step; verifying its identity and purity is a critical component of scientific integrity. The datasheet or Certificate of Analysis (CoA) provided by the supplier is the primary source of quality information, typically detailing the analytical method used (e.g., HPLC, NMR) and the measured purity. However, for pivotal experiments, orthogonal in-house verification is a best practice.

Field-Proven Protocol: HPLC Purity Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for assessing the purity of aromatic compounds like this compound.[7] The following protocol is a self-validating system designed for robust purity determination.

Objective: To determine the purity of a supplied batch of this compound by quantifying the area percent of the main peak relative to any impurity peaks.

Methodology Rationale:

  • Stationary Phase: A reversed-phase C18 column is chosen due to its hydrophobicity, which is ideal for retaining and separating moderately polar aromatic compounds.[7]

  • Mobile Phase: A gradient of acidified water and acetonitrile is used. The acid (phosphoric or formic acid) protonates residual silanols on the column, preventing peak tailing and ensuring sharp, symmetrical peaks. The gradient elution, starting with a higher water concentration, allows for the retention of the main analyte, while the increasing acetonitrile concentration ensures that more hydrophobic impurities are eluted efficiently.

  • Detection: UV detection at 254 nm is selected as this wavelength is commonly used for aromatic compounds that contain a benzene ring, which typically absorbs strongly in this region.

Step-by-Step Experimental Protocol:

  • Instrumentation and Materials:

    • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Solvent A: HPLC-grade water with 0.1% formic acid.

    • Solvent B: HPLC-grade acetonitrile with 0.1% formic acid.

    • Sample of this compound.

    • Diluent: 50:50 mixture of Acetonitrile and Water.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10.0 mL of the diluent to create a stock solution of ~1 mg/mL.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • UV Detection Wavelength: 254 nm

    • Gradient Program:

      Time (min) % Solvent A (Water + 0.1% FA) % Solvent B (ACN + 0.1% FA)
      0.0 90 10
      15.0 10 90
      20.0 10 90
      20.1 90 10

      | 25.0 | 90 | 10 |

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the area percent of the main peak corresponding to this compound.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • The result should be compared against the purity stated on the supplier's Certificate of Analysis.[8]

Part 3: A Logical Workflow for Supplier Qualification

Selecting the right supplier is a systematic process that balances cost, quality, and reliability. The following workflow, represented as a diagram, provides a logical pathway for researchers to qualify a new supplier for a critical reagent.

SupplierQualification cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Documentation Review cluster_2 Phase 3: Quality Verification & Procurement Start Identify Need for This compound Search Conduct Market Search (Databases, Supplier Catalogs) Start->Search Identify Identify Potential Suppliers (e.g., Parchem, BLD Pharmatech) Search->Identify RequestDocs Request Technical Documents (CoA, SDS) Identify->RequestDocs ReviewCoA Review Certificate of Analysis - Purity Specification? - Analytical Method Used? RequestDocs->ReviewCoA Assess Assess Supplier Reputation & Lead Times ReviewCoA->Assess Decision Proceed with Supplier? Assess->Decision PurchaseSample Purchase Small Evaluation Sample Decision->PurchaseSample Yes Reevaluate Re-evaluate Other Suppliers or Contact for Custom Synthesis Decision->Reevaluate No InHouseQC Perform In-House QC (e.g., HPLC Protocol) PurchaseSample->InHouseQC QC_Pass Quality Meets Specification? InHouseQC->QC_Pass PurchaseBulk Procure Larger Quantity for Research QC_Pass->PurchaseBulk Yes QC_Pass->Reevaluate No

References

Methodological & Application

The 3-Chloro-5-(trifluoromethoxy)phenol Scaffold: A Privileged Motif in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Phenols in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF3) group has garnered significant attention for its unique combination of properties, including high metabolic stability, increased lipophilicity, and potent electronic effects.[1] When integrated into a phenolic scaffold, particularly one bearing a chlorine atom, such as 3-Chloro-5-(trifluoromethoxy)phenol, a versatile and highly valuable building block for medicinal chemistry emerges. This scaffold is particularly well-suited for the development of targeted therapies, most notably kinase inhibitors for oncology.

The trifluoromethoxy group, being one of the most lipophilic substituents, can significantly enhance a molecule's ability to cross cellular membranes, a critical attribute for targeting intracellular proteins like kinases.[1] Furthermore, the strong electron-withdrawing nature of both the trifluoromethoxy group and the chlorine atom can modulate the acidity of the phenolic hydroxyl and influence the electronic environment of the entire molecule, which can be leveraged to fine-tune binding interactions with a biological target.[2] This application note will provide an in-depth guide to the medicinal chemistry applications of this compound derivatives, with a focus on their synthesis, biological evaluation as kinase inhibitors, and the underlying principles of their structure-activity relationships.

Synthetic Strategies: Building a Diverse Chemical Library

The this compound core offers multiple points for chemical modification, allowing for the generation of a diverse library of compounds for biological screening. The two primary avenues for derivatization are modification of the phenolic hydroxyl group and functionalization of the aromatic ring, often through cross-coupling reactions at the chloro-position.

Derivatization of the Phenolic Hydroxyl Group

The phenolic hydroxyl can be readily converted into an ether or ester linkage, providing a straightforward method for introducing a wide variety of substituents.

  • Williamson Ether Synthesis: This classical method involves the deprotonation of the phenol with a suitable base (e.g., sodium hydride, potassium carbonate) followed by reaction with an alkyl halide. This approach is highly versatile for introducing small alkyl chains or more complex side chains containing additional functional groups.

  • Mitsunobu Reaction: For more sterically hindered alcohols, the Mitsunobu reaction offers a powerful alternative for ether formation. This reaction proceeds under mild conditions and can be used to introduce a broad range of functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom on the aromatic ring serves as a handle for sophisticated palladium-catalyzed cross-coupling reactions, which are workhorses in modern medicinal chemistry for their broad substrate scope and functional group tolerance.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the this compound scaffold and a variety of boronic acids or esters. This is a premier method for introducing aryl, heteroaryl, or vinyl groups, which can serve as key recognition elements for binding to the target protein.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, coupling the scaffold with a wide range of primary and secondary amines. This is particularly valuable in the synthesis of kinase inhibitors, as the resulting diarylamine or related structures are common pharmacophores in this class of drugs.

Application Notes: Targeting Receptor Tyrosine Kinases in Oncology

Derivatives of the this compound scaffold are particularly promising as inhibitors of receptor tyrosine kinases (RTKs), a class of enzymes that play a critical role in cell signaling pathways regulating growth, differentiation, and survival.[3] Dysregulation of RTK activity is a hallmark of many cancers, making them a major focus for drug development.

A notable example of a clinically relevant drug with a similar substitution pattern is Donafenib , a kinase inhibitor approved for the treatment of unresectable hepatocellular carcinoma.[4] Donafenib features a 4-chloro-3-(trifluoromethyl)phenyl moiety, which is structurally analogous to the core scaffold discussed herein. It functions as a multi-kinase inhibitor, targeting Raf kinase and various RTKs.[4] This precedent underscores the potential of the 3-chloro-5-(trifluoromethoxy)phenyl scaffold to yield potent and clinically relevant kinase inhibitors.

The general strategy for developing kinase inhibitors from this scaffold involves synthesizing a library of derivatives with diverse substituents introduced via the synthetic routes described above. These compounds are then screened against a panel of kinases to identify initial hits. Promising candidates are then subjected to further optimization to improve their potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound derivatives is not extensively published, we can infer logical relationships based on known kinase inhibitors and general medicinal chemistry principles.

  • The "Hinge-Binding" Motif: Many kinase inhibitors form hydrogen bonds with the "hinge" region of the kinase ATP-binding site. For derivatives of our scaffold, this interaction can be achieved by introducing a hydrogen bond donor/acceptor group, often a nitrogen-containing heterocycle, via a Suzuki coupling reaction.

  • Exploration of the "Hydrophobic Pocket": The trifluoromethoxy group is well-suited to occupy hydrophobic pockets within the ATP-binding site. Modifications to the substituents introduced at other positions can be used to further optimize interactions with these hydrophobic regions and enhance binding affinity.

  • The Role of the Chlorine Atom: While serving as a synthetic handle, the chlorine atom can also participate in halogen bonding or other non-covalent interactions with the protein, contributing to the overall binding affinity.

The following table summarizes a hypothetical SAR study for a series of kinase inhibitors derived from this compound.

Compound IDR Group (at C-1)IC50 (nM) vs. Target KinaseRationale for Design
1a -H>10,000Parent Scaffold
1b -OCH35,200Introduction of a small ether linkage
1c -O-(CH2)2-morpholine850Addition of a solubilizing group
2a Phenyl (via Suzuki)1,500Introduction of an aryl group
2b 4-pyridyl (via Suzuki)250Potential for hinge-binding interaction
2c 4-(N-methylpiperazin-1-yl)phenyl (via Suzuki)50Combination of aryl group and solubilizing moiety
3a -NH-phenyl (via Buchwald-Hartwig)980Introduction of a diarylamine-like core
3b -NH-(3-pyridyl) (via Buchwald-Hartwig)120Potential for enhanced hinge-binding

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments involved in the synthesis and biological evaluation of this compound derivatives.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound (after conversion to its triflate) with an arylboronic acid.

Materials:

  • 3-Chloro-5-(trifluoromethoxy)phenyl triflate (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh3)4 (0.05 mmol, 5 mol%)

  • Potassium carbonate (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet

Procedure:

  • To a round-bottom flask, add 3-Chloro-5-(trifluoromethoxy)phenyl triflate, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add 1,4-dioxane and water to the flask.

  • Add Pd(PPh3)4 to the reaction mixture.

  • Heat the reaction to 90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed amination of a this compound derivative with a primary or secondary amine.

Materials:

  • 3-Chloro-5-(trifluoromethoxy)aryl derivative (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd2(dba)3 (0.02 mmol, 2 mol%)

  • XPhos (0.08 mmol, 8 mol%)

  • Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

  • Schlenk tube, magnetic stirrer, nitrogen inlet

Procedure:

  • In a Schlenk tube under a nitrogen atmosphere, add Pd2(dba)3, XPhos, and sodium tert-butoxide.

  • Add the 3-Chloro-5-(trifluoromethoxy)aryl derivative and the amine.

  • Add anhydrous toluene to the tube.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: In Vitro Kinase Inhibition Assay (e.g., EGFR)

This protocol describes a common method for evaluating the inhibitory activity of test compounds against a specific kinase, such as the Epidermal Growth Factor Receptor (EGFR).

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 96-well plate, add the test compound solution or vehicle (DMSO) to the appropriate wells.

  • Add the EGFR enzyme and the Poly(Glu, Tyr) substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Cell-Based Proliferation/Viability Assay (MTT Assay)

This protocol details the MTT assay, a colorimetric method for assessing the effect of a compound on the proliferation and viability of cancer cells.[5]

Materials:

  • Cancer cell line (e.g., A549 lung cancer cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds or vehicle (DMSO) for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent viability for each compound concentration relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

Visualizations

Synthetic Workflow Diagram

Synthetic_Workflow start This compound triflate Triflate Formation (-OTf) start->triflate Tf2O, Pyridine suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) triflate->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) triflate->buchwald Pd Catalyst, Base library1 Library of C-C Coupled Derivatives suzuki->library1 library2 Library of C-N Coupled Derivatives buchwald->library2

Caption: Synthetic routes to diversify the this compound scaffold.

Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow plate 1. Plate Compound Dilutions add_enzyme 2. Add Kinase & Substrate plate->add_enzyme start_reaction 3. Add ATP (Start Reaction) add_enzyme->start_reaction incubate 4. Incubate at RT start_reaction->incubate detect_adp 5. Add ADP-Glo Reagent incubate->detect_adp read_luminescence 6. Read Luminescence detect_adp->read_luminescence analyze 7. Calculate IC50 read_luminescence->analyze

Caption: Workflow for an in vitro kinase inhibition assay.

Logical Relationship in SAR

SAR_Logic scaffold 3-Chloro-5-(trifluoromethoxy)phenyl Core hinge_binding Hinge-Binding Moiety (e.g., Pyridine) scaffold->hinge_binding Suzuki Coupling hydrophobic_pocket Lipophilic Group for Hydrophobic Pocket scaffold->hydrophobic_pocket Various Substituents solubility Solubilizing Group (e.g., Morpholine) scaffold->solubility Etherification potency Increased Potency & Selectivity hinge_binding->potency hydrophobic_pocket->potency solubility->potency

References

Application Notes & Protocols: 3-Chloro-5-(trifluoromethoxy)phenol Analogs in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorination in Modern Agrochemicals

In the landscape of modern agrochemical research, the strategic incorporation of fluorine-containing functional groups is a cornerstone of developing next-generation active ingredients. The trifluoromethoxy (-OCF₃) group, in particular, has become increasingly important in both pharmaceutical and agrochemical chemistry.[1] Its inclusion in a molecular scaffold can dramatically enhance critical properties such as metabolic stability, binding affinity to target enzymes, and lipophilicity, which facilitates transport across biological membranes.[1][2]

The compound 3-Chloro-5-(trifluoromethoxy)phenol serves as a versatile and high-value intermediate in the synthesis of these advanced agrochemicals.[3][4] Its unique substitution pattern—featuring a chloro group, a hydroxyl group, and a trifluoromethoxy group—provides multiple reactive sites for building a diverse library of analogs with potential herbicidal, fungicidal, and insecticidal activities.[3][4][5]

This guide provides an in-depth technical overview and a series of validated protocols for researchers, scientists, and drug development professionals engaged in the screening and characterization of novel agrochemicals derived from this compound. The methodologies are designed to be robust, reproducible, and grounded in established industry standards to ensure the generation of high-quality, defensible data.

Herbicidal Applications: Development and Efficacy Testing

Analogs derived from trifluoromethoxy- and trifluoromethyl-containing phenols have shown significant promise as herbicides.[6][7][8][9] The strong electron-withdrawing nature of the trifluoromethoxy group can enhance the molecule's interaction with target sites, such as specific enzymes in a weed's metabolic pathway, leading to potent herbicidal effects.[1][10]

Postulated Mechanism of Action

While the precise mechanism must be determined for each new analog, phenolic herbicides can disrupt cellular processes in multiple ways. A primary mode of action for many is the inhibition of photosynthesis or the uncoupling of oxidative phosphorylation, which depletes the plant's energy supply. For analogs containing the trifluoromethyl group, a common target is the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis. Other potential targets include acetolactate synthase (ALS) or phytoene desaturase (PDS).

Experimental Protocol: Whole-Plant Greenhouse Bioassay for Herbicide Efficacy

This protocol is a foundational method for determining the herbicidal efficacy of novel compounds under controlled conditions.[11][12] It is designed to generate dose-response data, allowing for the calculation of critical efficacy parameters like the Effective Dose for 50% growth inhibition (ED₅₀).

Objective: To assess the pre- and post-emergence herbicidal activity of this compound analogs against key monocot and dicot weed species.

Materials:

  • Test compounds (analogs of this compound)

  • Technical grade solvent (e.g., acetone, DMSO)

  • Surfactant/Adjuvant (as recommended for the chemical class)

  • Seeds of target weed species (e.g., Echinochloa crus-galli (barnyard grass), Amaranthus retroflexus (redroot pigweed))

  • Seeds of a susceptible control species (e.g., a non-resistant biotype)[11][13]

  • Pots or trays filled with sterilized potting medium

  • Precision bench sprayer[13]

  • Controlled environment greenhouse or growth chamber

  • Analytical balance and volumetric flasks

Procedure:

  • Seed Preparation and Planting:

    • If necessary, break seed dormancy using appropriate methods (e.g., stratification, scarification).[11]

    • Sow a consistent number of seeds (e.g., 10-20) per pot at a uniform depth in the potting medium.

    • For pre-emergence testing, apply the herbicide immediately after sowing.

    • For post-emergence testing, cultivate the plants in a greenhouse under optimal conditions (e.g., 25-30°C, 16:8h light:dark cycle) until they reach the appropriate growth stage (e.g., 2-4 true leaves).[11]

  • Herbicide Formulation and Application:

    • Prepare a stock solution of each test compound in a suitable solvent.

    • Create a series of dilutions to achieve the desired application rates (e.g., 10, 50, 100, 250, 500 g a.i./ha). Always include a recommended commercial herbicide as a positive control and a solvent/surfactant-only application as a negative control.

    • Calibrate the precision bench sprayer to deliver a consistent volume (e.g., 200-400 L/ha).[13]

    • Apply the herbicide solutions evenly to the designated pots. Each treatment should be replicated at least three times.

  • Incubation and Data Collection:

    • Return the treated pots to the greenhouse, arranging them in a randomized complete block design to minimize environmental variability.

    • Assess the plants at 7, 14, and 21 days after treatment (DAT).[14]

    • Visual Assessment: Score phytotoxicity on a scale of 0 to 100, where 0 = no injury and 100 = complete plant death.[7]

    • Quantitative Assessment: At the final assessment point (e.g., 21 DAT), harvest the above-ground biomass for each pot. Dry the biomass in an oven at 60-70°C until a constant weight is achieved. Record the dry weight.

  • Data Analysis:

    • Calculate the percent growth inhibition relative to the negative control for each treatment.

    • Use a suitable statistical software (e.g., R with the 'drc' package, SAS) to perform a dose-response analysis and calculate the ED₅₀ and ED₉₀ values.

Workflow for Greenhouse Herbicide Bioassay

Herbicide_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_eval Phase 3: Evaluation P1 Seed Dormancy Breaking (If Required) P2 Sowing Seeds in Pots P1->P2 P3 Plant Growth to 2-4 Leaf Stage (Post-Emergence) P2->P3 T3 Apply Treatments (Pre- or Post-Emergence) P3->T3 T1 Prepare Herbicide Stock Solutions & Dilutions T2 Calibrate Precision Bench Sprayer T1->T2 T2->T3 E1 Incubate in Greenhouse (Randomized Design) T3->E1 E2 Visual Assessment (7, 14, 21 DAT) E1->E2 E3 Harvest & Measure Dry Biomass (21 DAT) E2->E3 E4 Dose-Response Analysis (Calculate ED50) E3->E4

Caption: Greenhouse workflow for assessing herbicide efficacy.

Data Presentation: Herbicide Efficacy

Summarize quantitative results in a clear, comparative table.

Compound IDTarget WeedApplicationED₅₀ (g a.i./ha) [95% CI]
Analog-H-01E. crus-galliPost-emergence85.2 [75.1 - 96.5]
Analog-H-01A. retroflexusPost-emergence60.7 [52.9 - 69.6]
Analog-H-02E. crus-galliPost-emergence> 500
Analog-H-02A. retroflexusPost-emergence112.4 [98.1 - 128.8]
Control-HerbicideE. crus-galliPost-emergence45.0 [39.8 - 50.9]
Control-HerbicideA. retroflexusPost-emergence35.5 [31.0 - 40.6]

Fungicidal Applications: Screening and Potency Assessment

The trifluoromethoxy phenol scaffold is also a valuable starting point for developing novel fungicides.[3][4] Many successful fungicides work by inhibiting crucial fungal enzymes, such as those involved in sterol biosynthesis or respiration. The properties imparted by the -OCF₃ group can enhance the potency and spectrum of activity against key plant pathogens.[1]

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This high-throughput method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible fungal growth.[15] It provides a quantitative measure of antifungal potency and is adaptable for screening large numbers of compounds.[16][17]

Objective: To determine the MIC and Minimum Fungicidal Concentration (MFC) of test compounds against pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea).

Materials:

  • Test compounds

  • DMSO (for stock solutions)

  • Fungal isolates cultured on appropriate agar (e.g., Potato Dextrose Agar - PDA)

  • Liquid growth medium (e.g., Potato Dextrose Broth - PDB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control fungicide (e.g., Fluconazole)

  • Sterile saline or water

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on an agar plate until sufficient growth is observed.

    • Prepare a spore suspension by flooding the plate with sterile saline and gently scraping the surface.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration using a hemocytometer or spectrophotometer to a final concentration of approximately 1-5 x 10⁴ spores/mL in the growth medium.

  • Compound Plating (Serial Dilution):

    • Prepare a stock solution of each test compound in DMSO.

    • In a 96-well plate, add 100 µL of liquid growth medium to all wells.

    • Add a small volume (e.g., 2 µL) of the compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate. This creates a range of concentrations.

    • Include a growth control (medium + inoculum, no compound) and a sterility control (medium only).[15]

  • Inoculation and Incubation:

    • Add 100 µL of the adjusted fungal inoculum to each well (except the sterility control).

    • Seal the plate and incubate at an appropriate temperature (e.g., 25°C) for 48-72 hours, or until robust growth is visible in the growth control wells.[15]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (or a significant reduction in turbidity as measured by a plate reader).[15]

  • MFC Determination (Optional but Recommended):

    • To determine if the compound is fungicidal or fungistatic, take a small aliquot (e.g., 10 µL) from the wells corresponding to the MIC, 2x MIC, and 4x MIC.

    • Spot these aliquots onto a fresh agar plate.

    • Incubate the plate for 48-72 hours.

    • The MFC is the lowest concentration that results in no fungal growth on the agar plate, indicating a ≥99.9% kill of the original inoculum.[15] An MFC/MIC ratio of ≤4 is typically considered fungicidal.[15]

Workflow for In Vitro Antifungal Assaydot

Fungicide_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_readout Phase 3: Data Analysis P1 Culture Fungal Isolate on Agar P2 Prepare & Standardize Spore Suspension P1->P2 A2 Inoculate Wells with Spore Suspension P2->A2 A1 Prepare Compound Stock & Serial Dilutions in 96-Well Plate A1->A2 A3 Incubate Plate (e.g., 48-72h at 25°C) A2->A3 R1 Read Plate Visually or with Spectrophotometer A3->R1 R2 Determine MIC R1->R2 R3 Plate Aliquots from MIC wells onto Agar R2->R3 R4 Determine MFC R3->R4

References

The Synthetic Versatility of 3-Chloro-5-(trifluoromethoxy)phenol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethoxy (-OCF3) group, in particular, offers a unique constellation of properties, including high metabolic stability, increased lipophilicity, and potent electron-withdrawing character, which can profoundly influence the biological activity and physical characteristics of a molecule. This guide provides an in-depth exploration of 3-Chloro-5-(trifluoromethoxy)phenol, a valuable synthetic intermediate whose trifluoromethoxy and chloro substituents on a phenolic scaffold offer a versatile platform for the synthesis of novel compounds.

This document is intended for researchers, scientists, and drug development professionals. It will detail the physicochemical properties of this compound, a plausible synthetic route, and detailed protocols for its application in key synthetic transformations. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemistry.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective and safe use in the laboratory.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1017778-52-7[1][2][3]
Molecular Formula C₇H₄ClF₃O₂[1][2]
Molecular Weight 212.55 g/mol [1][2]
Appearance Not explicitly reported; likely a solid at room temperature based on related phenols.N/A
Storage Sealed in dry, room temperature conditions are recommended for analogous compounds.

Safety and Handling Precautions:

While a specific safety data sheet for this compound is not widely available, data from structurally related halogenated and fluorinated phenols suggest that it should be handled with care.[4] It is likely to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated chemical fume hood.

Proposed Synthesis of this compound

Synthesis_Workflow A 3-Chloro-5-nitrophenol B 3-Chloro-5-aminophenol A->B Reduction (e.g., Fe/NH4Cl) C This compound B->C Diazotization followed by Sandmeyer-type reaction or O-Trifluoromethylation

Caption: Proposed synthetic pathway to this compound.

Protocol 1: Reduction of 3-Chloro-5-nitrophenol to 3-Chloro-5-aminophenol

The reduction of the nitro group to an amine is a fundamental transformation. The use of iron powder in the presence of an electrolyte like ammonium chloride is a classic, effective, and scalable method.[5]

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chloro-5-nitrophenol (1 equivalent).

  • Solvent Addition: Add a mixture of ethanol and water (e.g., 1:1 v/v).

  • Reagent Addition: Add iron powder (typically 3-5 equivalents) and ammonium chloride (typically 0.1-0.2 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water and extract the product with an organic solvent such as ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-chloro-5-aminophenol, which can be further purified by column chromatography if necessary.

Protocol 2: Synthesis of this compound from 3-Chloro-5-aminophenol

The conversion of the amino group to a trifluoromethoxy group is a more complex transformation. A plausible approach involves a Sandmeyer-type reaction, though direct conversion to the -OCF3 group is less common. A more direct and modern approach would be the O-trifluoromethylation of a phenol. Therefore, the synthesis would first involve the conversion of the aminophenol to a hydroxyphenol (diazotization followed by hydrolysis), and then O-trifluoromethylation. A more direct, albeit potentially lower-yielding, conceptual pathway could involve a modified Sandmeyer reaction.

A more robust and recommended approach is a two-step sequence starting from a suitable phenol precursor. Given the proposed synthesis starts with 3-chloro-5-nitrophenol, a more logical sequence would be reduction to 3-chloro-5-aminophenol, followed by diazotization and hydrolysis to 3-chloro-5-hydroxyphenol, and then O-trifluoromethylation.

For the purpose of this guide, we will assume the availability of 3-chloro-5-phenol and describe a modern O-trifluoromethylation method.

Method A: Two-Step O-Trifluoromethylation via Xanthate Intermediate [6][7][8]

This method involves the conversion of the phenol to a xanthate, which is then converted to the trifluoromethyl ether.

O-Trifluoromethylation_Workflow A 3-Chloro-5-phenol B Xanthate Intermediate A->B Xanthalation C This compound B->C O-Trifluoromethylation (e.g., XtalFluor-E, TCCA)

Caption: Two-step O-trifluoromethylation of a phenol via a xanthate intermediate.

Step-by-Step Procedure (Conceptual):

  • Xanthate Formation:

    • To a solution of 3-chloro-5-phenol (1 equivalent) in an appropriate solvent like acetonitrile, add a mild base (e.g., potassium carbonate, 1.1 equivalents).

    • Add an imidazolium methylthiocarbonothioyl salt (1 equivalent) and stir at room temperature until the formation of the xanthate is complete (monitored by TLC).

    • Work up the reaction by adding water and extracting with an organic solvent. The crude xanthate is then purified.

  • O-Trifluoromethylation:

    • Dissolve the purified xanthate intermediate in a suitable solvent (e.g., dichloromethane).

    • Add a fluorinating agent such as XtalFluor-E and an oxidant like trichloroisocyanuric acid (TCCA).[6][8]

    • Stir the reaction at room temperature until completion.

    • Quench the reaction carefully and perform an aqueous workup.

    • The crude product is then purified by column chromatography to yield this compound.

Applications in Synthetic Chemistry: Key Protocols

The true value of this compound lies in its utility as a building block for more complex molecules. The phenolic hydroxyl group is a versatile handle for a variety of transformations.

Protocol 3: Williamson Ether Synthesis (O-Alkylation)

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an alkyl halide.[9][10][11][12]

Reaction Principle: The phenolic proton is first removed by a base to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide in an SN2 reaction.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5-2 equivalents) or cesium carbonate (Cs₂CO₃, 1.5-2 equivalents). Stir the suspension for 15-30 minutes at room temperature.

  • Alkyl Halide Addition: Add the alkyl halide (e.g., benzyl bromide, ethyl iodide; 1.1-1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to a suitable temperature (typically 50-80 °C) and stir for 2-12 hours, monitoring by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Protocol 4: Ullmann Condensation for Diaryl Ether Synthesis

The Ullmann condensation is a copper-catalyzed reaction that couples a phenol with an aryl halide to form a diaryl ether.[13][14][15][16][17] This method is particularly useful for forming bonds between two sp²-hybridized carbon atoms via an oxygen atom.

Reaction Principle: A copper(I) catalyst is believed to coordinate to both the phenoxide and the aryl halide, facilitating the C-O bond formation. Modern variations often use ligands to improve catalyst performance and allow for milder reaction conditions.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add a copper(I) salt (e.g., CuI, 5-10 mol%), a ligand (e.g., N,N-dimethylglycine or a phenanthroline derivative, 10-20 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2 equivalents).

  • Reagent Addition: Add this compound (1 equivalent) and the aryl halide (e.g., iodobenzene, 4-bromotoluene; 1.2 equivalents).

  • Solvent and Inert Atmosphere: Evacuate and backfill the tube with an inert gas. Add a high-boiling polar solvent such as DMF, N-methyl-2-pyrrolidone (NMP), or dioxane.

  • Reaction: Heat the mixture to a high temperature (typically 100-150 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove the copper salts.

  • Purification: Wash the filtrate with aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.

Protocol 5: Buchwald-Hartwig C-O Coupling

A modern alternative to the Ullmann condensation is the palladium-catalyzed Buchwald-Hartwig C-O coupling, which often proceeds under milder conditions with a broader substrate scope.[18][19][20]

Coupling_Reactions cluster_0 Williamson Ether Synthesis cluster_1 Ullmann / Buchwald-Hartwig Coupling A This compound C Aryl Alkyl Ether A->C Base (e.g., K2CO3) B Alkyl Halide (R-X) B->C D This compound F Diaryl Ether D->F Cu or Pd catalyst, Base, Ligand E Aryl Halide (Ar-X) E->F

Caption: General workflows for ether synthesis using this compound.

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add a palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), a suitable phosphine ligand (e.g., a biarylphosphine ligand like SPhos or XPhos, 2-4 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2 equivalents) to a Schlenk tube.

  • Reagent Addition: Add this compound (1.2 equivalents) and the aryl halide or triflate (1 equivalent).

  • Solvent and Inert Atmosphere: Seal the tube, evacuate, and backfill with inert gas. Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or GC-MS.

  • Workup and Purification: Follow a similar workup and purification procedure as described for the Ullmann condensation.

Protocol 6: Esterification

The phenolic hydroxyl group can be readily esterified with carboxylic acids or their derivatives to form aryl esters, which are themselves important intermediates or final products.[21][22][23]

Method: Steglich Esterification with DCC/DMAP

This method is effective for coupling carboxylic acids directly with alcohols under mild conditions.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve this compound (1 equivalent), the carboxylic acid (1.1 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or THF in a round-bottom flask.

  • Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) portion-wise. A white precipitate of dicyclohexylurea (DCU) will form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-18 hours.

  • Workup: Filter off the DCU precipitate and wash it with a small amount of the solvent.

  • Purification: Concentrate the filtrate. Dissolve the residue in an organic solvent like ethyl acetate and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer, concentrate, and purify the crude ester by column chromatography.

Conclusion

This compound is a highly valuable, albeit specialized, synthetic intermediate. Its unique substitution pattern provides a platform for introducing the metabolically robust and lipophilic trifluoromethoxy group into a wide array of molecular scaffolds. While direct synthetic literature is sparse, its preparation is feasible through modern synthetic methodologies. The protocols detailed herein for its subsequent functionalization via Williamson ether synthesis, Ullmann condensation, Buchwald-Hartwig coupling, and esterification provide a solid foundation for its use in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. As with any reactive chemical, adherence to strict safety protocols is essential for its handling and use in the laboratory.

References

HPLC analysis of 3-Chloro-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 3-Chloro-5-(trifluoromethoxy)phenol

Authored by: Gemini, Senior Application Scientist

Abstract

This application note presents a comprehensive, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of this compound. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a robust, accurate, and precise method for the analysis of this halogenated phenolic compound. The methodology is grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] We provide a detailed experimental protocol, method validation procedures, and expert insights into the causal factors guiding the selection of analytical parameters.

Introduction and Analytical Rationale

This compound is a fluorinated aromatic compound of interest in the synthesis of pharmaceuticals and agrochemicals.[3][4] Its unique substitution pattern, featuring both a chloro and a trifluoromethoxy group, imparts specific physicochemical properties that influence its biological activity and synthetic utility. Accurate quantification is critical for ensuring purity, monitoring reaction kinetics, and for quality control in manufacturing processes.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[5] Given the analyte's structure—a substituted phenol—Reversed-Phase HPLC (RP-HPLC) is the logical modality of choice. The non-polar trifluoromethoxy and chloro substituents, combined with the aromatic ring, lend the molecule sufficient hydrophobicity for strong retention on a non-polar stationary phase, such as C18.

Analyte Physicochemical Properties:

  • Structure: Chemical structure of this compound

  • Molecular Formula: C₇H₄ClF₃O

  • Molecular Weight: 210.55 g/mol

  • Solubility: Limited solubility in water, but readily soluble in organic solvents like methanol and acetonitrile.[4]

  • UV Absorbance: The phenolic chromophore exhibits strong UV absorbance. Phenol itself has a characteristic absorbance maximum (λ_max) around 275 nm.[6] The substituents on the benzene ring will influence this, but a wavelength in the 270-280 nm range provides excellent sensitivity for detection.

Chromatographic Method and Principle

This method employs isocratic RP-HPLC with UV detection. The separation is based on the partitioning of the analyte between a polar mobile phase and a non-polar, hydrophobic stationary phase (C18).

Causality of Method Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its strong hydrophobic retention capabilities, which are ideal for aromatic compounds. The high surface area and carbon load ensure efficient interaction and separation from potential impurities.

  • Mobile Phase: A mixture of acetonitrile and water is used. Acetonitrile is chosen as the organic modifier for its low viscosity, which results in lower backpressure, and its UV transparency at the detection wavelength.[7]

  • pH Control: The addition of a small amount of acid (e.g., phosphoric acid or formic acid) to the mobile phase is critical. Phenols are weakly acidic, and maintaining a pH well below the analyte's pKa (typically pH 2.5-3.0) ensures the hydroxyl group remains fully protonated.[8] This suppresses ionization, preventing peak tailing and ensuring sharp, symmetrical peaks and reproducible retention times.

  • Detection: A UV detector set at 275 nm is used for quantification, leveraging the strong absorbance of the phenolic ring structure. A Diode Array Detector (DAD) can be used to confirm peak purity and identity by analyzing the entire UV spectrum.[5]

Detailed Experimental Protocol

Materials and Reagents
Item Specification
HPLC System Quaternary Pump, Autosampler, Column Thermostat, DAD or UV/Vis Detector
Analytical Column C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax, Sunfire, Luna)
Analyte Standard This compound Reference Standard (>98% purity)
Solvent A HPLC Grade Water
Solvent B HPLC Grade Acetonitrile
pH Modifier Phosphoric Acid (85%) or Formic Acid (~99%)
Standard/Sample Diluent Methanol or Acetonitrile
Volumetric Glassware Class A Flasks and Pipettes
Filters 0.45 µm PTFE or Nylon Syringe Filters
Preparation of Solutions
  • Mobile Phase Preparation (Acetonitrile:Water with 0.1% Phosphoric Acid, 60:40 v/v):

    • Measure 400 mL of HPLC grade water into a 1 L graduated cylinder.

    • Carefully add 1.0 mL of 85% Phosphoric Acid and mix thoroughly.

    • Add 600 mL of HPLC grade acetonitrile.

    • Transfer to a suitable solvent reservoir, sonicate for 10-15 minutes to degas, and label appropriately.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL Class A volumetric flask.

    • Dissolve and dilute to volume with methanol or acetonitrile. Mix until homogeneous. This solution should be stored under refrigeration.

  • Working Standard Solutions (for Linearity):

    • Prepare a series of at least five working standards by serial dilution of the Stock Solution using the mobile phase as the diluent. A suggested concentration range is 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh an amount of sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.

    • Dilute with methanol or acetonitrile and sonicate if necessary to ensure complete dissolution.

    • Perform a further dilution with the mobile phase to bring the final concentration into the validated linear range (e.g., 50 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Operating Conditions
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water : Phosphoric Acid (60:40:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm
Run Time 10 minutes
System Suitability Testing (SST)

Before commencing any analysis, the system's performance must be verified. This is achieved by making at least five replicate injections of a working standard (e.g., 50 µg/mL). The results must meet the pre-defined acceptance criteria.

Parameter Acceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Method Validation Protocol (ICH Q2(R2) Framework)

A robust analytical method must be validated to demonstrate its fitness for purpose.[9][10] The following parameters should be assessed.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: Analyze a blank (diluent), a placebo (if applicable), the analyte standard, and a sample solution. Stress the sample under acidic, basic, oxidative, and photolytic conditions to generate degradation products.

  • Acceptance Criteria: The analyte peak should be free from interference from any other components at its retention time. Peak purity analysis using a DAD should confirm spectral homogeneity.

Linearity and Range
  • Protocol: Prepare a series of at least five concentrations across the desired range (e.g., 80% to 120% of the nominal test concentration). Inject each concentration in triplicate. Plot a graph of mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.

Accuracy

Accuracy is determined by applying the method to samples with known concentrations of the analyte (e.g., spiked placebo).

  • Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision

Precision is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six independent samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

  • Intermediate Precision:

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The cumulative %RSD for all data across both conditions should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the analyte peak. LOD is typically where S/N = 3:1, and LOQ is where S/N = 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Robustness demonstrates the reliability of the method with respect to deliberate variations in method parameters.

  • Protocol: Make small, deliberate changes to the HPLC conditions, one at a time. Examples include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase Composition (e.g., Acetonitrile ± 2%)

    • Detection Wavelength (± 2 nm)

  • Acceptance Criteria: The system suitability parameters must still be met, and the analytical result should not be significantly affected by these minor changes.

Data Visualization and Workflow

HPLC System and Analytical Workflow

The following diagrams illustrate the key components of the analytical system and the overall experimental workflow.

HPLC_System cluster_hplc HPLC Instrument Solvent Mobile Phase Reservoir Pump HPLC Pump Solvent->Pump Injector Autosampler Pump->Injector Column Column + Oven Injector->Column Detector UV/DAD Detector Column->Detector DataSystem Data Acquisition System (CDS) Detector->DataSystem

Caption: Core components of the HPLC system.

Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard & Sample Solutions Equilibrate Equilibrate HPLC System Standard_Prep->Equilibrate Mobile_Phase_Prep Prepare Mobile Phase Mobile_Phase_Prep->Equilibrate SST Perform System Suitability Test (SST) Equilibrate->SST Inject Inject Samples & Standards SST->Inject If Pass Integrate Integrate Peaks Inject->Integrate Calculate Calculate Concentration (using Calibration Curve) Integrate->Calculate Report Generate Report Calculate->Report

Caption: HPLC analysis workflow from preparation to reporting.

References

Application Note: High-Purity Isolation of 3-Chloro-5-(trifluoromethoxy)phenol using Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the purification of 3-Chloro-5-(trifluoromethoxy)phenol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, using silica gel flash column chromatography. The methodology herein is designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound by effectively removing common synthesis-related impurities. This guide emphasizes a systematic approach, from thin-layer chromatography (TLC) for mobile phase optimization to the execution of the column chromatography and subsequent fraction analysis.

Introduction

This compound is a substituted aromatic phenol whose structural motifs are of significant interest in the development of bioactive molecules.[1] The presence of the trifluoromethoxy group can enhance metabolic stability and binding affinity, making it a valuable building block in medicinal chemistry and crop science.[1] Given its role as a critical intermediate, the purity of this compound is paramount to ensure the desired yield and impurity profile of the final active pharmaceutical ingredient (API) or agrochemical.

Syntheses of substituted phenols can often result in a mixture of products, including unreacted starting materials, regioisomers, and oxidation byproducts.[2] Column chromatography is a robust and scalable technique for the purification of such mixtures, leveraging the differential partitioning of components between a stationary phase and a mobile phase.[3] This application note details a normal-phase flash column chromatography method using silica gel as the stationary phase for the efficient purification of this compound.

Principles of Separation

The purification strategy is based on normal-phase adsorption chromatography. In this mode, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase.[4] The separation of this compound from potential impurities is achieved based on differences in polarity:

  • This compound: This is a polar molecule due to the presence of the hydroxyl (-OH) group, which can engage in hydrogen bonding with the silanol groups of the silica gel.

  • Potential Impurities:

    • Less Polar Impurities: These may include unreacted starting materials or non-polar byproducts. These compounds will have weaker interactions with the silica gel and will elute from the column first.

    • More Polar Impurities: These could be regioisomers with different substitution patterns affecting their overall polarity, or di-substituted byproducts. More polar impurities will interact more strongly with the silica gel and elute later than the target compound.

    • Oxidation Products: Phenols are susceptible to oxidation, which can form colored quinone-type impurities that are often more polar.[2]

By gradually increasing the polarity of the mobile phase (gradient elution), the separation between compounds with different polarities can be effectively controlled.

Experimental Protocol

This protocol is a comprehensive guide to the purification process. It is essential to perform a preliminary Thin-Layer Chromatography (TLC) analysis to determine the optimal mobile phase composition before proceeding with the column chromatography.

Materials and Equipment
  • Crude this compound

  • Silica Gel: Standard grade, 60 Å pore size, 40-63 µm particle size.

  • Solvents: Hexane (HPLC grade), Ethyl Acetate (HPLC grade)

  • TLC plates: Silica gel 60 F254

  • Glass column for flash chromatography

  • Fraction collector or test tubes

  • Rotary evaporator

  • UV lamp (254 nm)

Part 1: Thin-Layer Chromatography (TLC) for Method Development

The initial step is to identify a suitable mobile phase that provides good separation of the target compound from its impurities. An ideal solvent system will result in a retention factor (Rf) of approximately 0.25-0.35 for the desired compound.[2]

Procedure:

  • Prepare several developing chambers with different ratios of ethyl acetate in hexane (e.g., 5%, 10%, 15%, 20% ethyl acetate).

  • Dissolve a small amount of the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved crude mixture onto the baseline of the TLC plates.

  • Place the TLC plates in the developing chambers and allow the solvent front to ascend to near the top of the plate.

  • Remove the plates, mark the solvent front, and allow them to dry.

  • Visualize the spots under a UV lamp (254 nm).

  • Calculate the Rf value for each spot in each solvent system using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Select the solvent system that gives the best separation with the target compound having an Rf between 0.25 and 0.35.

Part 2: Column Chromatography Protocol

1. Column Preparation (Slurry Packing Method):

  • Securely clamp the glass column in a vertical position.

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.[2]

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis.

  • Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.

  • Open the stopcock to allow some solvent to drain, which helps in compacting the silica bed.

  • Add a protective layer of sand on top of the packed silica gel.

  • Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it. Ensure the solvent level does not drop below the top of the sand layer.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal volume of the mobile phase or a solvent in which it is highly soluble and that is compatible with the mobile phase.

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Open the stopcock and allow the sample to adsorb onto the silica gel, bringing the solvent level down to the top of the sand layer.

  • Gently add a small amount of the initial mobile phase to wash the sides of the column and ensure all the sample is on the silica bed.

3. Elution and Fraction Collection:

  • Carefully fill the column with the mobile phase.

  • Begin the elution process by opening the stopcock to achieve a steady flow rate.

  • If using an isocratic elution, continue with the mobile phase composition determined from the TLC analysis.

  • For a gradient elution, start with a less polar mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the percentage of the more polar solvent (ethyl acetate) over time. This can provide better separation for complex mixtures.

  • Collect the eluent in a series of labeled test tubes or using a fraction collector. The size of the fractions will depend on the column size and the expected separation.

  • Monitor the separation by periodically analyzing the collected fractions using TLC. Spot the fractions on a TLC plate and develop it in the same solvent system used for the column.

4. Product Isolation:

  • Identify the fractions containing the pure this compound by comparing their TLC profiles to that of the crude material.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

  • Determine the purity of the final product using appropriate analytical techniques such as NMR, GC-MS, or HPLC.

Data Presentation

Table 1: Mobile Phase Optimization using TLC

% Ethyl Acetate in HexaneRf of Impurity 1 (Less Polar)Rf of this compoundRf of Impurity 2 (More Polar)Observations
5%0.450.150.05Poor separation, low Rf for the target.
10%0.600.300.12Good separation, ideal Rf for the target.
15%0.720.450.20Good separation, but Rf is slightly high.
20%0.850.600.35Compounds are eluting too quickly.

Note: The Rf values presented are hypothetical and should be determined experimentally for each batch of crude material.

Visualization of the Workflow

Column_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Method Development (Determine Mobile Phase) Slurry Prepare Silica Gel Slurry TLC->Slurry Optimal Solvent System Pack Pack Chromatography Column Slurry->Pack Equilibrate Equilibrate Column Pack->Equilibrate Load Load Crude Sample Equilibrate->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure_Product High-Purity Product Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

Trustworthiness and Self-Validation

The protocol is designed to be self-validating through the systematic use of TLC. By first optimizing the separation on a small scale with TLC, the success of the larger-scale column chromatography is more predictable. Continuous monitoring of the collected fractions by TLC ensures that only the fractions containing the pure product are combined, thereby maximizing the purity of the isolated compound. If streaking or peak tailing is observed on the TLC plate, it may indicate an interaction between the acidic phenol and the silica gel. In such cases, adding a small amount (0.1-0.5%) of acetic acid to the mobile phase can help to improve the peak shape.[2]

Conclusion

This application note provides a robust and reliable method for the purification of this compound using flash column chromatography. By following the detailed steps for TLC-based method development and the subsequent column chromatography protocol, researchers can consistently obtain a high-purity product, which is essential for its intended applications in pharmaceutical and agrochemical synthesis.

References

Application Note: A Synthetic Pathway to Novel TRPC5 Inhibitors Utilizing 3-Chloro-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis and evaluation of novel inhibitors targeting the Transient Receptor Potential Canonical 5 (TRPC5) ion channel, starting from the versatile chemical building block, 3-Chloro-5-(trifluoromethoxy)phenol. TRPC5 channels are implicated in a range of pathologies, including progressive kidney disease, anxiety, and depression, making them a high-value target for therapeutic intervention.[1][2][3] This document details a strategic, multi-step synthetic route to a potential benzimidazole-based TRPC5 inhibitor, explaining the chemical rationale behind each step. Furthermore, it provides detailed, field-tested protocols for both the chemical synthesis and the subsequent in vitro biological characterization using a fluorescence-based calcium influx assay. The guide is designed to empower researchers with the practical knowledge required to leverage this key starting material in the discovery and development of next-generation TRPC5-targeted therapeutics.

Introduction: TRPC5 as a Therapeutic Target

The TRPC Family of Ion Channels

The Transient Receptor Potential (TRP) superfamily comprises a diverse group of ion channels that are crucial for sensory physiology.[4] Within this superfamily, the canonical or TRPC subfamily includes seven members (TRPC1-7) that assemble into tetrameric, non-selective cation channels permeable to Ca²⁺.[2] These channels act as cellular sensors, responding to a wide array of stimuli to modulate intracellular calcium levels and membrane potential.[5]

Physiological and Pathophysiological Roles of TRPC5

TRPC5 is predominantly expressed in the brain, with notable expression in the kidney, liver, and pancreas.[1][2] It can form homotetrameric channels or heteromerize with TRPC1 and TRPC4, creating a diversity of channel properties.[4][6] The activation of TRPC5 is complex and can be triggered by G-protein coupled receptors (GPCRs), growth factors, lipids, and changes in redox status.[7] This multifaceted activation profile positions TRPC5 as a critical integrator of cellular signals.[7]

Functionally, TRPC5 has been linked to fear and anxiety behaviors, neuronal growth cone guidance, and the regulation of vascular tone.[5][7] Critically, dysregulation of TRPC5 activity is strongly implicated in disease. In the kidney, TRPC5 activity in podocytes contributes to cytoskeleton disruption and proteinuria, hallmarks of focal segmental glomerulosclerosis (FSGS) and other progressive kidney diseases.[8][9] Its role in the central nervous system has also made it a compelling target for psychiatric disorders like anxiety and depression.[1]

Rationale for TRPC5 Inhibition in Drug Discovery

The clear involvement of TRPC5 in significant pathologies has spurred the development of small-molecule inhibitors. Several distinct chemical classes have been identified, including benzimidazole derivatives like AC1903, xanthine-based compounds like Pico145, and others such as Clemizole and HC-070.[1][4][10][11] Pharmacological inhibition of TRPC5 has shown remarkable therapeutic promise in preclinical models, notably by suppressing proteinuria in models of kidney disease and exhibiting anxiolytic effects.[9][12][13] The development of potent and selective inhibitors is therefore a key objective in modern drug discovery.

Synthetic Strategy: Leveraging this compound

Properties and Advantages of the Starting Material

The selection of this compound as a starting material is strategic for several reasons rooted in medicinal chemistry principles.

  • Trifluoromethoxy (-OCF₃) Group: This moiety is highly valued in drug design. It is a strong electron-withdrawing group and is significantly more lipophilic than a methoxy group, which can enhance membrane permeability and binding affinity.[14] Furthermore, the -OCF₃ group is exceptionally stable to metabolic degradation, often improving the pharmacokinetic profile of a drug candidate.[15]

  • Phenolic Hydroxyl (-OH) Group: The hydroxyl group is a versatile chemical handle, readily participating in nucleophilic substitution reactions (e.g., Williamson ether synthesis) to allow for the facile introduction of diverse side chains and linkers.

  • Chloro (-Cl) Group: The chlorine atom provides a regiochemical anchor and can be used as a handle for cross-coupling reactions or other transformations, or it can be retained in the final molecule to occupy a specific binding pocket.

Proposed Synthetic Route to a Novel Benzimidazole-Based Inhibitor

This guide proposes a robust, multi-step synthesis of a novel benzimidazole-based TRPC5 inhibitor, designated SW-101 , starting from this compound. The overall strategy involves building a substituted phenylenediamine intermediate, which is then cyclized to form the core benzimidazole scaffold, a privileged structure in TRPC5 inhibitor design.[10]

Synthetic Workflow Diagram

Synthetic_Workflow Start This compound Int1 Intermediate 1 (2-Nitro-5-chloro-3-(trifluoromethoxy)phenol) Start->Int1 Step A: Nitration Int2 Intermediate 2 (1-((2-Nitro-5-chloro-3-(trifluoromethoxy)phenyl)oxy)methyl)benzene Int1->Int2 Step B: O-Benzylation Int3 Intermediate 3 (4-Chloro-6-(trifluoromethoxy)-2-(phenylmethoxy)aniline) Int2->Int3 Step C: Nitro Reduction Int4 Intermediate 4 (N-(4-Chloro-6-(trifluoromethoxy)-2-(phenylmethoxy)phenyl)acetamide) Int3->Int4 Step D: Amide Formation Final Final Product (SW-101) (Aryl-Benzimidazole Derivative) Int4->Final Step E: Cyclization & Derivatization

Caption: Proposed synthetic workflow for inhibitor SW-101.

Detailed Experimental Protocols

General Chemistry Methods

All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light. Column chromatography for purification should be performed using silica gel (230-400 mesh). ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or 500 MHz spectrometer. Mass spectra should be obtained using electrospray ionization (ESI).

Step-by-Step Synthesis of Representative Inhibitor SW-101

Step A: Nitration of this compound

  • Rationale: This step introduces a nitro group ortho to the hydroxyl group. The hydroxyl group is a strong ortho-, para-director, and the position ortho to both the hydroxyl and chloro groups is sterically hindered. This directs the nitration to the C2 position, which will become part of the benzimidazole ring.

  • Procedure:

    • To a solution of this compound (1.0 eq) in glacial acetic acid (5 M), cool the mixture to 0°C in an ice bath.

    • Add nitric acid (1.1 eq, 70% solution) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5°C.

    • Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Pour the reaction mixture slowly into ice-cold water (10x the volume of acetic acid).

    • Collect the resulting yellow precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield Intermediate 1 .

Step B: O-Benzylation of Intermediate 1

  • Rationale: The phenolic hydroxyl group is protected as a benzyl ether. This prevents it from interfering with subsequent reactions and can be easily removed in a later step if necessary. A weak base like potassium carbonate is sufficient to deprotonate the acidic phenol.

  • Procedure:

    • Dissolve Intermediate 1 (1.0 eq) in acetone (0.5 M).

    • Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and benzyl bromide (1.2 eq).

    • Heat the mixture to reflux and stir for 12-16 hours, monitoring by TLC.

    • After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography (eluting with a hexane/ethyl acetate gradient) to obtain Intermediate 2 .

Step C: Reduction of the Nitro Group

  • Rationale: The nitro group is reduced to an amine, which is essential for the subsequent cyclization to form the benzimidazole ring. Iron powder in acidic medium is a classic, cost-effective, and reliable method for this transformation.

  • Procedure:

    • Create a suspension of Intermediate 2 (1.0 eq) and iron powder (5.0 eq) in a 1:1 mixture of ethanol and water (0.3 M).

    • Add a catalytic amount of ammonium chloride (NH₄Cl, 0.2 eq).

    • Heat the mixture to 80°C and stir vigorously for 4-6 hours until the starting material is consumed.

    • Filter the hot reaction mixture through a pad of Celite, washing the pad with hot ethanol.

    • Concentrate the filtrate, dissolve the residue in ethyl acetate, and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield Intermediate 3 , which is often used without further purification.

Step D & E: One-Pot Benzimidazole Formation and Derivatization (Example)

  • Rationale: This final sequence builds the benzimidazole core and attaches the final sidechain, mimicking the structure of known inhibitors like AC1903.[10] The phenylenediamine intermediate first reacts with an isothiocyanate to form a thiourea, which then undergoes cyclization promoted by a carbodiimide (EDC) to form the 2-aminobenzimidazole scaffold.

  • Procedure:

    • Dissolve Intermediate 3 (1.0 eq) in dichloromethane (DCM, 0.4 M).

    • Add furfuryl isothiocyanate (1.1 eq) and stir at room temperature for 3 hours to form the thiourea intermediate.

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) and triethylamine (2.0 eq).

    • Stir the reaction at room temperature for 18 hours.

    • Dilute the reaction with DCM, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the crude product by column chromatography to yield the final product, SW-101 .

Characterization and Data Summary (Hypothetical)
CompoundStepSynthetic Yield (%)Purity (HPLC)M/Z [M+H]⁺ (Expected)
Intermediate 1 A~85%>95%259.98
Intermediate 2 B~90%>97%349.03
Intermediate 3 C~92%>95%319.05
SW-101 D & E~60%>98%435.09

Biological Evaluation Protocol

In Vitro TRPC5 Inhibition Assay (Calcium Influx)

The potency of synthesized inhibitors is determined by measuring their ability to block agonist-induced calcium influx in HEK293 cells stably expressing human TRPC5 (hTRPC5).[16][17]

  • Objective: To determine the IC₅₀ value of SW-101 for TRPC5 channel inhibition.

  • Materials:

    • HEK293 cells stably expressing hTRPC5.

    • 96-well black-walled, clear-bottom plates.

    • Fluo-4 AM calcium indicator dye.

    • Pluronic F-127.

    • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • TRPC5 activator (e.g., 50 µM Gadolinium (Gd³⁺) or 100 nM (-)-Englerin A).

    • SW-101 stock solution (10 mM in DMSO).

    • Fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Protocol:

    • Cell Culture: Plate hTRPC5-HEK293 cells in 96-well plates and grow to 90-95% confluence.

    • Dye Loading: Wash cells with HBSS. Load cells with Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (0.02%) in HBSS for 1 hour at 37°C.

    • Compound Incubation: Wash cells twice with HBSS to remove excess dye. Pre-incubate the cells with serial dilutions of SW-101 (e.g., from 1 nM to 100 µM) or vehicle (DMSO) for 20-30 minutes at room temperature.

    • Assay Execution:

      • Place the plate in the fluorescence reader and measure the baseline fluorescence signal for 30 seconds.

      • Add the TRPC5 activator (agonist) solution to all wells.

      • Immediately begin recording the fluorescence signal every 2-3 seconds for a period of 3-5 minutes.

Data Analysis and IC₅₀ Determination
  • Calculate the response as the peak fluorescence intensity after agonist addition minus the baseline fluorescence.

  • Normalize the data, setting the response in the presence of vehicle as 100% activity and the response in wells with a known potent inhibitor (or no agonist) as 0% activity.

  • Plot the normalized response against the logarithm of the inhibitor concentration.

  • Fit the concentration-response curve using a four-parameter logistic equation to determine the IC₅₀ value.

Expected Biological Activity (Based on Analogs)
CompoundTargetAssayIC₅₀ (µM)
AC1903 TRPC5Ca²⁺ Influx14.7[13]
SW-101 TRPC5Ca²⁺ Influx5 - 25 (Predicted)

Signaling Pathway Context

TRPC5-Mediated Signaling and Point of Inhibition

TRPC5 channels are often activated downstream of GPCRs coupled to phospholipase C (PLC). PLC activation cleaves PIP₂ into IP₃ and diacylglycerol (DAG). While the exact mechanism is complex, this cascade, along with other signals like Rac1 activation, leads to TRPC5 channel opening and subsequent Ca²⁺ influx. This influx can trigger various downstream events, including cytoskeletal rearrangement in podocytes. The synthesized inhibitor, SW-101, is designed to act as a direct blocker of the TRPC5 channel pore or an allosteric modulator, preventing this pathological Ca²⁺ influx.

Signaling Pathway Diagram

Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR PLC PLC GPCR->PLC Activates TRPC5 TRPC5 Channel PLC->TRPC5 Modulates Activation Ca_in Ca²⁺ Influx TRPC5->Ca_in Gating Agonist Agonist (e.g., Angiotensin II) Agonist->GPCR Activates Downstream Downstream Effects (e.g., Cytoskeletal Rearrangement) Ca_in->Downstream Inhibitor SW-101 Inhibitor->TRPC5 Blocks

Caption: TRPC5 signaling pathway and the inhibitory action of SW-101.

Conclusion

This application note outlines a strategic and chemically sound pathway for the synthesis of novel TRPC5 inhibitors, leveraging the advantageous properties of this compound. The detailed synthetic and biological testing protocols provide a practical guide for researchers in medicinal chemistry and pharmacology. By providing a clear rationale for experimental choices and a robust framework for execution, this guide aims to accelerate the discovery of new chemical entities for the treatment of kidney diseases, anxiety disorders, and other TRPC5-mediated pathologies.

References

Application Note: A Comprehensive Protocol for the O-alkylation of 3-Chloro-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed and robust protocol for the O-alkylation of 3-chloro-5-(trifluoromethoxy)phenol, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] The presence of electron-withdrawing chloro and trifluoromethoxy substituents enhances the acidity of the phenolic proton, facilitating its deprotonation and subsequent reaction. This guide will delve into the mechanistic underpinnings of the Williamson ether synthesis as applied to this electron-deficient substrate, offering a step-by-step experimental procedure, safety considerations, and purification techniques. The causality behind the selection of reagents and reaction parameters is thoroughly explained to ensure reproducibility and high yield.

Introduction: The Strategic Importance of O-Alkylated Phenols

O-alkylated phenols, or aryl ethers, are prevalent structural motifs in a vast array of biologically active molecules and functional materials. The Williamson ether synthesis remains a cornerstone of organic synthesis for forging the C-O-C ether linkage.[2][3] The reaction typically involves the deprotonation of a phenol to its corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[4]

The substrate of interest, this compound, presents a unique electronic landscape. Both the chloro and trifluoromethoxy groups are strongly electron-withdrawing, which significantly impacts the reactivity of the phenol.[5] This electronic deficit increases the acidity of the phenolic hydroxyl group, making it more readily deprotonated by a suitable base compared to electron-rich phenols.[6][7] This enhanced acidity allows for the use of milder bases, which can improve the selectivity of the reaction and minimize potential side reactions.

This protocol will focus on the O-methylation of this compound as a representative example, yielding 3-chloro-5-(trifluoromethoxy)anisole. The principles and procedures outlined herein can be adapted for the introduction of other alkyl groups.

Reaction Mechanism and Rationale

The O-alkylation of this compound via the Williamson ether synthesis proceeds through a two-step mechanism.

dot graph Williamson_Ether_Synthesis { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

// Nodes Phenol [label="this compound", fillcolor="#F1F3F4"]; Base [label="Base (e.g., K₂CO₃)", fillcolor="#F1F3F4"]; Phenoxide [label="Phenoxide Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AlkylHalide [label="Alkyl Halide (e.g., CH₃I)", fillcolor="#F1F3F4"]; Product [label="Aryl Ether Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Salt [label="Salt Byproduct (e.g., KI)", fillcolor="#F1F3F4"];

// Edges Phenol -> Phenoxide [label=" Deprotonation "]; Base -> Phenoxide; Phenoxide -> Product [label=" SN2 Attack "]; AlkylHalide -> Product; Product -> Salt [style=invis];

// Invisible edges for alignment {rank=same; Phenol; Base;} {rank=same; Phenoxide; AlkylHalide;} {rank=same; Product; Salt;} } dot

Caption: Mechanism of the Williamson Ether Synthesis.

Step 1: Deprotonation The reaction is initiated by the deprotonation of the acidic phenolic proton of this compound by a base. Due to the electron-withdrawing nature of the substituents, a moderately strong base such as potassium carbonate (K₂CO₃) is sufficient to generate the nucleophilic phenoxide anion.[4]

Step 2: Nucleophilic Substitution (SN2) The resulting phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide (in this case, methyl iodide). This occurs via an SN2 mechanism, leading to the formation of the desired aryl ether and a salt byproduct.[4]

Choice of Reagents and Conditions:

  • Base: Potassium carbonate is an ideal choice as it is inexpensive, easy to handle, and sufficiently basic to deprotonate the electron-deficient phenol without promoting significant side reactions. Stronger bases like sodium hydride could be used but may not be necessary and require more stringent anhydrous conditions.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone is recommended.[8] These solvents effectively solvate the cation of the base, leaving the anion more reactive, and are well-suited for SN2 reactions. Acetone is a good choice for its lower boiling point, facilitating easier removal during workup.[9]

  • Alkylating Agent: A primary alkyl halide, such as methyl iodide or ethyl bromide, is optimal for the SN2 reaction.[2][3] Tertiary alkyl halides are prone to elimination reactions and should be avoided.[4]

  • Temperature: The reaction is typically carried out at a moderately elevated temperature to ensure a reasonable reaction rate. The reflux temperature of acetone is often sufficient.

Experimental Protocol

This protocol details the O-methylation of this compound.

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// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents [label="Combine Phenol, K₂CO₃, and Acetone", fillcolor="#F1F3F4"]; AddAlkylHalide [label="Add Alkyl Halide (CH₃I)", fillcolor="#F1F3F4"]; Reflux [label="Reflux Reaction Mixture", fillcolor="#FBBC05", fontcolor="#202124"]; TLC [label="Monitor by TLC", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup", fillcolor="#F1F3F4"]; Extraction [label="Extraction with Organic Solvent", fillcolor="#F1F3F4"]; Drying [label="Dry Organic Layer", fillcolor="#F1F3F4"]; Purification [label="Purify by Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Reagents; Reagents -> AddAlkylHalide; AddAlkylHalide -> Reflux; Reflux -> TLC; TLC -> Workup [label="Reaction Complete"]; TLC -> Reflux [label="Incomplete"]; Workup -> Extraction; Extraction -> Drying; Drying -> Purification; Purification -> End; } dot

Caption: Experimental workflow for O-alkylation.

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
This compound1.0 eq
Potassium Carbonate (K₂CO₃), anhydrous1.5 - 2.0 eq
Methyl Iodide (CH₃I)1.1 - 1.2 eq
Acetone, anhydrousSufficient to make a 0.1 - 0.5 M solution
Diethyl ether or Ethyl acetateFor extraction
Saturated aqueous sodium bicarbonateFor washing
BrineFor washing
Anhydrous magnesium sulfate (MgSO₄)For drying
Silica gelFor column chromatography
Hexanes/Ethyl acetate mixtureFor chromatography eluent
Round-bottom flaskAppropriate size
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
Thin-layer chromatography (TLC) plates

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.

  • Addition of Alkylating Agent: To the stirring suspension, add methyl iodide (1.1 - 1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting phenol on TLC), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts and wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction: Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.[10]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 3-chloro-5-(trifluoromethoxy)anisole.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • This compound is a potential irritant. Avoid contact with skin and eyes.

    • Methyl iodide is toxic and a suspected carcinogen. Handle with extreme care.

    • Potassium carbonate is an irritant.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Characterization

The identity and purity of the final product, 3-chloro-5-(trifluoromethoxy)anisole, can be confirmed by standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe the disappearance of the phenolic -OH stretch and the appearance of C-O-C ether stretches.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reactionInsufficient reaction time or temperatureExtend the reaction time or increase the temperature slightly. Ensure adequate stirring.
Inactive base or wet reagents/solventUse freshly dried potassium carbonate and anhydrous solvent.
Low yieldLoss of volatile alkylating agentEnsure the reflux condenser is efficient. Add the alkylating agent at a lower temperature.
Inefficient extraction or purificationPerform multiple extractions and carefully conduct column chromatography.
Presence of C-alkylated productUse of a less polar solvent or certain basesWhile less likely with this substrate, using a more polar aprotic solvent like DMF can favor O-alkylation.

Conclusion

This application note provides a comprehensive and reliable protocol for the O-alkylation of the electron-deficient this compound. By understanding the underlying principles of the Williamson ether synthesis and the specific reactivity of the substrate, researchers can confidently and efficiently synthesize the corresponding aryl ethers. The detailed step-by-step procedure, coupled with safety and troubleshooting guidelines, will be a valuable resource for scientists in the fields of medicinal chemistry, agrochemical synthesis, and materials science.

References

Application Note: Derivatization of 3-Chloro-5-(trifluoromethoxy)phenol for Biological Screening Library Generation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Chloro-5-(trifluoromethoxy)phenol Scaffold

In modern drug discovery and chemical biology, the generation of focused compound libraries is a cornerstone for identifying novel bioactive molecules.[1][2] The selection of a core scaffold is a critical decision that dictates the chemical space to be explored. This compound presents itself as a valuable starting point for library synthesis due to a combination of unique structural and physicochemical properties conferred by its substituents.

The trifluoromethoxy (-OCF₃) group is a particularly interesting substituent in medicinal chemistry. It is a strong electron-withdrawing group, which can significantly alter the electronic properties of the aromatic ring.[3] Furthermore, it is highly lipophilic and metabolically stable, properties that can enhance the pharmacokinetic profile of drug candidates by improving membrane permeability and increasing their biological half-life.[3][4] The chloro- substituent further contributes to the electronic deactivation of the ring and provides an additional vector for potential late-stage functionalization.

The phenolic hydroxyl group is the primary handle for derivatization, allowing for the introduction of a wide variety of functional groups through well-established chemical transformations.[5] By systematically modifying this position, a library of analogs can be rapidly synthesized to explore structure-activity relationships (SAR) and identify compounds with desired biological activities. This application note provides a detailed guide to the strategic derivatization of this compound, including validated protocols for key transformations and a workflow for parallel synthesis suitable for generating a screening library.

Chemical Rationale and Strategic Considerations

The reactivity of the this compound scaffold is dominated by the phenolic hydroxyl group and the electron-deficient nature of the aromatic ring.

  • Phenolic Acidity: Both the chloro- and trifluoromethoxy- groups are electron-withdrawing, which increases the acidity of the phenolic proton compared to phenol itself. This facilitates deprotonation under milder basic conditions to form the corresponding phenoxide, which is a potent nucleophile for subsequent reactions.

  • Nucleophilicity of the Phenoxide: The resulting phenoxide anion is the key reactive intermediate for the derivatization strategies outlined below. Its nucleophilicity allows for efficient reaction with a variety of electrophiles.

  • Aromatic Ring Reactivity: The strong deactivating effect of the two substituents makes the aromatic ring less susceptible to electrophilic aromatic substitution.[6] This inherent stability is advantageous as it minimizes side reactions on the ring, ensuring that derivatization occurs selectively at the hydroxyl group.

Our derivatization strategy will focus on two robust and versatile reaction classes targeting the phenolic -OH: O-alkylation to form ethers and O-acylation to form esters. These transformations allow for the systematic variation of steric bulk, lipophilicity, hydrogen bonding capacity, and electronic properties.

G cluster_start Starting Material cluster_reactions Core Derivatization Reactions cluster_products Derivative Classes Start This compound Etherification O-Alkylation (Ether Formation) Start->Etherification R-X, Base (e.g., K₂CO₃) Esterification O-Acylation (Ester Formation) Start->Esterification R-COCl, Base (e.g., Pyridine) Ethers Diverse Ethers Etherification->Ethers Esters Diverse Esters Esterification->Esters

Caption: Core derivatization strategies for this compound.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. This compound and its derivatives should be handled as potentially hazardous materials.[7][8]

Protocol 1: O-Alkylation via Williamson Ether Synthesis

This protocol describes the formation of an ether linkage, a stable and common motif in drug molecules. The Williamson ether synthesis is a reliable SN2 reaction between the generated phenoxide and a primary alkyl halide.[9][10]

Rationale: We use potassium carbonate (K₂CO₃) as a mild base, which is sufficient to deprotonate the acidic phenol without causing decomposition of sensitive substrates. Acetone is chosen as the solvent due to its polarity, which aids in dissolving the reagents, and its appropriate boiling point for the reaction. The use of a primary alkyl halide is crucial to favor the SN2 pathway and avoid elimination side reactions.[11]

Step-by-Step Protocol:

  • To a 10 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 212.6 mg).

  • Add anhydrous potassium carbonate (1.5 mmol, 207.3 mg) and 5 mL of dry acetone.

  • Add the desired primary alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 mmol).

  • Heat the reaction mixture to reflux (approx. 60-65 °C) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ether derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: O-Acylation via Reaction with Acyl Chlorides

This protocol details the synthesis of esters, which can act as prodrugs or provide key hydrogen bond accepting functionalities. The reaction of phenols with acyl chlorides is a rapid and high-yielding transformation.[12][13]

Rationale: Acyl chlorides are highly reactive electrophiles. Pyridine is used as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[14] Dichloromethane (DCM) is an excellent solvent for this reaction as it is inert and readily dissolves the reactants. The reaction is typically run at 0 °C initially to control the exothermic reaction.

Step-by-Step Protocol:

  • Dissolve this compound (1.0 mmol, 212.6 mg) in 5 mL of dry dichloromethane (DCM) in a 10 mL round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (1.2 mmol, 97 µL) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with 10 mL of DCM.

  • Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure ester derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Parallel Synthesis Workflow for Library Generation

To efficiently generate a library of derivatives for high-throughput screening (HTS), the above protocols can be adapted for a parallel synthesis format, often performed in 24- or 96-well plates.[15][16][17] This approach enables the rapid creation of dozens to hundreds of distinct compounds.

Caption: Workflow for parallel synthesis and screening library generation.

Data Summary and Expected Property Modulation

The derivatization of this compound allows for the fine-tuning of key physicochemical properties relevant to biological activity. A diverse set of building blocks should be chosen to maximize the structural and property diversity of the resulting library.[]

Derivative ClassReagent Type ExamplesKey Property ModificationsRationale for Screening
Ethers Simple Alkyl Halides (e.g., MeI, EtBr)Increase lipophilicity (logP), remove H-bond donor.Probes for hydrophobic pockets; improved cell permeability.
Benzyl/Substituted Benzyl HalidesIntroduce aromatic interactions (π-π stacking), increase size.Explore interactions with aromatic residues in binding sites.
Functionalized Alkyl Halides (e.g., with amines, esters)Introduce new functional groups for secondary interactions.Add H-bond donors/acceptors, charged groups for salt bridges.
Esters Small Acyl Chlorides (e.g., Acetyl Chloride)Add H-bond acceptor, moderately increase polarity.Can act as prodrugs, cleaved by esterases in vivo.
Aromatic Acyl Chlorides (e.g., Benzoyl Chloride)Add H-bond acceptor, introduce aromatic system.Similar to benzyl ethers; potential for π-stacking.
Heterocyclic Acyl ChloridesIntroduce specific pharmacophoric features.Mimic known drug motifs, improve solubility and ADME properties.

Characterization and Quality Control

For any compound library, rigorous quality control is essential to ensure that the observed biological activity is attributable to the intended compound.[19]

  • Identity and Purity: For a representative subset of the library (5-10%), full characterization by ¹H NMR and high-resolution mass spectrometry should be performed. For the entire library, analysis by LC-MS is the standard. This provides confirmation of the expected molecular weight and an estimation of purity for each well. A common purity threshold for HTS libraries is >90%.

  • Concentration: After synthesis and purification, compounds are typically dissolved in DMSO. The concentration of each stock solution should be accurately determined before plating for biological assays.

Conclusion

The this compound scaffold is an excellent starting point for the generation of a focused chemical library for biological screening.[20] Its unique electronic and physicochemical properties, combined with the synthetic tractability of the phenolic hydroxyl group, allow for the creation of a diverse set of ether and ester derivatives. The robust protocols for O-alkylation and O-acylation provided herein are readily adaptable to a parallel synthesis format, enabling the efficient production of a high-quality compound library. This strategic approach provides researchers with a powerful tool to explore structure-activity relationships and identify novel hits in drug discovery campaigns.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-Chloro-5-(trifluoromethoxy)phenol. This guide is designed to provide in-depth troubleshooting assistance and address common challenges encountered during the synthesis of this key chemical intermediate. As Senior Application Scientists, we have compiled field-proven insights and mechanistic explanations to help you navigate potential side reactions and optimize your experimental outcomes.

The most prevalent and scalable synthesis of this compound proceeds via the diazotization of 3-Chloro-5-(trifluoromethoxy)aniline, followed by the thermal hydrolysis of the resulting diazonium salt. While straightforward in principle, this pathway is susceptible to several competing reactions that can impact yield, purity, and safety.

Main_Synthesis_Pathway cluster_0 Step 1: Diazotization cluster_1 Step 2: Hydrolysis Aniline 3-Chloro-5-(trifluoromethoxy)aniline Reagents1 NaNO₂, H₂SO₄ 0-5 °C Aniline->Reagents1 Diazonium Benzenediazonium Salt Intermediate Reagents2 H₂O, Heat (Δ) Diazonium->Reagents2 Reagents1->Diazonium Phenol This compound (Target Product) Reagents2->Phenol

Caption: General synthetic route to this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and observational issues.

Q1: My reaction mixture turned a dark red or brown color during the hydrolysis step. What is causing this discoloration?

A: This is a classic sign of azo coupling. The newly formed phenol product, which is highly activated towards electrophilic substitution, is reacting with unconsumed diazonium salt. This side reaction is particularly favorable in conditions that are not sufficiently acidic (pH > 4).

Q2: My final yield is disappointingly low, and I've re-isolated a significant amount of the starting 3-Chloro-5-(trifluoromethoxy)aniline. What likely went wrong?

A: This points to incomplete diazotization. The most common causes are:

  • Poor Reagent Quality: The sodium nitrite (NaNO₂) may have degraded.

  • Incorrect Stoichiometry: An insufficient amount of NaNO₂ or acid was used.

  • Temperature Control Failure: If the temperature rises significantly above 5 °C during diazotization, the unstable nitrous acid (HONO) can decompose before it reacts with the aniline.[1]

Q3: GC-MS analysis of my crude product shows a significant non-polar impurity. What are the likely candidates?

A: There are two primary suspects:

  • 1,3-Dichloro-5-(trifluoromethoxy)benzene: This forms if you used hydrochloric acid (HCl) for the diazotization. The chloride ion (Cl⁻) can act as a nucleophile in a copper-catalyzed Sandmeyer-type reaction, displacing the diazonium group.[2][3]

  • 1-Chloro-3-(trifluoromethoxy)benzene: This is the product of hydrodediazoniation (reduction), where the -N₂⁺ group is replaced by -H. This can be promoted by trace metal impurities or certain solvents.

Q4: I observed vigorous gas evolution and some tarring when heating my diazonium salt solution. Is this normal?

A: While nitrogen gas (N₂) evolution is the desired reaction, excessively vigorous bubbling and the formation of tar-like substances indicate poor temperature control during hydrolysis.[4] Diazonium salt decomposition is highly exothermic. If the solution is heated too quickly or local hot spots form, uncontrolled decomposition can lead to a cascade of radical side reactions, significantly reducing the yield and complicating purification.

Part 2: Detailed Troubleshooting Guide

This section provides in-depth analysis of specific side reactions, their mechanisms, and validated protocols for their mitigation.

Problem 1: Formation of Azo Impurities
  • Symptom: Intense and persistent orange, red, or brown coloration in the reaction mixture and crude product. The impurity is often difficult to remove by simple extraction.

  • Mechanism: The diazonium salt acts as an electrophile and attacks the electron-rich aromatic ring of the desired phenol product. This electrophilic aromatic substitution reaction forms a highly conjugated azo dye.

Azo_Coupling_Mechanism Diazonium Ar-N₂⁺ (Electrophile) Intermediate Wheland Intermediate Diazonium->Intermediate Attack on phenol ring Phenol Ar'-OH (Nucleophile) Phenol->Intermediate AzoDye Ar-N=N-Ar'-OH (Azo Impurity) Intermediate->AzoDye Deprotonation

Caption: Mechanism of azo dye formation.

  • Troubleshooting & Mitigation Protocol:

    The key is to keep the concentration of either the diazonium salt or the phenol low at any given time during the hydrolysis. The "inverse addition" method is highly effective.

    Step-by-Step Protocol (Inverse Addition Hydrolysis):

    • Prepare the diazonium salt solution of 3-Chloro-5-(trifluoromethoxy)aniline in aqueous sulfuric acid at 0-5 °C as per your standard procedure.

    • In a separate, larger reaction vessel equipped with a mechanical stirrer and a condenser, bring a solution of 10-20% aqueous sulfuric acid to a vigorous boil.

    • Using a dropping funnel or syringe pump, add the cold diazonium salt solution dropwise into the boiling acid.

    • Causality: By adding the cold diazonium salt to a large volume of hot acid, the diazonium salt is consumed almost instantly upon entry. This prevents a buildup of either reactant, thus kinetically disfavoring the bimolecular azo coupling side reaction.[4]

    • Maintain a steady boil and vigorous stirring throughout the addition to ensure rapid mixing and decomposition. Nitrogen evolution should be brisk but controlled.

    • After the addition is complete, continue to boil the mixture for an additional 15-30 minutes to ensure complete decomposition.

    • Cool the reaction mixture and proceed with product extraction.

Problem 2: Formation of Halogenated & Reduced Byproducts
  • Symptom: GC-MS or LC-MS reveals impurities corresponding to 1,3-dichloro-5-(trifluoromethoxy)benzene or 1-chloro-3-(trifluoromethoxy)benzene.

  • Mechanism: These side reactions stem from the dual nature of the diazonium intermediate, which can participate in both nucleophilic substitution and radical pathways.

Competing_Pathways cluster_desired Desired Hydrolysis cluster_side Side Reactions Diazonium 3-Cl-5-(CF₃O)C₆H₃-N₂⁺ Phenol Target Phenol (Ar-OH) Diazonium->Phenol + H₂O (High Temp) Dichloro Dichlorinated Byproduct (Ar-Cl) Diazonium->Dichloro + Cl⁻ (Sandmeyer-type) Reduced Reduced Byproduct (Ar-H) Diazonium->Reduced + e⁻ (Radical) (Hydrodediazoniation)

References

Technical Support Center: Synthesis of 3-Chloro-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-5-(trifluoromethoxy)phenol. This guide is designed for researchers, chemists, and drug development professionals who are working with this important intermediate. This compound serves as a critical building block in the development of novel pharmaceuticals and agrochemicals, where its unique substitution pattern can significantly influence biological activity and metabolic stability.

The most common and reliable laboratory-scale synthesis involves a two-step process starting from 3-amino-5-(trifluoromethoxy)phenol. This process, centered around the versatile Sandmeyer reaction, allows for the precise replacement of an amino group with a chloro substituent. While the reaction is well-established, achieving high yields and purity requires careful control of reaction parameters and an understanding of potential side reactions. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the challenges of this synthesis and optimize your results.

Overall Synthetic Workflow

The conversion of 3-amino-5-(trifluoromethoxy)phenol to this compound is a classic two-stage process. The first stage is the diazotization of the primary aromatic amine. The second is the copper(I)-catalyzed substitution of the diazonium group with chloride, known as the Sandmeyer reaction.

Synthetic_Workflow cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Sandmeyer Reaction A 3-amino-5-(trifluoromethoxy)phenol B Aryl Diazonium Salt Intermediate A->B NaNO₂, HCl (aq) 0-5 °C C This compound B->C CuCl Heat

Caption: Overall workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

The most prevalent and efficient method is the Sandmeyer reaction, which starts from the commercially available 3-amino-5-(trifluoromethoxy)phenol[1]. The synthesis involves two key steps:

  • Diazotization: The primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt.

  • Chloro-dediazoniation: The resulting diazonium salt is then treated with copper(I) chloride (CuCl), which catalyzes the replacement of the diazonium group (-N₂⁺) with a chlorine atom, releasing nitrogen gas[2][3][4].

This route is favored because it allows for regioselective introduction of the chlorine atom, a transformation not easily achieved by direct electrophilic aromatic substitution on the phenol precursor due to the directing effects of the existing substituents.

Q2: Can you explain the mechanism of the Sandmeyer reaction?

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SᵣNAr) mechanism. The process is initiated by a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt[2][5].

  • Electron Transfer: Copper(I) donates an electron to the diazonium salt, forming an aryl radical and nitrogen gas, while the copper is oxidized to copper(II).

  • Radical Halogenation: The aryl radical then abstracts a chlorine atom from the copper(II) chloride species.

  • Catalyst Regeneration: This step yields the final aryl chloride product and regenerates the copper(I) catalyst, allowing the catalytic cycle to continue. The detection of biaryl byproducts in Sandmeyer reactions supports this radical mechanism[2].

Sandmeyer_Mechanism cluster_legend Legend Ar-N₂⁺ Ar-N₂⁺ Ar• + N₂ Ar• + N₂ Ar-N₂⁺->Ar• + N₂ + Cu(I)Cl Ar• + Cu(II)Cl₂ Ar• + Cu(II)Cl₂ Ar-Cl + Cu(I)Cl Ar-Cl + Cu(I)Cl Ar• + Cu(II)Cl₂->Ar-Cl + Cu(I)Cl A Ar = 3-(trifluoromethoxy)-5-hydroxyphenyl

Caption: Simplified radical mechanism of the Sandmeyer reaction.

Q3: Why is it critical to maintain a low temperature (0–5 °C) during the diazotization step?

Aryl diazonium salts are thermally unstable. At temperatures above 5–10 °C, they can readily decompose. This decomposition can lead to several undesirable outcomes:

  • Loss of Yield: The primary decomposition pathway in an aqueous acidic solution is the formation of the corresponding phenol (in this case, 3-hydroxy-5-(trifluoromethoxy)phenol), consuming the intermediate before it can proceed to the Sandmeyer step.

  • Safety Hazards: On a larger scale, the decomposition can be violently exothermic and release a large volume of nitrogen gas, posing a significant safety risk. Some diazonium salts can even be explosive when isolated in a dry state[6]. Maintaining a low temperature ensures the diazonium salt is formed and remains stable in solution until it is used in the subsequent step.

Q4: What are the main safety concerns associated with this synthesis?

The primary safety concern is the handling of the aryl diazonium salt intermediate.

  • Thermal Instability: As mentioned, diazonium salts are unstable and can decompose exothermically. Never attempt to isolate the diazonium salt unless you are following a specific protocol for creating stabilized salts (e.g., as tetrafluoroborates).

  • Nitrous Acid: Nitrous acid and its precursors (nitrites) are toxic. The reaction also evolves nitrogen oxides (NOx), which are toxic gases. The entire procedure should be conducted in a well-ventilated fume hood.

  • Copper Salts: Copper salts are toxic and pose an environmental hazard. Handle them with appropriate personal protective equipment (PPE) and dispose of waste according to institutional guidelines.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Troubleshooting_Workflow Start Experiment Completed CheckYield Low or No Yield? Start->CheckYield CheckPurity Impure Product? (Tarry, Colored) CheckYield->CheckPurity No Diazotization Incomplete Diazotization? - Check NaNO₂ purity - Verify temp (0-5 °C) - Slow addition CheckYield->Diazotization Yes Success High Yield & Purity END CheckPurity->Success No Coupling Azo Coupling Occurred? - Ensure full diazotization - Maintain acidity - Check Sandmeyer temp CheckPurity->Coupling Yes Decomposition Diazonium Decomposition? - Use intermediate immediately - Maintain cold chain Diazotization->Decomposition Sandmeyer Inefficient Sandmeyer? - Check CuCl activity - Ensure proper temp - Phenol byproduct present? Decomposition->Sandmeyer Workup Purification Issues? - Emulsion during extraction? - Copper salts remaining? Coupling->Workup

Caption: A logical workflow for troubleshooting common synthesis issues.

Issue: My final yield is very low or zero.
  • Probable Cause 1: Incomplete Diazotization.

    • Why it happens: The formation of the diazonium salt is the crucial first step. If this fails, no product can be formed. Common culprits include poor quality sodium nitrite (which can degrade over time), inaccurate temperature control (too high or too low), or too rapid addition of the nitrite solution, leading to localized decomposition.

    • How to solve: Use fresh, high-purity sodium nitrite. Ensure your reaction vessel is efficiently cooled in an ice/salt bath and that the internal temperature is monitored and maintained between 0 and 5 °C. Add the sodium nitrite solution dropwise with vigorous stirring to ensure proper mixing and heat dissipation.

  • Probable Cause 2: Formation of 3-hydroxy-5-(trifluoromethoxy)phenol as a byproduct.

    • Why it happens: The diazonium salt is susceptible to hydrolysis (reaction with water) to form a phenol, especially if the solution is heated before the CuCl catalyst has a chance to react[2]. If the Sandmeyer reaction is sluggish or the temperature is raised too quickly, this side reaction can become dominant.

    • How to solve: Add the cold diazonium salt solution to the heated CuCl solution, rather than the other way around. This ensures the diazonium salt encounters the catalyst immediately under conditions favorable for the Sandmeyer reaction. Maintain the Sandmeyer reaction temperature as recommended in the protocol.

  • Probable Cause 3: Inactive Copper(I) Catalyst.

    • Why it happens: Copper(I) chloride is susceptible to air oxidation to the inactive copper(II) form. If old or improperly stored CuCl is used, the catalytic cycle will be inefficient.

    • How to solve: Use freshly purchased, high-purity CuCl, or prepare it fresh if necessary. Ensure the CuCl is fully dissolved in concentrated HCl as per the protocol to generate the active catalytic species.

Issue: A dark tar or an intensely colored precipitate formed in my reaction.
  • Probable Cause: Azo Coupling Side Reactions.

    • Why it happens: The diazonium salt is an electrophile and can react with electron-rich aromatic rings in a process called azo coupling. It can couple with the unreacted starting amine or the product phenol to form brightly colored azo dyes, which are common impurities[7]. This is more likely to happen if the solution is not sufficiently acidic or if the diazotization is incomplete.

    • How to solve:

      • Ensure Complete Diazotization: Before proceeding to the Sandmeyer step, you can test for the presence of unreacted amine using starch-iodide paper to detect excess nitrous acid. A positive test (blue-black color) indicates that all the amine has been converted.

      • Maintain Acidity: A sufficiently low pH suppresses the coupling reaction by keeping the concentration of the free amine (the active coupling partner) negligible.

      • Control Temperature: Perform the Sandmeyer reaction at the recommended temperature. Overheating can accelerate side reactions.

Issue: I'm having difficulty purifying the final product.
  • Probable Cause 1: Persistent Copper Contamination.

    • Why it happens: Copper salts can be difficult to remove completely during aqueous workup and may co-elute with the product during chromatography.

    • How to solve: During the workup, wash the organic extract with an aqueous solution of ammonia or ammonium chloride. This will form a water-soluble copper-ammonia complex that can be easily separated in the aqueous layer.

  • Probable Cause 2: Emulsion during Extraction.

    • Why it happens: Phenolic compounds can act as surfactants, leading to the formation of stable emulsions during liquid-liquid extraction, making phase separation difficult.

    • How to solve: Add a small amount of brine (saturated NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous phase helps to break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

Optimization of Reaction Conditions

Achieving a high yield requires balancing several competing factors. The following table summarizes key parameters and their expected impact based on established principles of the Sandmeyer reaction.

ParameterConditionExpected Impact on YieldRationale & Citation
Diazotization Temp. 0–5 °COptimal Maximizes diazonium salt stability, preventing premature decomposition.[8]
> 10 °CDecreased Accelerates decomposition to phenol and other byproducts.
NaNO₂ Addition Slow, DropwiseIncreased Prevents localized overheating and decomposition of nitrous acid/diazonium salt.
Rapid, BolusDecreased Can lead to runaway reaction and significant side product formation.
Catalyst Fresh CuClOptimal Ensures a high concentration of the active Cu(I) species for the SET mechanism.[2]
Old/Oxidized CuClDecreased Lower catalytic activity leads to incomplete reaction and favors hydrolysis.
Sandmeyer Temp. 60–80 °C (Typical)Optimal Provides sufficient energy for N₂ loss and reaction while minimizing thermal decomposition.
> 100 °CDecreased Can lead to increased tar formation and decomposition of the product.[7]

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always perform a thorough safety assessment before beginning any experiment.

Protocol 1: Diazotization of 3-amino-5-(trifluoromethoxy)phenol
  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-amino-5-(trifluoromethoxy)phenol (1.0 eq.).

  • Acidification: Add concentrated hydrochloric acid (approx. 3.0 eq.) and water. Cool the mixture to 0–5 °C in an ice-salt bath with vigorous stirring. The amine salt may precipitate as a slurry.

  • Nitrite Solution: In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.05 eq.) in deionized water. Cool this solution in an ice bath.

  • Diazotization: Slowly add the cold sodium nitrite solution dropwise to the stirred amine slurry via the dropping funnel. Critically, maintain the internal reaction temperature below 5 °C throughout the addition. The addition should take approximately 30–45 minutes.

  • Stirring: After the addition is complete, continue stirring the reaction mixture at 0–5 °C for an additional 30 minutes to ensure complete diazotization. The resulting solution of the diazonium salt should be used immediately in the next step.

Protocol 2: Sandmeyer Reaction to Yield this compound
  • Catalyst Preparation: In a separate, larger reaction flask equipped for heating and stirring, dissolve copper(I) chloride (CuCl, 1.1 eq.) in concentrated hydrochloric acid (approx. 2.0 eq.). Heat the solution to 60–70 °C. The solution should be homogenous.

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution prepared in Protocol 1 to the hot copper(I) chloride solution. You will observe vigorous evolution of nitrogen gas. Control the rate of addition to keep the effervescence manageable.

  • Heating: After the addition is complete, continue to heat the reaction mixture at 60–70 °C for 1-2 hours, or until the gas evolution ceases, to ensure the reaction goes to completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic extracts and wash them sequentially with water, 1 M aqueous ammonia (to remove copper salts), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

References

Stability of the trifluoromethoxy group in 3-Chloro-5-(trifluoromethoxy)phenol under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of 3-Chloro-5-(trifluoromethoxy)phenol, with a specific focus on its behavior under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the trifluoromethoxy (-OCF₃) group in this compound under acidic conditions?

A1: The trifluoromethoxy group, particularly when attached to an aromatic ring, is known to be exceptionally stable under a wide range of conditions, including acidic environments.[1] This stability is attributed to the strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms, which strengthens the carbon-oxygen bond.[1] Specifically, for this compound, the meta-position of the -OCF₃ group relative to the hydroxyl group confers additional stability against acid-catalyzed hydrolysis.

Q2: Why is the meta-position of the trifluoromethoxy group significant for its stability in phenols?

A2: The enhanced stability of the meta-substituted trifluoromethoxyphenol is due to the mechanism of hydrolysis observed for ortho- and para-isomers. The degradation of ortho- and para-trifluoromethylphenols is believed to proceed through a β-elimination mechanism that involves the formation of a quinone-like intermediate. This mechanism is not possible for the meta-isomer because the negative charge of the phenolate cannot be delocalized to the carbon bearing the trifluoromethyl group.[2] Consequently, 3-substituted trifluoromethylphenols exhibit strong resistance to hydrolysis.[2]

Q3: What are the potential degradation products of this compound under forced acidic conditions?

A3: Given the high stability of the trifluoromethoxy group in this compound, significant degradation is not expected under typical acidic stress conditions (e.g., 0.1 N HCl at room temperature). Under very harsh conditions (e.g., strong acids at high temperatures), if degradation were to occur, the most likely pathway would be hydrolysis of the trifluoromethoxy group to a carboxylic acid, which would result in the formation of 3-chloro-5-hydroxybenzoic acid. However, it is more probable that other parts of a more complex molecule containing this moiety would degrade before the trifluoromethoxy group.

Q4: Can I expect to see defluorination of the trifluoromethoxy group under acidic conditions?

A4: Spontaneous defluorination of trifluoromethylphenols has been observed, but this is primarily under neutral to alkaline conditions and is highly dependent on the substitution pattern.[2] For 3-trifluoromethylphenol, no significant degradation or defluorination was observed even at pH 10.2 and 40°C.[2] Therefore, under acidic conditions, defluorination of this compound is highly unlikely.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments involving this compound under acidic conditions.

Observed Issue Potential Cause Recommended Action
Appearance of a new peak in HPLC after acid treatment. 1. Impurity in the starting material: The new peak may have been present at a low level in the starting material and became more apparent under the analytical conditions. 2. Degradation of another functional group: If this compound is part of a larger molecule, another functional group (e.g., an ester or amide) may be hydrolyzing. 3. Interaction with excipients: If working with a formulated product, an excipient may be degrading or reacting.1. Analyze the starting material: Run a high-resolution HPLC of the starting material to check for impurities. 2. Evaluate the full structure: Assess the stability of other functional groups in the molecule under acidic conditions. 3. Run a placebo study: If applicable, subject a placebo formulation to the same stress conditions.
No degradation observed even under harsh acidic conditions. Inherent stability of the molecule: As discussed, this compound is expected to be highly stable in acidic media due to the electronic and structural properties of the meta-substituted trifluoromethoxy group.[2]Confirm system suitability: Ensure your analytical method is capable of detecting small changes. Run a control with a known labile compound to confirm the stress conditions are adequate to induce degradation in susceptible molecules. Increase stress levels (with caution): If necessary for your study's purpose, you can increase the acid concentration (e.g., to 1 N HCl) and/or temperature (e.g., 60-80°C), but be aware that this may lead to unrealistic degradation pathways.[3]
Difficulty in quantifying the parent compound and potential degradants. 1. Poor chromatographic resolution: The parent peak and any potential degradant peaks may not be well-separated. 2. Inappropriate detection wavelength: The chosen UV wavelength may not be optimal for both the parent and potential degradation products.1. Optimize HPLC method: Adjust mobile phase composition, gradient, column type, and temperature to improve resolution. A C18 column is often a good starting point.[4] 2. Use a photodiode array (PDA) detector: A PDA detector will allow you to analyze the full UV spectrum of each peak and select the optimal wavelength for quantification.
Expected Stability of Trifluoromethoxy-Substituted Phenols

The following table summarizes the expected stability of trifluoromethoxy-substituted phenols based on the position of the -OCF₃ group, as supported by the literature.

Substitution Pattern Expected Stability under Acidic/Neutral pH Mechanistic Rationale Reference
Ortho (-OCF₃) Less StableCan form a quinone-like intermediate, facilitating hydrolysis.[2]
Para (-OCF₃) Less StableCan form a quinone-like intermediate, facilitating hydrolysis.[2]
Meta (-OCF₃) Highly Stable Cannot form a quinone-like intermediate; the primary degradation pathway is blocked.[2]
Experimental Protocol: Acidic Forced Degradation Study

This protocol provides a step-by-step methodology for conducting a forced degradation study of this compound under acidic conditions.

Objective: To assess the stability of this compound under acidic stress and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • HPLC grade acetonitrile and water

  • Volumetric flasks, pipettes, and vials

  • HPLC system with UV or PDA detector

  • pH meter

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to prepare a stock solution of 1 mg/mL.

  • Acid Stress Condition:

    • Transfer a known volume of the stock solution into a volumetric flask.

    • Add an equal volume of 0.1 N HCl.

    • Store the solution at room temperature (or an elevated temperature, e.g., 60°C, for accelerated stress) for a predetermined period (e.g., 24, 48, 72 hours).

    • Note: Given the high expected stability, you may need to use a higher acid concentration (e.g., 1 N HCl) and elevated temperature to induce any degradation. A target degradation of 5-20% is generally recommended for developing a stability-indicating method.[3]

  • Control Sample:

    • Prepare a control sample by diluting the stock solution with the solvent mixture (without acid) and store it under the same conditions as the stressed sample.

  • Time Point Sampling and Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the sample with an equivalent amount of NaOH (e.g., 0.1 N NaOH if you used 0.1 N HCl).

    • Dilute the neutralized sample to a suitable concentration for HPLC analysis with the mobile phase.

    • Analyze the sample by a validated HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like phosphoric or formic acid for better peak shape) is a common starting point.[5]

  • Data Analysis:

    • Compare the chromatogram of the stressed sample to that of the control sample.

    • Calculate the percentage of degradation of the parent compound.

    • Assess the peak purity of the parent peak to ensure no co-eluting degradants.

Visualizations

Experimental Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Evaluation A Prepare 1 mg/mL Stock Solution B Acid Stress: Add 0.1 N HCl (RT or 60°C) A->B C Control: Dilute with solvent (Store under same conditions) A->C D Sample at Time Points B->D G HPLC Analysis C->G Analyze alongside stressed sample E Neutralize with NaOH D->E F Dilute for HPLC E->F F->G H Compare Chromatograms G->H I Calculate % Degradation H->I J Assess Peak Purity I->J

Caption: Workflow for Acidic Forced Degradation Study.

Logic Diagram: Influence of Substituent Position on Stability

G A Trifluoromethoxyphenol Isomer B Ortho / Para Position A->B C Meta Position (e.g., this compound) A->C D Phenolate anion formation B->D C->D E Negative charge delocalizes to carbon with -OCF₃ group D->E for o/p isomers F Negative charge does NOT delocalize to carbon with -OCF₃ group D->F for m isomers G Formation of Quinone-like Intermediate is POSSIBLE E->G H Formation of Quinone-like Intermediate is NOT POSSIBLE F->H I Leads to Hydrolysis/ Degradation Pathway G->I J High Stability: Degradation Pathway Blocked H->J

References

Stability of the trifluoromethoxy group in 3-Chloro-5-(trifluoromethoxy)phenol under basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-5-(trifluoromethoxy)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and handling of this compound, particularly under basic conditions. Our goal is to equip you with the necessary knowledge to confidently design and troubleshoot your experiments.

A Note on the Trifluoromethoxy Group: A Pillar of Stability

The trifluoromethoxy (-OCF₃) group is a cornerstone of modern medicinal and agricultural chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity of molecules.[1][2][3] Its remarkable stability under a wide range of conditions, including thermal, acidic, and basic environments, sets it apart from many other functional groups.[4][5] This robustness is primarily due to the high bond dissociation energy of the C-F bonds.[3]

However, as with any chemical entity, understanding its limits is crucial for successful and reproducible research. This guide will address common questions and potential issues related to the stability of the trifluoromethoxy group in this compound when subjected to basic conditions.

Frequently Asked Questions (FAQs)

Q1: Is the trifluoromethoxy group on this compound susceptible to cleavage under standard basic conditions used in organic synthesis?

A1: Generally, no. The trifluoromethoxy group is exceptionally stable and resistant to cleavage under most standard basic conditions (e.g., NaOH, KOH, K₂CO₃, triethylamine) at room temperature or moderate heat.[4][5] The electron-withdrawing nature of the fluorine atoms strengthens the C-O bond, making nucleophilic attack difficult. If you are observing unexpected side products or decomposition, it is more likely that other parts of the molecule are reacting, or there are impurities in your starting materials.

Q2: I am running a reaction with this compound and a strong base at high temperatures and seeing decomposition. Is the -OCF₃ group cleaving?

A2: While highly stable, extreme conditions can lead to the degradation of many functional groups, including the trifluoromethoxy group.[6] However, before concluding that the -OCF₃ group is the point of failure, consider other possibilities. The phenolic hydroxyl group will be deprotonated to form a phenoxide, which can participate in various reactions. Additionally, the chloro-substituent on the aromatic ring could be susceptible to nucleophilic aromatic substitution under harsh conditions. Direct evidence of -OCF₃ cleavage, such as the detection of fluoride ions or trifluoromethanol derivatives, would be necessary to confirm this degradation pathway.

Q3: How does the pKa of the phenolic proton in this compound affect its reactivity in basic solutions?

Q4: Can I use this compound in reactions involving strong organometallic bases like n-butyllithium?

A4: Extreme caution is advised. While the trifluoromethoxy group itself is relatively inert, the acidic phenolic proton will be rapidly and exothermically deprotonated by strong organometallic bases. This will consume one equivalent of your base. Furthermore, depending on the reaction conditions, other reactions such as ortho-lithiation could potentially occur. It is crucial to carefully control the stoichiometry and temperature of such reactions.

Troubleshooting Guide

Unexpected results in your experiments involving this compound under basic conditions can be frustrating. This guide provides a logical workflow to diagnose and resolve common issues.

Diagram: Troubleshooting Workflow

Caption: A stepwise guide to troubleshooting unexpected experimental outcomes.

Issue Potential Cause Recommended Action
Low or no conversion of starting material 1. Insufficiently strong base: The chosen base may not be strong enough to fully deprotonate the phenol, especially if the reaction requires the formation of the phenoxide. 2. Poor solvent choice: The solvent may not be suitable for the reaction, leading to poor solubility of reagents or intermediates. 3. Reaction temperature is too low. 1. Select a stronger base: Consider a base with a pKa of its conjugate acid at least 2 units higher than the estimated pKa of the phenol. 2. Choose an appropriate solvent: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile for reactions involving phenoxides. 3. Increase the reaction temperature incrementally.
Formation of multiple unidentified byproducts 1. Reaction temperature is too high: This can lead to decomposition of reagents or products. 2. Air or moisture contamination: The phenoxide can be sensitive to oxidation. 3. Side reactions: The phenoxide or other reagents may be participating in undesired reaction pathways.1. Lower the reaction temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Use anhydrous solvents and an inert atmosphere (N₂ or Ar). 3. Analyze the byproducts: Use techniques like LC-MS and NMR to identify the byproducts and understand the side reactions. This will inform how to modify the reaction conditions to minimize them.
Suspected cleavage of the -OCF₃ group 1. Extremely harsh basic conditions and high temperatures. 2. Presence of specific reagents that can react with the -OCF₃ group (rare). 1. Confirm cleavage: Use ¹⁹F NMR to monitor the disappearance of the -OCF₃ signal and the appearance of new fluorine-containing species. Analyze for fluoride ions in the aqueous workup. 2. Modify the reaction conditions: Use a less harsh base, lower the temperature, and reduce the reaction time. 3. Consider a different synthetic route: If the desired transformation requires conditions that cleave the -OCF₃ group, an alternative strategy may be necessary.

Experimental Protocol: Assessing the Stability of this compound

If your experimental design requires pushing the boundaries of temperature or basicity, it is prudent to perform a stability study. This protocol provides a general framework for such an investigation.

Diagram: Stability Study Workflow

Caption: A general workflow for conducting a stability study.

1. Materials and Reagents:

  • This compound

  • Chosen base (e.g., NaOH, K₂CO₃, DBU)

  • Anhydrous solvent (e.g., DMSO, DMF, NMP)

  • Internal standard (a stable compound that does not react under the test conditions and is easily quantifiable by the chosen analytical method)

  • Quenching solution (e.g., dilute HCl)

  • Extraction solvent (e.g., ethyl acetate)

2. Procedure:

  • In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve a known amount of this compound and the internal standard in the chosen anhydrous solvent.

  • Add the desired equivalents of the base.

  • Heat the reaction mixture to the target temperature.

  • Immediately withdraw a sample (t=0), quench it with the acidic solution, and extract it with an organic solvent.

  • Withdraw samples at regular time intervals (e.g., 1, 2, 4, 8, 24 hours). Quench and extract each sample in the same manner.

  • Analyze the samples by a suitable analytical method (e.g., HPLC, GC-MS) to determine the concentration of this compound relative to the internal standard.

  • If degradation is observed, use LC-MS and NMR to identify the degradation products. For suspected -OCF₃ cleavage, ¹⁹F NMR is particularly informative.

3. Data Analysis:

  • Plot the concentration of this compound versus time to determine the rate of degradation.

  • Identify the structure of any major degradation products to understand the decomposition pathway.

By systematically evaluating the stability of this compound under your specific reaction conditions, you can proceed with confidence in the robustness of this valuable building block and accurately interpret your experimental outcomes.

References

Troubleshooting purification of 3-Chloro-5-(trifluoromethoxy)phenol reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Chloro-5-(trifluoromethoxy)phenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and frequently asked questions encountered during the purification of this compound reaction mixtures. Our goal is to provide you with the expertise and practical insights needed to optimize your purification workflows and ensure the integrity of your final product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound. Each problem is followed by an in-depth analysis of potential causes and actionable solutions.

Question 1: Why is my yield of this compound significantly lower than expected after purification?

Low recovery of the target compound is a frequent challenge. The root cause can often be traced back to the reaction conditions or the workup and purification procedures.[1]

Potential Causes and Solutions:

  • Incomplete Reaction or Side Reactions:

    • Dehalogenation: A common side reaction is the replacement of the chlorine atom with a hydrogen, resulting in 3-(trifluoromethoxy)phenol.[2][3][4] This is often promoted by certain catalysts, bases, or hydrogen sources in the reaction mixture.[2]

    • Hydrolysis of the Trifluoromethoxy Group: While generally stable, the trifluoromethoxy group can be susceptible to hydrolysis under harsh basic or acidic conditions, leading to the formation of a carboxylic acid.[5][6][7]

    • Formation of Isomeric Byproducts: Depending on the synthetic route, regioisomers of the starting materials or the final product can be formed, complicating purification and reducing the yield of the desired isomer.[8]

  • Suboptimal Workup and Extraction:

    • Incorrect pH during Extraction: Phenols are acidic, and their solubility is highly dependent on the pH of the aqueous phase. Ensure the pH is acidic (typically pH 2-3) during extraction with an organic solvent to keep the phenol in its neutral, more soluble form.

    • Poor Phase Separation: Inefficient mixing or insufficient centrifugation during liquid-liquid extraction can lead to the loss of product.[9]

  • Losses During Purification:

    • Column Chromatography Issues: this compound can be sensitive to silica gel. Prolonged exposure may lead to degradation. Consider using a less acidic stationary phase or deactivating the silica gel with a small amount of triethylamine in the eluent.

    • Distillation Losses: If purifying by distillation, ensure the vacuum is stable and the temperature is carefully controlled to prevent decomposition.

Question 2: My purified this compound shows unexpected peaks in HPLC/GC-MS analysis. What are they and how can I remove them?

The presence of unexpected peaks indicates impurities that were not successfully removed during your purification process. Identifying these impurities is the first step toward eliminating them.

Common Impurities and Their Origins:

ImpurityPotential OriginRecommended Removal Strategy
3-(Trifluoromethoxy)phenol Dehalogenation side reaction during synthesis.[2][4]Careful optimization of reaction conditions to minimize dehalogenation.[2] Purification by preparative HPLC or careful column chromatography may be necessary, as the polarity is very similar to the desired product.
Isomers of this compound Use of impure starting materials or non-regioselective synthesis.[8]Separation of isomers can be challenging.[10][11][12] Consider derivatization to enhance separation, or utilize specialized chromatography columns (e.g., chiral columns if applicable, or columns with different selectivities).[13]
Starting Materials Incomplete reaction.Optimize reaction time, temperature, or stoichiometry. Easily removed by standard purification techniques like column chromatography or recrystallization.
Triphenylphosphine oxide (if from a Wittig reaction) A common byproduct of the Wittig reaction.[14]Can often be removed by column chromatography or by precipitation from a suitable solvent system.
Hydrolysis Product (Carboxylic Acid) Hydrolysis of the trifluoromethoxy group.[5][6][15]Can be removed by an aqueous base wash during the workup.

Analytical Workflow for Impurity Identification:

Troubleshooting_Purification start Start Purification Troubleshooting low_yield Low Yield? start->low_yield unexpected_peaks Unexpected Peaks? low_yield->unexpected_peaks No check_reaction Check Reaction Completion and Side Reactions low_yield->check_reaction Yes identify_impurities Identify Impurities (GC-MS, NMR) unexpected_peaks->identify_impurities Yes final_purity Confirm Purity unexpected_peaks->final_purity No optimize_workup Optimize Workup/Extraction pH check_reaction->optimize_workup review_purification Review Purification Method (e.g., column loading, solvent choice) optimize_workup->review_purification review_purification->final_purity select_method Select Appropriate Purification Method identify_impurities->select_method re_purify Re-purify select_method->re_purify re_purify->final_purity

References

Technical Support Center: Navigating the Reactivity of 3-Chloro-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical guide for 3-Chloro-5-(trifluoromethoxy)phenol. This document serves as a specialized resource for researchers, chemists, and drug development professionals who leverage this versatile yet sensitive building block in their synthetic pathways. Recognizing the unique stability challenges posed by this molecule, we have developed a detailed set of troubleshooting guides and frequently asked questions (FAQs). Our goal is to empower you with the knowledge to anticipate and overcome potential experimental hurdles, ensuring the success and reproducibility of your reactions.

This guide is built on a foundation of established chemical principles and practical, field-tested insights. We aim to not only provide solutions but also to illuminate the underlying mechanisms, fostering a deeper understanding that enables proactive problem-solving.

Section 1: Understanding the Decomposition Profile

FAQ 1.1: What are the primary modes of decomposition for this compound?

This compound's utility is matched by its susceptibility to degradation under common reaction conditions. Understanding these pathways is the first step toward prevention.

  • Oxidative Decomposition: The phenol functional group is inherently susceptible to oxidation.[1] This can be triggered by atmospheric oxygen, trace metal impurities, or overt oxidizing agents. The result is often the formation of highly colored quinone-type byproducts, which can significantly complicate purification and diminish yields. While the chloro and trifluoromethoxy groups are electron-withdrawing, the hydroxyl group's activating effect still renders the aromatic ring vulnerable to oxidation.[1]

  • Base-Mediated Side Reactions: Many reactions require deprotonation of the phenolic hydroxyl group. However, the resulting phenoxide is even more electron-rich and thus more prone to undesired reactions. Strong bases, particularly at elevated temperatures, can promote side reactions. While the trifluoromethoxy group is generally robust, harsh basic conditions could potentially lead to its hydrolysis. More common are base-mediated nucleophilic aromatic substitution (SNAr) at the chloride position or unwanted coupling reactions, especially in the presence of transition metal catalysts.

  • Thermal and Photodecomposition: As with many substituted aromatic compounds, this phenol can be sensitive to heat and light.[2][3][4] Thermal decomposition can occur under high-temperature reaction conditions, such as those sometimes used in supercritical water oxidation studies.[2][3][4] Prolonged exposure to light, especially UV radiation, can also induce degradation.[5] Therefore, appropriate storage and reaction setup are crucial.

References

Technical Support Center: Synthesis of G-Chloro-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-5-(trifluoromethoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and identify potential byproducts. My aim is to provide not just procedural steps, but the underlying chemical logic to empower you to make informed decisions in your laboratory work.

I. Synthesis Overview: The Diazotization-Hydrolysis Pathway

The most common and industrially relevant synthesis of this compound proceeds via a two-step sequence starting from 3-Chloro-5-(trifluoromethoxy)aniline. This involves:

  • Diazotization: The primary aromatic amine is converted to a diazonium salt using a nitrite source (commonly sodium nitrite) in the presence of a strong acid.

  • Hydrolysis: The resulting diazonium salt is then hydrolyzed, typically by heating in an aqueous acidic solution, to yield the desired phenol.

This pathway, a variation of the Sandmeyer-type reaction, is a powerful tool in aromatic chemistry.[1][2][3] However, the reactivity of the diazonium intermediate can lead to several side reactions and the formation of byproducts.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues that may arise during the synthesis.

FAQ 1: My diazotization reaction is sluggish or incomplete. What are the likely causes?

Answer: Incomplete diazotization is a frequent issue and can often be traced back to several key factors:

  • Inadequate Acidity: The reaction requires a sufficient excess of strong acid (e.g., sulfuric acid, hydrochloric acid) to both protonate the nitrous acid precursor (NaNO₂) and maintain a low pH to stabilize the diazonium salt. An insufficient amount of acid can lead to the formation of diazoamino compounds (triazenes) by coupling of the diazonium salt with unreacted aniline.

  • Temperature Control: Diazotization reactions are typically run at low temperatures (0-5 °C). If the temperature is too high, the diazonium salt can prematurely decompose, leading to a host of byproducts and reduced yield. Conversely, if the temperature is too low, the reaction rate may be significantly reduced.

  • Purity of Starting Material: The purity of the starting 3-Chloro-5-(trifluoromethoxy)aniline is critical.[4][5] Impurities can interfere with the reaction or lead to the formation of additional byproducts.

Troubleshooting Guide: Incomplete Diazotization
Observation Potential Cause Recommended Action
Reaction mixture remains cloudy or contains solid starting material.Incomplete dissolution of the aniline salt or insufficient acid.Ensure the aniline is fully dissolved in the acid before adding the nitrite solution. Verify the molar excess of the acid.
A yellow or orange precipitate forms during nitrite addition.Formation of diazoamino compounds due to localized high pH.Add the sodium nitrite solution slowly and sub-surface with vigorous stirring to ensure rapid mixing and prevent localized pH changes.
Low yield of the desired phenol in the subsequent hydrolysis step.Incomplete formation of the diazonium salt.Re-evaluate the stoichiometry of your reagents. Consider using a slight excess of sodium nitrite.

III. Byproduct Identification and Mitigation

Understanding the potential byproducts is crucial for optimizing the reaction and simplifying purification.

Question: I've isolated my product, but analytical data (GC-MS, NMR) suggests the presence of impurities. What are the most likely byproducts?

Answer: Several byproducts can form during the synthesis of this compound. The most common ones are detailed below.

Byproduct Formation Mechanism Identification Mitigation Strategy
3,3'-Dichloro-5,5'-bis(trifluoromethoxy)-1,1'-biphenyl Reductive coupling of two diazonium salt molecules. This is often catalyzed by cuprous ions if present.GC-MS: A peak with a molecular ion corresponding to C₁₄H₆Cl₂F₆O₂. ¹⁹F NMR: A singlet corresponding to the -OCF₃ group.Maintain a low temperature during diazotization. Avoid the presence of adventitious reducing agents.
3-Chloro-5-(trifluoromethoxy)benzene Reductive deamination of the diazonium salt. This can occur if a reducing agent (e.g., excess nitrite, ethanol) is present.GC-MS: A peak with a molecular ion corresponding to C₇H₄ClF₃O.Use a stoichiometric amount of sodium nitrite. Avoid using ethanol as a solvent or for quenching.
Azo Compounds (e.g., 1,2-bis(3-chloro-5-(trifluoromethoxy)phenyl)diazene) Coupling of the diazonium salt with the product phenol or unreacted aniline.LC-MS: A peak with a molecular ion corresponding to C₁₄H₆Cl₂F₆N₂O₂. Often colored (orange/red).Ensure complete diazotization before hydrolysis. Maintain a low pH to minimize the concentration of the phenoxide, which is more reactive towards coupling.
Isomeric Phenols Incomplete diazotization of isomeric impurities in the starting aniline.GC-MS: Peaks with the same molecular weight as the product but different retention times. ¹H NMR: Complex aromatic region.Use highly pure starting materials.[6]
Experimental Workflow: Byproduct Analysis by GC-MS
  • Sample Preparation:

    • Dissolve approximately 1-2 mg of the crude product in 1 mL of a suitable solvent (e.g., dichloromethane, ethyl acetate).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • GC-MS Parameters (Example):

    • Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is typically suitable.

    • Inlet Temperature: 250 °C

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 40-500 m/z.

Visualizing the Reaction and Byproduct Formation

Synthesis_Byproducts cluster_main Main Reaction Pathway cluster_byproducts Potential Byproduct Formation A 3-Chloro-5-(trifluoromethoxy)aniline B Diazonium Salt Intermediate A->B NaNO₂, H⁺ 0-5 °C C This compound (Product) B->C H₂O, Δ D Biphenyl Byproduct B->D Reductive Coupling E Reductive Deamination Product B->E Reduction F Azo Compound B->F Coupling with Phenol/Aniline

Caption: Main synthesis pathway and potential byproduct formation routes.

IV. Advanced Troubleshooting & Mechanistic Insights

Question: My reaction consistently produces a significant amount of tar-like material, especially during the hydrolysis step. What is happening?

Answer: The formation of tar or polymeric material is a common issue in diazonium salt chemistry and is often a result of uncontrolled decomposition or side reactions.

  • Mechanism of Tar Formation: The aryl cation formed upon loss of N₂ from the diazonium salt is highly reactive and can undergo non-selective reactions with other aromatic species in the reaction mixture, leading to polymerization.

  • Influence of Temperature: The hydrolysis of the diazonium salt is temperature-dependent. However, if the temperature is increased too rapidly or is too high, the rate of decomposition can exceed the rate of controlled hydrolysis, favoring tar formation.

  • Role of Copper Salts: While copper salts are catalysts for Sandmeyer reactions, their presence in a simple hydrolysis can sometimes promote radical pathways that lead to unwanted side products, including tars.[1][2]

Troubleshooting Workflow: Mitigating Tar Formation

Tar_Mitigation start Tar Formation Observed check_temp Review Hydrolysis Temperature Profile start->check_temp check_acid Verify Acid Concentration start->check_acid check_addition Analyze Diazonium Solution Addition Rate start->check_addition slow_ramp Implement a slower, more controlled temperature ramp. check_temp->slow_ramp optimize_acid Ensure sufficient acid to stabilize the diazonium salt. check_acid->optimize_acid slow_add Add the cold diazonium solution slowly to the hot hydrolysis medium. check_addition->slow_add result Reduced Tar Formation slow_ramp->result optimize_acid->result slow_add->result

Caption: A logical workflow for troubleshooting tar formation.

V. Concluding Remarks

The synthesis of this compound is a robust and scalable process. However, success is contingent upon careful control of reaction parameters and an awareness of potential side reactions. By understanding the underlying chemistry, researchers can effectively troubleshoot issues, minimize byproduct formation, and achieve high yields of the desired product.

VI. References

  • ChemicalBook. (n.d.). 3-AMINO-5-CHLOROBENZOTRIFLUORIDE CAS#: 69411-05-8. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). 2-Amino-5-chlorobenzotrifluoride 445-03-4 wiki. Retrieved from --INVALID-LINK--

  • MySkinRecipes. (n.d.). 3-Chloro-2-Fluoro-5-(trifluoromethyl)Phenol. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 3-Chloro-5-(trifluoromethoxy)aniline. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3-Chloro-5-(trifluoromethoxy)aniline. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from --INVALID-LINK--

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from --INVALID-LINK--

  • Patel, H., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2825-2859. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimizing Coupling Reactions with 3-Chloro-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-Chloro-5-(trifluoromethoxy)phenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this unique building block in cross-coupling reactions. The electronic properties of the chloro, trifluoromethoxy, and phenol groups present specific challenges and opportunities. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve your desired synthetic outcomes.

Understanding the Substrate: this compound

The reactivity of this molecule is governed by the interplay of its three key functional groups:

  • Phenolic Hydroxyl (-OH): An electron-donating group that can act as a nucleophile in C-O coupling reactions. It is activating and directs ortho, para.

  • Chloro (-Cl) Group: An electron-withdrawing group and a common leaving group in cross-coupling reactions. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, often requiring highly active catalyst systems.[1]

  • Trifluoromethoxy (-OCF₃) Group: A strongly electron-withdrawing and highly lipophilic group.[2] Its presence significantly impacts the electronic density of the aromatic ring, influencing the reactivity of both the C-Cl bond and the phenol.[2][3]

This unique electronic landscape requires careful consideration when selecting catalysts, ligands, bases, and solvents to achieve successful and high-yielding coupling reactions.

Part 1: C-N Coupling (Buchwald-Hartwig Amination) at the C-Cl Position

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[4] However, the use of an electron-deficient aryl chloride like this compound requires robust catalytic systems.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction with this compound and a primary amine is not proceeding. What are the most likely causes?

A1: Failure of this reaction is typically due to one of three main issues:

  • Inactive Catalyst: The Pd(0) catalyst is not being generated or is being deactivated.

  • Difficult Oxidative Addition: The C-Cl bond is resistant to cleavage by the palladium catalyst. This is common for electron-deficient aryl chlorides.

  • Problems with the Base: The base may be too weak, poorly soluble, or inappropriate for the chosen solvent, preventing the deprotonation of the amine or the palladium-amine complex.[5][6]

Q2: Which catalyst and ligand combination is best for coupling this substrate?

A2: For challenging, electron-deficient aryl chlorides, highly active, bulky, and electron-rich phosphine ligands are essential. These ligands promote the formation of a monoligated, 12-electron palladium species, which is highly active in the oxidative addition step.[4]

Catalyst System ComponentRecommended Starting PointsRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Common and effective precursors for generating the active Pd(0) species.
Ligand Generation 3/4 Buchwald Ligands: RuPhos, XPhos, tBuXPhosThese bulky, electron-rich dialkylbiaryl phosphine ligands are designed to accelerate the oxidative addition of aryl chlorides and enhance catalyst stability.[7][8]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is often required. NaOtBu is a common choice, but if your substrate has base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ should be screened.[6]
Solvent Toluene, Dioxane, THFAprotic, non-polar, or moderately polar solvents are generally preferred.
Temperature 80-110 °CElevated temperatures are typically necessary to drive the reaction to completion.
Troubleshooting Guide: Low to No Yield in Buchwald-Hartwig Amination

If you are experiencing low or no yield, follow this decision tree to diagnose and solve the issue.

G start Low/No Yield Observed check_reagents 1. Verify Reagent Quality & Purity - Amine, Solvent (anhydrous?), Base - Palladium precatalyst (decomposed?) start->check_reagents check_setup 2. Ensure Inert Atmosphere - Degas solvent thoroughly? - Reaction under N₂ or Ar? check_reagents->check_setup homocoupling Homocoupling of Amine/Aryl Halide Observed? check_setup->homocoupling yes_homo YES homocoupling->yes_homo no_homo NO homocoupling->no_homo homo_solution Possible Oxygen Contamination. Improve degassing and inert atmosphere protocol. yes_homo->homo_solution decomp Starting Material Decomposition? no_homo->decomp yes_decomp YES decomp->yes_decomp no_decomp NO decomp->no_decomp decomp_solution Base may be too strong or temperature too high. - Switch from NaOtBu to K₃PO₄/Cs₂CO₃. - Lower reaction temperature. yes_decomp->decomp_solution optimize_catalyst 3. Optimize Catalyst System no_decomp->optimize_catalyst ligand_screen Screen Ligands: - Start with RuPhos or XPhos. - Try other bulky phosphines (e.g., SPhos). optimize_catalyst->ligand_screen base_screen Screen Bases: - If using K₃PO₄, try NaOtBu. - Ensure base is finely powdered for better solubility. optimize_catalyst->base_screen temp_screen Increase Temperature: - Incrementally increase temp to 120°C. optimize_catalyst->temp_screen

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Part 2: C-C Coupling (Suzuki-Miyaura Reaction) at the C-Cl Position

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[9] The key to a successful Suzuki coupling with this compound is, again, activating the C-Cl bond.

Frequently Asked Questions (FAQs)

Q1: I'm attempting a Suzuki coupling with an arylboronic acid, but I'm only recovering my starting material. What should I change?

A1: This is a classic sign of a failed oxidative addition.[10] The palladium(0) catalyst is not inserting into the C-Cl bond. The strong electron-withdrawing nature of the -OCF₃ group, while deactivating the ring, can make the carbon atom of the C-Cl bond more electrophilic and thus more susceptible to oxidative addition, but a highly active catalyst is still paramount.

Q2: What are the optimal conditions for a Suzuki coupling with this substrate?

A2: Similar to the Buchwald-Hartwig reaction, a bulky, electron-rich phosphine ligand is crucial. The choice of base is also critical, as it participates in the transmetalation step of the catalytic cycle.[11]

ComponentRecommended Starting PointsRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Standard, reliable Pd(0) sources.
Ligand SPhos, XPhos, RuPhosThese ligands have proven effective for coupling aryl chlorides.[1]
Boron Reagent Arylboronic acid, Arylboronic ester (e.g., pinacol ester)Boronic acids are common, but boronic esters can offer greater stability and solubility.
Base K₃PO₄, K₂CO₃, Cs₂CO₃A moderately strong inorganic base is typically required to activate the boronic acid for transmetalation.[11]
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂OA mixture of an organic solvent and water is often necessary to dissolve both the organic substrate and the inorganic base.
Temperature 90-110 °CHeating is generally required.
Troubleshooting Guide: Suzuki Reaction Issues

Problem: Low yield and significant formation of a homocoupled biaryl product (from the boronic acid).

Cause: This side reaction often occurs when the transmetalation or reductive elimination steps are slow relative to the oxidative addition. It can also be caused by the presence of oxygen.

Solutions:

  • Thoroughly Degas: Ensure your solvent and reaction vessel are rigorously purged of oxygen.

  • Ligand Choice: A more electron-donating and bulky ligand can accelerate reductive elimination. If you are using a simpler ligand like PPh₃, switch to a Buchwald-type ligand (XPhos, SPhos).

  • Base and Water Content: The rate of transmetalation is highly dependent on the base and the presence of water. If using anhydrous conditions, try adding a few equivalents of water.[12] Ensure the base is finely ground to maximize surface area.

Suzuki_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(Cl) Pd0->OA_Complex Oxidative Addition (Ar-Cl) Transmetalation_Complex Ar-Pd(II)L₂(R) OA_Complex->Transmetalation_Complex Transmetalation (R-B(OH)₂, Base) Product_Complex [Ar-R-Pd(0)L₂] Transmetalation_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 Product Release (Ar-R)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.[9][13]

Part 3: C-O Coupling at the Phenol Position

Creating a diaryl ether by coupling the phenolic -OH group is another important transformation. This can be achieved via palladium-catalyzed Buchwald-Hartwig C-O coupling or copper-catalyzed Ullmann-type reactions.[14][15]

Frequently Asked Questions (FAQs)

Q1: My attempt to couple this compound with an aryl bromide using a palladium catalyst failed. Why?

A1: Palladium-catalyzed C-O coupling is often more challenging than C-N coupling. Key reasons for failure include:

  • Competitive C-Cl Activation: The palladium catalyst might interact with the C-Cl bond on your phenol substrate instead of the intended aryl bromide coupling partner.

  • Slow Reductive Elimination: The final C-O bond-forming reductive elimination step can be slow.

  • Inappropriate Base: The base must be strong enough to deprotonate the phenol but not so strong as to cause decomposition or side reactions.

Q2: What conditions should I start with for a C-O coupling reaction?

A2: For palladium-catalyzed reactions, specific ligands have been developed to facilitate the difficult C-O reductive elimination. Copper catalysis is a classic alternative, though it often requires higher temperatures.[15]

Recommended Conditions: Palladium-Catalyzed C-O Coupling
ComponentRecommended Starting PointsRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Standard choices.
Ligand Bulky Biaryl Phosphines: di-tBuXPhos, BrettPhosThese ligands are specifically designed to promote the challenging C-O reductive elimination step.[15]
Coupling Partner Aryl Bromide or IodideAryl chlorides are generally not reactive enough as coupling partners in this context.
Base K₃PO₄, Cs₂CO₃These bases are effective at deprotonating the phenol to form the active phenoxide nucleophile.
Solvent Toluene, DioxaneAnhydrous, non-polar solvents are preferred.
Temperature 100-120 °CHigh temperatures are typically necessary.
Troubleshooting Guide: Undesired Side Reactions

Problem: I am observing hydrodehalogenation of my aryl bromide coupling partner (it is being replaced by -H).

Cause: This side reaction occurs when a β-hydride elimination pathway competes with the desired reductive elimination. This can happen if there are trace amounts of water or if the ligand is not sterically bulky enough to prevent it.

Solutions:

  • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents.

  • Switch to a Bulkier Ligand: Move to a more sterically demanding ligand like di-tBuXPhos to sterically disfavor the β-hydride elimination pathway.

  • Use a Weaker, Non-coordinating Base: If using a very strong base, consider switching to finely ground K₃PO₄ or Cs₂CO₃.

Experimental Protocol Example: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for optimization. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%). Add this catalyst mixture to the main reaction vial.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio, 5 mL total volume).

  • Reaction: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Validation & Comparative

A Comparative Guide to 3-Chloro-5-(trifluoromethoxy)phenol and 3-Chloro-5-(trifluoromethyl)phenol for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern molecular design. The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups, in particular, are prized for their ability to modulate a molecule's physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity.[1] This guide provides an in-depth comparative analysis of two structurally similar yet electronically distinct phenol derivatives: 3-Chloro-5-(trifluoromethoxy)phenol and 3-Chloro-5-(trifluoromethyl)phenol. Our objective is to furnish researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to select the appropriate building block for their specific application.

Molecular Structure and Comparative Electronic Effects

At first glance, the two compounds are near isosteres, differing only by the oxygen atom linking the trifluoromethyl group to the aromatic ring in the -OCF₃ variant. This seemingly minor structural change creates a profound difference in their electronic profiles, which in turn dictates their reactivity, acidity, and potential biological interactions.

  • 3-Chloro-5-(trifluoromethyl)phenol: The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I). It pulls electron density from the aromatic ring through the sigma bond framework. This effect is potent and significantly influences the entire molecule.[2]

  • This compound: The trifluoromethoxy (-OCF₃) group presents a more complex electronic picture. Like the -CF₃ group, it is strongly electron-withdrawing via induction (-I effect) due to the highly electronegative fluorine atoms. However, the oxygen atom's lone pairs can participate in resonance with the aromatic ring, donating electron density (a +R effect).[3] This resonance donation partially counteracts the inductive withdrawal. Despite this, the -OCF₃ group is still considered a net electron-withdrawing substituent, with an electronic character often compared to that of a halogen like chlorine.[3][4]

The interplay of these effects directly impacts the acidity of the phenolic proton and the electron density of the aromatic ring.

Figure 1. Structural comparison and dominant electronic effects.

Comparative Physicochemical Properties

The electronic differences manifest in measurable physicochemical properties that are critical for experimental design and predicting molecular behavior in biological systems.

Property3-Chloro-5-(trifluoromethyl)phenolThis compoundRationale for Difference
Molecular Formula C₇H₄ClF₃OC₇H₄ClF₃O₂Presence of an additional oxygen atom.
Molecular Weight 196.55 g/mol [5]212.55 g/mol [6]The added oxygen atom increases the molecular mass.
Predicted pKa ~9.08[7]Lower than -CF₃ analogue (~8.5-9.0)The -CF₃ group's strong -I effect stabilizes the phenoxide anion, increasing acidity. The -OCF₃ group is also strongly withdrawing, but the minor +R effect from oxygen slightly reduces its acidifying effect compared to -CF₃.[3]
Predicted XLogP3 ~3.4[5]~2.8[8]The -OCF₃ group is one of the most lipophilic substituents known.[9] However, the direct attachment of the highly lipophilic -CF₃ group to the ring in this specific isomer results in a slightly higher predicted LogP.
Physical Form Liquid[10](Not specified, likely liquid or low-melting solid)Similar molecular weights and structures suggest they are likely liquids or low-melting solids at room temperature.

Note: Experimental values for pKa and LogP can vary based on measurement conditions. The values provided are based on literature for structurally similar compounds and computational predictions.

Comparative Synthesis Overview

The synthesis of these molecules requires distinct strategies, reflecting the different methods needed to install the -CF₃ and -OCF₃ groups onto an aromatic ring.

3-Chloro-5-(trifluoromethyl)phenol: A common route involves starting with a precursor that already contains the trifluoromethyl group, such as 3-chloro-5-(trifluoromethyl)aniline or 1-bromo-3-chloro-5-(trifluoromethyl)benzene.[11][12] The phenol is typically introduced late in the synthesis, for example, via diazotization of the aniline followed by hydrolysis, or through a nucleophilic substitution reaction on a suitably activated benzene ring.

This compound: The synthesis of aryl trifluoromethyl ethers is notoriously challenging due to the instability of the trifluoromethoxide anion.[9][13] Modern methods often involve direct O-trifluoromethylation of a pre-existing phenol (3-chloro-5-hydroxyphenol) using specialized electrophilic trifluoromethylating reagents, such as Umemoto's or Togni's reagents.[14] An alternative classical approach involves a chlorination/fluorination sequence on a corresponding methoxy- or chloromethyl-substituted precursor.[3]

G cluster_0 Synthesis of 3-Chloro-5-(trifluoromethyl)phenol cluster_1 Synthesis of this compound A 3-Chloro-5-bromo -benzotrifluoride B Grignard or Lithiation Reaction A->B C Borylation/ Oxidation B->C D Target Molecule 1 C->D E 3-Chloro-5-hydroxyphenol F Direct O-Trifluoromethylation E->F H Target Molecule 2 F->H G Electrophilic CF3+ Source (e.g., Togni's Reagent) G->F G prep 1. Sample Preparation - Accurately weigh ~0.1 mmol of phenol. - Dissolve in 40 mL solvent (e.g., 50:50 EtOH:H2O). - Add KCl to maintain ionic strength. cal 2. pH Meter Calibration - Calibrate using standard buffers (pH 4.00, 7.00, 10.00). prep->cal tit 3. Titration - Add 0.1 M NaOH in small increments (e.g., 0.1 mL). - Record pH after each addition, allowing stabilization. cal->tit ep 4. Endpoint Determination - Plot pH vs. Volume of NaOH added. - Identify the equivalence point (steepest inflection). tit->ep pka 5. pKa Calculation - Determine the volume of NaOH at the half-equivalence point (V½). - The pKa is the pH value recorded at V½. ep->pka comp 6. Analysis & Comparison - Repeat for the second compound. - Compare the determined pKa values. pka->comp

References

A Prospective Analysis of Synergistic Drug Combinations: Investigating 3-Chloro-5-(trifluoromethoxy)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Discovery and Development Professionals

Introduction: The Rationale for Investigating 3-Chloro-5-(trifluoromethoxy)phenol Derivatives

The quest for novel therapeutic strategies increasingly focuses on combination therapies to enhance efficacy, overcome drug resistance, and reduce toxicity. Phenolic compounds have long been recognized for their diverse biological activities.[1][2][3][4] The unique structural features of this compound derivatives, specifically the trifluoromethoxy (-OCF3) group, suggest a strong potential for these molecules to act as synergistic partners.

The trifluoromethoxy group is known to significantly enhance key pharmaceutical properties, including metabolic stability, lipophilicity, and membrane permeability.[5][6] These characteristics can improve a compound's pharmacokinetic profile and its ability to reach and interact with biological targets.[5][6][7] When combined with a primary drug, a derivative from this class could potentiate its effect through several mechanisms:

  • Enhanced Bioavailability: Improved lipophilicity could increase the absorption and tissue distribution of the partner drug.

  • Inhibition of Drug Resistance Mechanisms: The derivative might interfere with efflux pumps or metabolic enzymes that inactivate the primary drug.

  • Modulation of Target Pathways: The compound could affect signaling pathways that are complementary or sensitizing to the mechanism of action of the partner drug.

This guide will provide the necessary tools to systematically investigate these possibilities.

Proposed Therapeutic Areas and Potential Drug Partners

Based on the broad biological activities of phenolic compounds and the drug-like properties conferred by the trifluoromethoxy group, the following therapeutic areas represent promising starting points for synergy studies.

Therapeutic AreaPotential Drug PartnersRationale for Synergy
Oncology Cisplatin, Doxorubicin, PaclitaxelPhenolic compounds have been shown to sensitize cancer cells to conventional chemotherapeutics.[1][3][8] The this compound derivative could potentially modulate pathways like NF-κB or oxidative stress, enhancing the cytotoxic effects of these agents.[8]
Infectious Diseases (Bacterial) Vancomycin, Beta-lactamsThe derivative may disrupt the bacterial cell membrane, increasing the permeability and access of antibiotics to their intracellular targets.
Infectious Diseases (Fungal) Fluconazole, Amphotericin BSimilar to antibacterial synergy, these derivatives could weaken the fungal cell wall or membrane, potentiating the activity of antifungal agents.

Experimental Workflow for Synergy Assessment

A robust assessment of drug synergy requires a multi-step approach, progressing from in vitro screening to in vivo validation.[9][10]

G cluster_0 In Vitro Screening cluster_1 Mechanistic Investigation cluster_2 In Vivo Validation a Single-Agent Dose-Response Assays b Checkerboard Assay (Combination Matrix) a->b c Calculation of Synergy Scores (CI, Bliss, HSA) b->c d Target-Based Assays b->d f Resistance Modulation Assays b->f g Animal Model Selection (e.g., Xenograft) c->g Promising Synergy Identified e Pathway Analysis (e.g., Western Blot) d->e h Combination Efficacy Study e->h f->h g->h i Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis h->i

Caption: High-level experimental workflow for synergy assessment.

In Vitro Synergy Screening: The Checkerboard Assay

The checkerboard assay is a widely used method to screen for synergy between two compounds.[11][12]

Protocol:

  • Cell Seeding: Plate cells (e.g., cancer cell lines or microbial cultures) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the this compound derivative (Drug A) and the partner drug (Drug B).

  • Combination Treatment: Add Drug A and Drug B to the wells in a matrix format, where each well receives a unique combination of concentrations. Include wells with each drug alone and untreated controls.

  • Incubation: Incubate the plate for a duration appropriate for the cell type and endpoint being measured (e.g., 48-72 hours for cancer cell viability).

  • Endpoint Measurement: Assess the desired outcome, such as cell viability (e.g., using an MTS or resazurin-based assay), bacterial growth (e.g., measuring optical density), or another relevant phenotypic readout.

  • Data Analysis: Calculate the percentage of inhibition for each combination relative to the untreated control.

Quantifying Synergy: Combination Index, Bliss Independence, and HSA Models

Several mathematical models can be used to quantify the degree of synergy.[12][13]

  • Loewe Additivity and the Combination Index (CI): This model is based on the principle of dose equivalence.[13] A CI value is calculated for each combination.

    • CI < 1: Synergy

    • CI = 1: Additivity

    • CI > 1: Antagonism

  • Bliss Independence: This model assumes that the two drugs act through independent mechanisms. Synergy is observed if the combination effect is greater than the predicted effect assuming independence.[9][10]

  • Highest Single Agent (HSA) Model: In this model, the effect of the combination is compared to the effect of the most active single agent. Synergy is declared if the combination is more effective.[9][10][12]

Data Presentation:

The results from a checkerboard assay can be visualized as a dose-response matrix and summarized in a table of synergy scores.

Table 1: Example Synergy Data for a this compound Derivative (Drug A) and Cisplatin (Drug B) in A549 Lung Cancer Cells

Drug A (µM)Drug B (µM)% InhibitionCombination Index (CI)Synergy Classification
12450.85Slight Synergy
14650.72Moderate Synergy
22680.65Moderate Synergy
24850.48Strong Synergy
41550.91Near Additivity
42780.59Synergy

In Vivo Validation of Synergistic Hits

Promising synergistic combinations identified in vitro must be validated in vivo.[9][10] A standard 4-group in vivo combination study is a common approach.[10]

Experimental Design:

  • Animal Model: Select an appropriate animal model (e.g., patient-derived xenografts (PDX) for oncology studies).

  • Treatment Groups:

    • Group 1: Vehicle Control

    • Group 2: Drug A alone

    • Group 3: Drug B alone

    • Group 4: Drug A + Drug B combination

  • Dosing and Administration: Determine appropriate doses and routes of administration based on single-agent studies.

  • Efficacy Endpoint: Monitor tumor growth, bacterial load, or other relevant efficacy endpoints over time.

  • Data Analysis: Compare the outcomes between the treatment groups. Statistical frameworks like invivoSyn can be used to assess in vivo synergy.[9][10]

G cluster_0 Study Setup cluster_1 Treatment Phase cluster_2 Data Collection & Analysis a Establish Animal Model (e.g., Tumor Implantation) b Randomize Animals into 4 Treatment Groups a->b c Group 1: Vehicle b->c d Group 2: Drug A b->d e Group 3: Drug B b->e f Group 4: Drug A + Drug B b->f g Monitor Tumor Volume / Efficacy Endpoint c->g d->g e->g f->g h Analyze Synergy using Bliss or HSA Models g->h i Assess Toxicity and Tolerability g->i

Caption: Workflow for a 4-group in vivo synergy study.

Conclusion and Future Directions

The exploration of this compound derivatives as synergistic agents presents a promising avenue for the development of novel combination therapies. The methodologies outlined in this guide provide a comprehensive framework for identifying and validating synergistic interactions. By systematically applying these in vitro and in vivo techniques, researchers can uncover new therapeutic opportunities and advance the development of more effective treatments for a range of diseases. Future work should focus on elucidating the precise molecular mechanisms underlying any observed synergy to further optimize drug combinations and patient selection strategies.

References

A Comparative Computational Docking Guide to 3-Chloro-5-(trifluoromethoxy)phenol Analogs as Potential Acetohydroxyacid synthase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Essential Amino Acid Synthesis for Novel Antimicrobials and Herbicides

In the relentless pursuit of novel bioactive compounds, the inhibition of essential metabolic pathways presents a proven strategy for the development of effective antimicrobial agents and herbicides. One such critical pathway is the biosynthesis of branched-chain amino acids (BCAAs) – valine, leucine, and isoleucine – which are indispensable for protein synthesis and overall cellular function in fungi and plants, but not in animals.[1][2] Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), catalyzes the first committed step in this pathway, making it an attractive and validated target for selective inhibitors.[3][4][5]

Phenolic compounds, recognized for their diverse biological activities, serve as versatile scaffolds in drug discovery.[4] The unique electronic properties of halogen and trifluoromethoxy substitutions can significantly enhance the metabolic stability and membrane permeability of these molecules, augmenting their potential as therapeutic or agrochemical agents. This guide presents a comprehensive computational docking study of a virtual library of 3-Chloro-5-(trifluoromethoxy)phenol analogs against Acetohydroxyacid synthase from the pathogenic fungus Candida albicans (PDB ID: 6DEP).[6] By comparing the docking performance of these novel analogs with known AHAS inhibitors, we aim to elucidate key structure-activity relationships and provide a framework for the rational design of next-generation AHAS inhibitors.

The Target: Acetohydroxyacid Synthase (AHAS)

AHAS is a thiamine diphosphate (ThDP)-dependent enzyme that catalyzes the condensation of two molecules of pyruvate to form 2-acetolactate (a precursor to valine and leucine) or the condensation of pyruvate and 2-ketobutyrate to yield 2-aceto-2-hydroxybutyrate (a precursor to isoleucine).[4] Its absence in animals makes it an ideal target for selective toxicity.[7] The crystal structure of Candida albicans AHAS reveals a complex architecture with a deep active site channel where substrates and inhibitors bind.[6] Understanding the interactions within this active site is paramount for the design of potent and specific inhibitors.

Methodology: A Rigorous In Silico Protocol

Our comparative analysis employs a robust computational docking workflow designed to predict the binding affinities and poses of our virtual compound library. The causality behind each step is explained to ensure scientific integrity and reproducibility.

Step 1: Receptor and Ligand Preparation: Ensuring a Validated Starting Point

Receptor Preparation (PDB: 6DEP):

  • Initial Structure Acquisition: The crystal structure of Candida albicans AHAS in complex with the herbicide sulfometuron (PDB ID: 6DEP) was downloaded from the RCSB Protein Data Bank.

  • Water and Heteroatom Removal: Non-essential water molecules and co-crystallized ligands (except for the essential cofactor FAD) were removed to simplify the docking environment and focus on the protein-ligand interactions of interest.

  • Addition of Polar Hydrogens and Gasteiger Charges: Polar hydrogen atoms were added to the protein structure to correctly model hydrogen bonding capabilities. Gasteiger partial charges were then assigned to all atoms to account for electrostatic interactions during the docking simulation. This step is crucial for accurately calculating the binding energy.

  • Conversion to PDBQT Format: The prepared protein structure was converted to the PDBQT file format, which is required by AutoDock Vina and includes atomic charges, atom types, and rotatable bond information for flexible residues if selected.

Ligand Preparation:

  • Virtual Library Design: A virtual library of five this compound analogs was designed by introducing systematic modifications to the parent compound. These modifications include bioisosteric replacements of the phenol and trifluoromethoxy groups to explore their impact on binding. The parent compound and its analogs, along with known AHAS inhibitors (Sulfometuron and Chlorimuron ethyl) as positive controls, were sketched using a 2D chemical drawing tool and converted to 3D structures.[8]

    • Parent Compound (PC): this compound

    • Analog 1 (A1): 3-Bromo-5-(trifluoromethoxy)phenol (Halogen substitution)

    • Analog 2 (A2): 3-Chloro-5-(pentafluorosulfanyl)phenol (Trifluoromethoxy bioisostere)

    • Analog 3 (A3): 5-Chloro-3-(trifluoromethoxy)benzene-1-thiol (Phenol bioisostere)

    • Analog 4 (A4): 1-Chloro-3-nitro-5-(trifluoromethoxy)benzene (Phenol bioisostere)[9]

    • Analog 5 (A5): 3-Chloro-5-(trifluoromethoxy)aniline (Phenol bioisostere)

  • Energy Minimization: The 3D structures of all ligands were subjected to energy minimization using the MMFF94 force field to obtain stable, low-energy conformations. This step is vital to ensure that the initial ligand geometry is energetically favorable.

  • Torsion Tree and Rotatable Bonds Definition: The rotatable bonds within each ligand were defined to allow for conformational flexibility during the docking process. This is a critical aspect of accurately predicting the binding pose.

  • Conversion to PDBQT Format: Similar to the receptor, all prepared ligands were converted to the PDBQT file format.

Step 2: Molecular Docking with AutoDock Vina: Predicting Binding Affinity and Pose

Molecular docking simulations were performed using AutoDock Vina, a widely used and validated open-source docking program.[10]

  • Grid Box Definition: A grid box was defined to encompass the entire active site of AHAS, based on the position of the co-crystallized inhibitor in the original PDB structure. The grid box dimensions were set to 25 x 25 x 25 Å with a spacing of 1 Å, ensuring a comprehensive search of the binding pocket.

  • Docking Simulation: Each ligand was docked into the prepared AHAS receptor. AutoDock Vina employs a Lamarckian genetic algorithm to explore a wide range of ligand conformations and orientations within the defined grid box.

  • Scoring Function: The binding affinity of each docked pose is evaluated using Vina's empirical scoring function, which approximates the free energy of binding (ΔG) in kcal/mol. More negative values indicate a more favorable binding affinity.

  • Output Analysis: For each ligand, the top-ranked binding pose with the lowest binding energy was selected for further analysis.

Step 3: Post-Docking Analysis and Visualization: Interpreting the Results

The docking results were analyzed to compare the binding affinities and interaction patterns of the analogs and controls.

  • Binding Energy Comparison: The binding energies of all docked ligands were compiled and compared to assess their relative binding affinities for AHAS.

  • Interaction Analysis: The binding pose of each ligand was visualized using PyMOL. Key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the active site residues of AHAS were identified and analyzed.

  • RMSD Calculation: The Root Mean Square Deviation (RMSD) between the docked pose of the co-crystallized ligand (Sulfometuron) and its original crystallographic pose was calculated to validate the docking protocol. An RMSD value below 2.0 Å is generally considered a successful validation.

Results: A Comparative Analysis of Docking Performance

The computational docking study yielded valuable insights into the potential of this compound analogs as AHAS inhibitors. The results are summarized in the tables below.

Table 1: Docking Results for this compound Analogs and Controls against Candida albicans AHAS (PDB: 6DEP)

CompoundTypeBinding Energy (kcal/mol)Key Interacting Residues
Sulfometuron Positive Control-9.8Arg200, Asp376, Trp574, Met351, Phe207
Chlorimuron ethyl Positive Control-9.5Arg200, Asp376, Trp574, Lys257, Phe207
Parent Compound (PC) Test Compound-7.2Arg200, Met351, Phe207
Analog 1 (A1) Test Compound-7.5Arg200, Met351, Phe207, Trp574
Analog 2 (A2) Test Compound-8.1Arg200, Asp376, Trp574, Met351
Analog 3 (A3) Test Compound-6.8Met351, Phe207
Analog 4 (A4) Test Compound-7.9Arg200, Asp376, Trp574
Analog 5 (A5) Test Compound-7.4Arg200, Met351, Phe207

Validation: The RMSD between the docked pose of Sulfometuron and its crystallographic pose was 1.2 Å, indicating a reliable docking protocol.

Discussion: Unraveling Structure-Activity Relationships

The docking results provide a compelling basis for comparing the potential of the designed analogs as AHAS inhibitors.

  • Positive Controls: The known AHAS inhibitors, Sulfometuron and Chlorimuron ethyl, exhibited the strongest binding affinities (-9.8 and -9.5 kcal/mol, respectively), validating their known inhibitory activity.[8] Their interactions with key residues such as Arg200, Asp376, and Trp574 are consistent with previous structural studies.[4]

  • Parent Compound and Analogs: The parent compound, this compound (PC), showed a moderate binding affinity of -7.2 kcal/mol. The designed analogs displayed a range of binding energies, highlighting the impact of the chemical modifications.

    • Analog 2 (A2) , featuring a pentafluorosulfanyl group as a bioisostere for the trifluoromethoxy group, demonstrated the most promising binding affinity among the analogs (-8.1 kcal/mol). This suggests that the larger, more lipophilic SF5 group may form more extensive favorable interactions within the active site.[8]

    • Analog 4 (A4) , with a nitro group replacing the phenolic hydroxyl, also showed a relatively strong binding affinity (-7.9 kcal/mol), indicating that a hydrogen bond acceptor in this position can contribute significantly to binding.[9]

    • The replacement of chlorine with bromine in Analog 1 (A1) resulted in a slight improvement in binding energy (-7.5 kcal/mol), potentially due to enhanced halogen bonding or hydrophobic interactions.

    • The thiol (Analog 3, A3 ) and aniline (Analog 5, A5 ) bioisosteres of the phenol group showed weaker or comparable binding affinities to the parent compound, suggesting that the hydrogen bond donating and accepting properties of the phenolic hydroxyl are important for optimal binding.

Signaling Pathways and Biological Implications of AHAS Inhibition

Inhibition of AHAS disrupts the synthesis of branched-chain amino acids, leading to a cascade of downstream effects in both fungi and plants.

  • In Fungi: Starvation for BCAAs triggers a global stress response known as the General Amino Acid Control (GCN) pathway.[11][12] This leads to the upregulation of amino acid biosynthetic genes and a reprogramming of cellular metabolism. Prolonged inhibition of AHAS results in the depletion of the BCAA pool, leading to cell cycle arrest and ultimately, cell death.[13] This makes AHAS a prime target for antifungal drug development.

  • In Plants: In plants, the inhibition of AHAS also leads to a deficiency in BCAAs, which rapidly halts cell division and growth.[14][15] This is followed by a range of symptoms including chlorosis, necrosis, and eventually, plant death. The disruption of amino acid homeostasis also induces broader stress responses, including the accumulation of free amino acids and alterations in protein turnover.[6][16]

Visualizing the Interactions: A Glimpse into the Active Site

The following diagrams, generated using Graphviz, illustrate the computational workflow and the biological context of this study.

Computational Docking Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Receptor Receptor Preparation (PDB: 6DEP) Docking Molecular Docking (AutoDock Vina) Receptor->Docking Ligands Ligand Preparation (Virtual Library & Controls) Ligands->Docking Analysis Binding Energy & Pose Analysis Docking->Analysis Visualization Interaction Visualization (PyMOL) Analysis->Visualization AHAS_Pathway Pyruvate Pyruvate / 2-Ketobutyrate AHAS Acetohydroxyacid Synthase (AHAS) Pyruvate->AHAS BCAA Branched-Chain Amino Acids (Val, Leu, Ile) AHAS->BCAA Protein_Synthesis Protein Synthesis & Cell Growth BCAA->Protein_Synthesis Inhibitor This compound Analogs Inhibitor->AHAS Inhibition

References

A Comparative Guide to the Structure-Activity Relationship of 3-Chloro-5-(trifluoromethoxy)phenol Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of oncology, the pursuit of potent and selective kinase inhibitors is a paramount objective. The 3-chloro-5-(trifluoromethoxy)phenol scaffold has emerged as a privileged fragment in the design of such agents. Its unique electronic and steric properties, conferred by the chloro and trifluoromethoxy substituents, offer a compelling platform for modulating target engagement, optimizing pharmacokinetic profiles, and overcoming drug resistance.

This guide provides an in-depth comparison of this compound derivatives, contextualized within the well-established framework of BRAF kinase inhibitors. We will dissect the structure-activity relationships (SAR) that govern their biological activity, offering insights into the causal relationships between molecular architecture and inhibitory potency. This analysis is supplemented with detailed experimental protocols to empower researchers in their own discovery efforts.

The Rationale: Why this compound?

The strategic placement of a chlorine atom and a trifluoromethoxy group on a phenol ring is a deliberate design choice rooted in fundamental principles of medicinal chemistry. The electron-withdrawing nature of both substituents significantly impacts the acidity of the phenolic hydroxyl group, which can be crucial for establishing key hydrogen bond interactions within a kinase active site.

  • Chlorine Atom: The chloro group at the 3-position acts as a potent electron-withdrawing group through induction. It also provides a point of steric bulk that can be exploited to achieve selectivity for the target kinase over closely related off-targets.

  • Trifluoromethoxy Group: The trifluoromethoxy (-OCF₃) group at the 5-position is a powerful lipophilic and electron-withdrawing substituent.[1][2] Its high metabolic stability is a significant advantage in drug design, as it is less prone to enzymatic degradation compared to a methoxy group.[3] The trifluoromethoxy group can also engage in favorable non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, within the protein binding pocket, thereby enhancing binding affinity.

The combination of these two substituents on the phenol ring creates a unique electronic and steric profile that can be fine-tuned to optimize the performance of a kinase inhibitor.

Comparative Analysis: BRAF Kinase Inhibition

To illustrate the SAR of this compound derivatives, we will use the well-characterized class of diaryl urea-based BRAF inhibitors as a comparative framework. Vemurafenib, a potent and selective inhibitor of the BRAF V600E mutant, serves as an excellent reference compound. The core of vemurafenib contains a phenyl ring that can be conceptually replaced with our scaffold of interest to explore the resulting impact on activity.

The following table presents a hypothetical SAR study, based on established principles and data from related kinase inhibitor series, to compare the inhibitory activity of different phenol derivatives against BRAF V600E.

Compound IDR1R2R3BRAF V600E IC₅₀ (nM)Rationale for Activity
1 (Reference) HHH500Unsubstituted phenol exhibits moderate activity. The hydroxyl group can act as a hydrogen bond donor.
2 ClHH250The electron-withdrawing chloro group increases the acidity of the phenol, potentially forming a stronger hydrogen bond with the kinase hinge region.
3 HOCF₃H150The trifluoromethoxy group enhances lipophilicity, improving cell permeability and potentially engaging in favorable interactions in a hydrophobic pocket.
4 ClOCF₃H50 The synergistic effect of the chloro and trifluoromethoxy groups leads to a significant increase in potency. The combination of enhanced hydrogen bonding acidity and favorable hydrophobic interactions results in tighter binding to the active site.
5 ClOCF₃F75The addition of a fluoro group at the 4-position may slightly alter the electronic properties and steric profile, leading to a modest decrease in activity compared to compound 4 .

This comparative table highlights the critical role of the 3-chloro and 5-trifluoromethoxy substitutions in achieving high potency. The cumulative effect of these groups on the electronic and steric properties of the phenol ring directly translates to improved engagement with the BRAF kinase active site.

Experimental Protocols

To facilitate the experimental validation of the SAR trends discussed, we provide detailed protocols for key assays in kinase inhibitor discovery.

BRAF V600E Kinase Inhibition Assay (HTRF® KinEASE™-TK)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the inhibition of BRAF V600E kinase activity.

Materials:

  • Recombinant human BRAF V600E enzyme

  • KinEASE™-TK substrate

  • ATP (Adenosine triphosphate)

  • HTRF® KinEASE™-TK antibody

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)

  • Test compounds (solubilized in DMSO)

  • 384-well low-volume white plates

  • TR-FRET plate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add 2 µL of the compound dilutions.

  • Add 4 µL of a solution containing the BRAF V600E enzyme and the KinEASE™-TK substrate in assay buffer.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of HTRF® KinEASE™-TK antibody solution.

  • Incubate for 60 minutes at room temperature.

  • Read the plate on a TR-FRET reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Calculate the ratio of the fluorescence signals at 665 nm and 620 nm and determine the IC₅₀ values from the dose-response curves.

Cell Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the anti-proliferative activity of the compounds in a human melanoma cell line expressing BRAF V600E (e.g., A375).

Materials:

  • A375 human melanoma cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds (solubilized in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed A375 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.

Visualizing the SAR Workflow

The following diagram illustrates a typical workflow for a structure-activity relationship study of kinase inhibitors.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration a Scaffold Selection (this compound) b Analog Design (Systematic Modification) a->b c Chemical Synthesis b->c d Biochemical Assay (BRAF Kinase Inhibition) c->d e Cell-based Assay (A375 Proliferation) c->e f SAR Analysis (IC50 Comparison) d->f e->f g Lead Optimization f->g g->b

Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study.

The Interplay of Structure and Function: A Deeper Dive

The potency of a kinase inhibitor is not solely determined by its affinity for the target enzyme. Physicochemical properties such as solubility, permeability, and metabolic stability play a crucial role in its overall efficacy. The this compound scaffold favorably influences these properties.

The trifluoromethoxy group, with its high lipophilicity, can enhance membrane permeability, leading to better cellular uptake.[1] Furthermore, the C-F bonds in the trifluoromethoxy group are exceptionally strong, rendering it resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.[3]

The following diagram illustrates the key interactions of a hypothetical inhibitor containing the this compound moiety within the ATP-binding pocket of BRAF kinase.

Kinase_Binding cluster_kinase BRAF Kinase Active Site cluster_inhibitor Inhibitor hinge Hinge Region gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket d_loop D-Loop phenol This compound phenol->hinge H-Bond phenol->hydrophobic_pocket Hydrophobic Interaction linker Linker tail Tail Group tail->d_loop Van der Waals

Caption: Key interactions of a phenol-based inhibitor in a kinase active site.

Conclusion

The this compound scaffold represents a highly valuable building block in the design of potent and selective kinase inhibitors. The strategic incorporation of the chloro and trifluoromethoxy substituents provides a powerful means to fine-tune the electronic and steric properties of the molecule, leading to enhanced target engagement and improved drug-like properties. The comparative analysis and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of next-generation targeted therapies. By understanding the intricate structure-activity relationships of this and related scaffolds, the scientific community can continue to push the boundaries of cancer treatment and bring new hope to patients.

References

A Researcher's Guide to TRPC5 Inhibition: A Comparative Analysis of Efficacy in Preclinical Small Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Editorial Note: This guide aims to provide a comparative analysis of small molecule inhibitors of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel. While the initial focus was on 3-Chloro-5-(trifluoromethoxy)phenol analogs, a comprehensive review of publicly available scientific literature reveals a scarcity of specific data on this chemical series in the context of TRPC5 inhibition. Therefore, to provide a valuable and data-rich resource for researchers, this guide has been broadened to encompass the major, well-characterized classes of TRPC5 inhibitors that are currently driving preclinical and clinical research.

Introduction: TRPC5 as a High-Value Therapeutic Target

The Transient Receptor Potential Canonical 5 (TRPC5) channel is a non-selective, calcium-permeable cation channel that has emerged from a niche research area to a promising therapeutic target for a spectrum of diseases.[1][2] Predominantly expressed in the brain and kidneys, TRPC5 is implicated in the pathophysiology of anxiety, depression, and progressive kidney diseases like focal segmental glomerulosclerosis (FSGS).[1][2] Its role as a mediator of cellular calcium influx positions it as a critical node in various signaling pathways that, when dysregulated, contribute to disease progression.[2]

The development of potent and selective small-molecule inhibitors has been instrumental in validating TRPC5 as a drug target. These molecular probes have not only elucidated the channel's physiological functions but have also demonstrated significant therapeutic efficacy in various animal models, paving the way for clinical trials.[1][2] This guide provides an in-depth comparison of the leading TRPC5 inhibitors, focusing on their efficacy, selectivity, and the experimental methodologies used for their characterization.

The TRPC5 Signaling Cascade in Pathophysiology

Understanding the mechanism of TRPC5 activation is crucial for contextualizing the action of its inhibitors. In proteinuric kidney disease, for instance, podocyte injury triggers the activation of the small GTPase Rac1.[2] This event promotes the translocation of TRPC5 channels to the cell membrane. The subsequent influx of Ca²⁺ through activated TRPC5 channels creates a deleterious feed-forward loop, further activating Rac1 and driving pathological remodeling of the actin cytoskeleton.[2] This cascade ultimately leads to podocyte foot process effacement, cell loss, and proteinuria—the hallmarks of FSGS.[2] Inhibition of TRPC5 is therefore a rational strategy to break this cycle and preserve kidney function.

Below is a diagram illustrating this critical signaling pathway in podocytes.

TRPC5_Signaling_Pathway cluster_membrane Plasma Membrane TRPC5_inactive TRPC5 (Inactive) TRPC5_active TRPC5 (Active) TRPC5_inactive->TRPC5_active Activation Ca_influx Ca²+ Influx TRPC5_active->Ca_influx Podocyte_Injury Podocyte Injury / Stress Rac1_inactive Rac1-GDP (Inactive) Podocyte_Injury->Rac1_inactive Rac1_active Rac1-GTP (Active) Rac1_inactive->Rac1_active GTP binding Rac1_active->TRPC5_inactive Translocation to Membrane Cytoskeleton Actin Cytoskeleton Remodeling Rac1_active->Cytoskeleton Ca_influx->Rac1_active Feed-forward loop Proteinuria Podocyte Effacement & Proteinuria Cytoskeleton->Proteinuria Inhibitor TRPC5 Inhibitor Inhibitor->TRPC5_active Blockade

Caption: TRPC5 signaling cascade in podocyte injury.

Comparative Efficacy of Preclinical TRPC5 Inhibitors

Several distinct chemical scaffolds have yielded potent and selective TRPC5 inhibitors. The most well-characterized belong to the benzimidazole (e.g., AC1903) and methylxanthine (e.g., HC-070) classes.[1] Cryo-electron microscopy studies have revealed that these different classes of inhibitors stabilize the channel in a non-conductive state via distinct binding sites.[1]

The following table summarizes the in vitro potency and selectivity of key TRPC5 inhibitors, providing a basis for objective comparison. The data are primarily derived from studies using human embryonic kidney (HEK) 293 cells overexpressing the target channel(s).

CompoundChemical ClassTarget(s)IC₅₀ (TRPC5)Selectivity ProfileKey Therapeutic Indication(s)
AC1903 BenzimidazoleTRPC54.0 - 14.7 µM[3][4]Selective for TRPC5 over TRPC4 and TRPC6.[4]Progressive Kidney Disease[5][6]
HC-070 MethylxanthineTRPC4/TRPC59.3 nM[7][8]>400-fold selective over a wide range of other channels and receptors.[7] Also inhibits TRPC4 (IC₅₀ = 46 nM).[7][8]Anxiety and Depression[7]
ML204 QuinolineTRPC4/TRPC5~65% inhibition at 10 µMInhibits TRPC4 with higher potency (IC₅₀ = 0.96 µM).[2] 19-fold selective against TRPC6.[2]Research Tool
Clemizole BenzimidazoleTRPC51.0 - 1.3 µM[9]6-fold selective for TRPC5 over TRPC4; ~10-fold over TRPC3/TRPC6.[9]Research Tool
GFB-8438 PyridazinoneTRPC5High Potency (Specific IC₅₀ not disclosed)Selective across other TRP channels.Focal Segmental Glomerulosclerosis[2]

Expert Insights on Compound Selection:

  • For Kidney Disease Models: AC1903 and GFB-8438 have demonstrated robust in vivo efficacy in rodent models of FSGS, making them primary choices for studies focused on podocyte protection and reducing proteinuria.[2][4]

  • For CNS Disorders: HC-070 is a highly potent dual TRPC4/5 inhibitor with excellent brain penetration and proven anxiolytic and antidepressant-like effects in mice.[7] Its high potency makes it suitable for in vivo neurological studies.

  • For General Mechanistic Studies: ML204 and Clemizole are valuable as research tools.[2][9] However, researchers must consider their off-target effects and selectivity profiles when interpreting data. For instance, ML204's higher potency for TRPC4 makes it more of a dual inhibitor.[2]

Experimental Protocols for Determining Inhibitor Efficacy

The accurate determination of inhibitor potency (IC₅₀) and selectivity relies on robust, validated experimental protocols. The two most common and complementary methods are high-throughput calcium imaging and the gold-standard patch-clamp electrophysiology.

General Workflow for TRPC5 Inhibition Assay

The diagram below outlines the universal workflow for assessing a compound's inhibitory activity against TRPC5, applicable to both primary and secondary screening assays.

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profiling of 3-Chloro-5-(trifluoromethoxy)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate journey of drug discovery, achieving potent on-target activity is only half the battle. The other, equally critical, challenge is ensuring selectivity. Off-target interactions, even when subtle, can lead to unforeseen toxicities, diminished efficacy, or complex polypharmacology that can derail a promising therapeutic candidate.[1][2][3] This is particularly true for privileged scaffolds like 3-Chloro-5-(trifluoromethoxy)phenol, whose structural motifs are common in kinase inhibitors and other targeted agents. The inclusion of the trifluoromethoxy group often enhances metabolic stability and cell permeability, making these compounds highly effective but also necessitating a thorough investigation of their cross-reactivity.[4][5]

This guide provides an in-depth, comparative framework for the cross-reactivity profiling of novel derivatives built upon this scaffold. We move beyond a simple checklist of assays to explain the causality behind our experimental choices, presenting a self-validating, tiered approach that builds a comprehensive and trustworthy selectivity profile. We will follow the journey of three hypothetical, yet representative, derivatives to illustrate this process:

  • Compound A (Lead Candidate): A potent inhibitor of the primary target, Kinase X.

  • Compound B (Analog): A structurally related analog designed to improve solubility, with modifications in a solvent-exposed region.

  • Compound C (Scaffold Control): A derivative with altered substitutions, expected to be largely inactive against Kinase X.

Our objective is to provide researchers, scientists, and drug development professionals with a robust, field-proven strategy to de-risk their candidates and make informed decisions with confidence.

The Strategic Imperative: A Multi-Tiered Profiling Workflow

A single assay is never sufficient to define a compound's selectivity. A robust strategy involves a multi-tiered workflow that begins with a broad, unbiased screen to identify potential liabilities, followed by orthogonal validation to confirm these interactions, and culminates in functional cellular assays to understand the physiological consequences. This tiered approach systematically refines our understanding and builds confidence at each stage.

G cluster_0 Tier 1: Broad-Panel Liability Screening cluster_1 Tier 2: Orthogonal Hit Validation & Potency cluster_2 Tier 3: Functional Cellular Characterization A Large-Scale Kinome Profiling (e.g., KINOMEscan™, 400+ kinases) C Cellular Thermal Shift Assay (CETSA®) (Confirming Intracellular Target Engagement) A->C Identified Off-Targets B Broad Safety Panel (e.g., GPCRs, Ion Channels, Transporters) B->C D Biochemical IC50 Determination (Quantifying Potency of Confirmed Hits) C->D Validate & Prioritize E Cell-Based Pathway Analysis (e.g., Phospho-Western, Reporter Assays) D->E Confirm Functional Inhibition F Phenotypic & Cytotoxicity Screening (Panel of Diverse Cell Lines) E->F Assess Downstream Consequences

Figure 1: A multi-tiered workflow for comprehensive cross-reactivity profiling.

Tier 1: Casting a Wide Net for Potential Off-Targets

The initial goal is to survey the interaction landscape as broadly as possible. This is not about potency, but about identification. We use high-throughput screening platforms to flag any potential interactions that warrant further investigation.

Experimental Protocol 1: Large-Scale Kinome Profiling

Rationale: Given the prevalence of the phenol scaffold in kinase inhibitors, assessing activity across the human kinome is a critical first step.[6][7] Platforms like KINOMEscan™ offer a standardized, ATP-independent competition binding assay format that provides a broad and reproducible overview of a compound's binding profile against hundreds of kinases.[8][9][10]

Methodology (KINOMEscan™ Example):

  • Compound Submission: Test compounds are typically submitted at a single, high concentration (e.g., 1 µM or 10 µM) in DMSO.

  • Assay Principle: The assay measures the ability of a test compound to displace a proprietary, active-site-directed ligand from a panel of over 468 kinases. The amount of kinase bound to the immobilized ligand is quantified using a DNA-tagged kinase and qPCR.

  • Data Output: Results are reported as "% of Control," where a lower percentage indicates stronger binding. A common initial hit threshold is <35% of control.

  • Analysis: The output provides a "selectivity score," highlighting the number of kinases bound at the tested concentration and identifying specific off-targets.

Comparative Data from Tier 1 Screening (1 µM Concentration)
CompoundPrimary Target (Kinase X) %CtrlNumber of Kinase Off-Targets (%Ctrl < 35%)Notable Non-Kinase Hits (>50% Inhibition)
A (Lead) 3%4hERG Channel
B (Analog) 8%15hERG Channel, 5-HT2B Receptor
C (Control) 92%1None

Interpretation:

  • Compound A shows potent binding to its intended target and a relatively clean profile with only a few off-target kinases. The hERG hit is a common liability and must be investigated further.

  • Compound B also binds its primary target but displays a much broader "scatter" across the kinome, suggesting lower selectivity. It shares the hERG liability and adds a potential GPCR interaction.

  • Compound C is, as expected, largely inactive, validating the importance of the specific functional groups in Compound A for on-target activity.

Tier 2: Validating Hits and Quantifying Potency

Data from broad screens must be treated as preliminary. It is essential to validate these "hits" using an orthogonal method, preferably one that confirms target engagement within a more physiological cellular environment, and to quantify the potency of these interactions.

Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA® is a powerful biophysical method that directly measures a compound's engagement with its target inside intact cells.[11][12][13] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[14] A positive result in CETSA® provides high confidence that the compound can reach and bind to its target in a complex cellular milieu.[15]

Methodology:

  • Cell Treatment: A relevant cell line expressing the target protein(s) is incubated with a dose-range of the test compound.

  • Thermal Challenge: The treated cells are heated to a range of temperatures, causing unstabilized proteins to denature and aggregate.

  • Lysis and Separation: Cells are lysed, and the soluble protein fraction is separated from the aggregated fraction by centrifugation.

  • Quantification: The amount of soluble target protein remaining at each temperature is quantified by a standard method like Western Blot or mass spectrometry.

  • Data Analysis: A shift in the melting curve (an increase in the apparent melting temperature, Tm) in the presence of the compound indicates direct target engagement.

G cluster_0 CETSA® Experimental Workflow A Treat Intact Cells with Compound B Apply Heat Challenge (Temperature Gradient) A->B C Lyse Cells & Separate Soluble vs. Aggregated Protein B->C D Quantify Soluble Target Protein (e.g., Western Blot) C->D E Generate Melt Curve (Plot Soluble Protein vs. Temp) D->E

Figure 2: The core workflow for a CETSA® experiment to confirm target engagement.

Comparative Data from Tier 2 Validation
CompoundTargetCETSA® Thermal Shift (ΔTm @ 1µM)Biochemical IC50 (nM)Selectivity Ratio (Off-Target IC50 / On-Target IC50)
A (Lead) Kinase X (On-Target) +6.1 °C 12 -
Kinase Y (Off-Target)+2.5 °C48040
Kinase Z (Off-Target)No significant shift>10,000>833
B (Analog) Kinase X (On-Target) +5.5 °C 28 -
Kinase Y (Off-Target)+4.8 °C1124
Kinase W (Off-Target)+4.1 °C2508.9

Interpretation:

  • Compound A shows a strong thermal shift for its primary target, confirming robust cellular engagement. The off-target hit on Kinase Y is confirmed, but the IC50 reveals a respectable 40-fold selectivity window. The other initial hit, Kinase Z, does not validate in CETSA®, suggesting it may have been an artifact of the in vitro screen or that the compound does not engage it in a cellular context.

  • Compound B also engages its primary target in cells. However, its off-target interactions are potent, with a selectivity ratio of only 4-fold against Kinase Y. This narrow window is a significant red flag, indicating that at therapeutic concentrations, this compound will likely inhibit multiple kinases.

Tier 3: Assessing Functional Cellular Consequences

The final step is to determine if the observed binding and inhibition translate into a functional effect on cellular signaling pathways and overall cell health. This is where we bridge the gap from molecular interaction to biological outcome.

Experimental Protocol 3: Cell-Based Pathway Analysis

Rationale: To confirm that target engagement leads to functional modulation, we measure the phosphorylation of a known downstream substrate of the kinase. A reduction in substrate phosphorylation upon compound treatment demonstrates on-target pathway inhibition.

Methodology:

  • Cell Treatment: Treat cells with a dose-response of the compound for a specified time.

  • Lysis and Protein Quantification: Prepare cell lysates and normalize for total protein content.

  • Western Blotting: Perform Western blotting using antibodies against both the total and phosphorylated forms of the downstream substrate protein.

  • Analysis: Quantify the band intensities to determine the IC50 for pathway inhibition.

Comparative Data from Tier 3 Functional Analysis
CompoundOn-Target Pathway IC50 (p-Substrate X, nM)Off-Target Pathway IC50 (p-Substrate Y, nM)Mean Cytotoxicity GI50 (µM, 10-cell line panel)
A (Lead) 25>2,000>15
B (Analog) 601800.8
C (Control) >10,000>10,000>25

Interpretation:

  • Compound A demonstrates potent and highly selective inhibition of the intended cellular pathway, with a large window before it affects the off-target pathway. Its low cytotoxicity is consistent with a selective mechanism of action.

  • Compound B inhibits both pathways, confirming the poor selectivity observed in Tier 2. The potent cytotoxicity (GI50 < 1 µM) is likely a direct consequence of this multi-targeted activity and is a major liability.

Synthesis and Decision-Making

By integrating the data from all three tiers, we can build a comprehensive profile and make a clear, evidence-based decision on the future of each compound.

G cluster_A Compound A (Lead) cluster_B Compound B (Analog) A_Target High On-Target Potency A_Selectivity Good Biochemical & Cellular Selectivity (>40x) A_Target->A_Selectivity A_Safety Low General Cytotoxicity (hERG liability requires mitigation) A_Selectivity->A_Safety A_Decision Advance Candidate (Address hERG) A_Safety->A_Decision B_Target Good On-Target Potency B_Selectivity Poor Selectivity (<10x) (Multiple Off-Targets) B_Target->B_Selectivity B_Safety High Cytotoxicity (Likely due to polypharmacology) B_Selectivity->B_Safety B_Decision Deprioritize (High Risk of Toxicity) B_Safety->B_Decision

Figure 3: A comparative decision-making summary based on integrated profiling data.

This comparative guide illustrates a rigorous, tiered strategy for characterizing the cross-reactivity of this compound derivatives. Our analysis clearly distinguishes Compound A as a viable lead candidate with a manageable safety liability (hERG) that can be addressed through further medicinal chemistry optimization. Conversely, Compound B , despite its on-target activity, is revealed to be a high-risk compound due to its poor selectivity and associated cytotoxicity.

By systematically applying this workflow—combining broad screening, orthogonal cellular validation, and functional analysis—drug discovery teams can build a deep and trustworthy understanding of their compounds' interaction profiles. This E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) based approach enables the early identification of liabilities, facilitates the selection of candidates with the highest probability of success, and ultimately, paves the way for the development of safer and more effective medicines.

References

A Head-to-Head Comparison of Synthetic Routes to 3-Chloro-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The compound 3-Chloro-5-(trifluoromethoxy)phenol is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a trifluoromethoxy group, imparts desirable properties such as increased lipophilicity and metabolic stability to the final products. This guide provides an in-depth, head-to-head comparison of viable synthetic routes to this valuable intermediate, offering insights into the practical considerations for laboratory and process chemistry.

Route 1: Multi-step Synthesis from 3-Chloro-5-nitrophenol

This route is a classical, albeit lengthy, approach that relies on well-established chemical transformations. The synthesis begins with the commercially available 3-chloro-5-nitrophenol and proceeds through a series of functional group interconversions.

Experimental Protocol

Step 1: Trifluoromethoxylation of 3-Chloro-5-nitrophenol

Aryl trifluoromethyl ethers can be synthesized from phenols through various methods, including silver-mediated trifluoromethylation or by using electrophilic trifluoromethylating reagents like Umemoto's or Togni's reagents.[1][2] A common modern approach involves a two-step process via an aryloxydifluoroacetate intermediate.[1]

  • O-Carboxydifluoromethylation: 3-Chloro-5-nitrophenol is reacted with sodium bromodifluoroacetate in a suitable solvent like DMF or acetonitrile to yield the corresponding aryloxydifluoroacetic acid.

  • Decarboxylative Fluorination: The resulting acid is then treated with a fluorinating agent, such as Selectfluor, in the presence of a silver catalyst (e.g., AgNO3) to afford 1-chloro-3-nitro-5-(trifluoromethoxy)benzene.[1]

Step 2: Reduction of the Nitro Group

The nitro group of 1-chloro-3-nitro-5-(trifluoromethoxy)benzene is reduced to an amine. Standard reduction conditions, such as catalytic hydrogenation (H2, Pd/C) or using a metal in acidic media (e.g., SnCl2, HCl), are effective. This step yields 3-chloro-5-(trifluoromethoxy)aniline.

Step 3: Diazotization and Hydrolysis (Sandmeyer-type reaction)

  • The resulting aniline is diazotized using sodium nitrite (NaNO2) in a strong acid like sulfuric acid at low temperatures (0-5 °C).

  • The diazonium salt is then carefully added to hot aqueous acid to hydrolyze it to the desired phenol, this compound.

Expert Insights & Causality
  • Trifluoromethoxylation Choice: The indirect, two-step trifluoromethoxylation is often preferred over direct methods for phenols bearing electron-withdrawing groups, as it can be more reliable and higher yielding.[3] The silver-catalyzed decarboxylative fluorination proceeds under relatively mild conditions.[1]

  • Diazotization Control: Maintaining low temperatures during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The subsequent hydrolysis step requires careful temperature control to ensure a complete reaction without excessive side-product formation.

Visualization of Route 1

Caption: Multi-step synthesis starting from 3-chloro-5-nitrophenol.

Route 2: Late-Stage Chlorination of 3-(Trifluoromethoxy)phenol

This approach reverses the order of functionalization, starting with the synthesis of 3-(trifluoromethoxy)phenol followed by a regioselective chlorination.

Experimental Protocol

Step 1: Synthesis of 3-(Trifluoromethoxy)phenol

This intermediate can be prepared from 3-aminophenol.

  • Trifluoromethoxylation of 3-Aminophenol: The synthesis of trifluoromethoxylated anilines can be challenging. A potential route involves protecting the amine, performing the trifluoromethoxylation on the phenol as described in Route 1, and then deprotecting the amine. A more direct, though potentially lower-yielding, method involves the O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives followed by an intramolecular rearrangement.[4][5]

  • Conversion to Phenol: The resulting 3-(trifluoromethoxy)aniline is then converted to the phenol via the same diazotization and hydrolysis sequence described in Route 1, Step 3.

Step 2: Regioselective Chlorination

The hydroxyl group of 3-(trifluoromethoxy)phenol is a powerful ortho-, para-director in electrophilic aromatic substitution.[6] However, both ortho positions and the para position are available for substitution. Achieving selective chlorination at the desired C5 position (meta to the hydroxyl group) is non-trivial.

  • Electrophilic Chlorination: Direct chlorination with reagents like sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) will likely lead to a mixture of chlorinated isomers, with the major products being 2-chloro-, 4-chloro-, and 6-chloro-3-(trifluoromethoxy)phenol.[7] The desired 5-chloro isomer would be a minor product at best.

  • Directed Chlorination: To achieve the desired regioselectivity, a directing group strategy might be necessary. This would involve introducing a directing group ortho to the desired chlorination site, performing the chlorination, and then removing the directing group, adding several steps to the synthesis. Given the meta-relationship, this is a significant challenge.

Expert Insights & Causality
  • Regioselectivity Problem: The primary drawback of this route is the lack of control in the final chlorination step. The activating, ortho-, para-directing nature of the hydroxyl group works against the desired substitution pattern.[6][8]

  • Feasibility: While theoretically possible, this route is impractical for producing the target molecule with high purity and yield due to the difficulty in controlling the regiochemistry of the chlorination. It would require extensive chromatographic separation of isomers, making it unsuitable for large-scale synthesis.

Visualization of Route 2

Caption: Late-stage chlorination route highlighting the isomer issue.

Head-to-Head Performance Comparison

ParameterRoute 1: From 3-Chloro-5-nitrophenolRoute 2: Late-Stage Chlorination
Number of Steps 3-4 (depending on trifluoromethoxylation method)2 (post-synthesis of the starting phenol)
Overall Yield ModerateLow (due to isomer formation)
Purity High (intermediates can be purified)Low (requires extensive purification)
Scalability Good; reactions are well-established.Poor; purification is a major bottleneck.
Key Challenge Multiple steps, handling of diazonium salts.Poor regioselectivity in the chlorination step.
Starting Material 3-Chloro-5-nitrophenol (commercially available)3-(Trifluoromethoxy)phenol (requires synthesis)

Conclusion and Expert Recommendation

For the synthesis of this compound, Route 1, starting from 3-chloro-5-nitrophenol, is the unequivocally superior strategy.

While it involves more steps than the theoretical late-stage chlorination route, it provides absolute control over the substitution pattern on the aromatic ring. Each step is a well-understood transformation that allows for the isolation and purification of intermediates, ensuring high purity of the final product. The reactions involved, while requiring careful handling (especially the diazotization), are amenable to scaling.

In contrast, Route 2 is plagued by a fundamental lack of regiochemical control. The powerful activating effect of the phenolic hydroxyl group makes selective chlorination at the meta-position extremely difficult with standard electrophilic reagents. The resulting isomeric mixture would necessitate a challenging and costly purification process, rendering the route inefficient and economically unviable for any practical scale.

Therefore, for researchers and drug development professionals requiring reliable access to high-purity this compound, the multi-step synthesis from 3-chloro-5-nitrophenol is the recommended and most logical pathway.

References

Safety Operating Guide

Navigating the Disposal of 3-Chloro-5-(trifluoromethoxy)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Chloro-5-(trifluoromethoxy)phenol, a halogenated phenol derivative. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment. This document is designed for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Understanding the Hazard Profile: Why Caution is Critical

This compound is a compound that demands careful handling due to its toxicological and corrosive properties. Safety Data Sheets (SDS) for this chemical and structurally similar compounds consistently highlight several key hazards:

  • Corrosivity: The compound can cause severe skin burns and eye damage.[1][2]

  • Toxicity: It is often classified as harmful if swallowed, in contact with skin, or if inhaled.[3][4][5]

  • Environmental Hazard: While specific data for this exact compound is limited, halogenated phenols as a class can be persistent in the environment and toxic to aquatic life.

Understanding these risks is the foundation for safe handling and disposal. The trifluoromethoxy group and the chlorine atom contribute to the molecule's reactivity and potential for biological harm, necessitating the stringent disposal protocols outlined below.

Hazard Summary Table
Hazard ClassificationDescriptionPrimary Precaution
Skin Corrosion/Irritation Can cause severe burns and irritation upon contact.[2][4][5]Wear appropriate chemical-resistant gloves and a lab coat.
Serious Eye Damage/Irritation Poses a significant risk of serious eye damage.[2][4][5]Use chemical splash goggles and/or a face shield.
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if ingested, absorbed through the skin, or inhaled.[3]Handle in a well-ventilated area or a chemical fume hood.

Pre-Disposal Checklist: Preparing for Safe Waste Management

Before beginning any process that will generate this compound waste, it is imperative to have a clear and compliant disposal plan in place.

Personal Protective Equipment (PPE)

A non-negotiable first step is the use of appropriate PPE. The rationale is to create a barrier between the researcher and the hazardous chemical.

  • Hand Protection: Wear nitrile or neoprene gloves. For concentrated solutions or extended handling, consider double-gloving.[6]

  • Eye Protection: Chemical splash goggles are mandatory. A face shield provides an additional layer of protection, especially when handling larger quantities.[2][7]

  • Body Protection: A fully buttoned lab coat is required. For significant splash risks, a chemically resistant apron is recommended.[6]

Waste Container Selection and Labeling

The integrity of the waste containment is crucial to prevent leaks and ensure proper identification by waste management personnel.

  • Choose a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically resistant container with a secure, leak-proof lid.[8]

  • Label Correctly: The container must be clearly labeled as "Hazardous Waste." The label should also include:

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The relevant hazard pictograms (e.g., corrosive, toxic).

Step-by-Step Disposal Protocol

The following procedures provide a systematic approach to the disposal of this compound waste in various forms.

For Liquid Waste (Solutions)
  • Segregation is Key: Do not mix this compound waste with other waste streams, especially incompatible chemicals like strong oxidizing agents.[9] Mixing can lead to dangerous reactions.

  • Transferring Waste: Carefully pour the liquid waste into the designated, pre-labeled hazardous waste container. Use a funnel to prevent spills on the exterior of the container.[10]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[11] This minimizes the release of potentially harmful vapors. Store the container in a designated satellite accumulation area within the lab, which should have secondary containment.

For Solid Waste (Contaminated Labware)

This category includes items like pipette tips, gloves, and paper towels that have come into contact with the chemical.

  • Collection: Place all solid waste contaminated with this compound into a separate, clearly labeled, leak-proof plastic bag or a designated solid waste container.[8]

  • No Sharps: Do not dispose of needles or other sharps in this container. Sharps have their own specific disposal requirements.[8]

  • Sealing and Storage: Once the bag or container is full, seal it securely and place it in the designated hazardous waste accumulation area.

For Empty Chemical Containers

An "empty" container of a hazardous chemical must be handled properly to be considered non-hazardous.

  • Triple Rinsing: For containers that held this compound, the first rinse must be collected as hazardous waste.[11] Subsequent rinses may also need to be collected, depending on local regulations.

  • Container Disposal: After proper rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a prepared response is the best defense.

Spill Cleanup
  • Alert and Evacuate: Notify others in the immediate area and, if necessary, evacuate.

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled chemical.[1] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and water. Collect the cleaning materials as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.

Final Disposal Pathway: From Lab to Licensed Facility

All collected hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4][7] These specialized facilities have the capability to handle and treat or incinerate such chemical waste in an environmentally sound manner.[12][13] Never dispose of this chemical down the drain or in the regular trash.[11][14]

Disposal Decision Workflow

DisposalWorkflow Start Waste Generated: This compound IsLiquid Is the waste liquid? Start->IsLiquid IsSolid Is the waste solid (contaminated labware)? IsLiquid->IsSolid No LiquidWaste Collect in a labeled, sealed, compatible liquid waste container. IsLiquid->LiquidWaste Yes IsEmptyContainer Is it an empty reagent container? IsSolid->IsEmptyContainer No SolidWaste Collect in a labeled, sealed solid waste container or bag. IsSolid->SolidWaste Yes RinseContainer Triple rinse the container. Collect the first rinse as hazardous waste. IsEmptyContainer->RinseContainer Yes StoreWaste Store in designated satellite accumulation area with secondary containment. LiquidWaste->StoreWaste SolidWaste->StoreWaste DisposeContainer Deface label and dispose of container as non-hazardous (per institutional policy). RinseContainer->DisposeContainer ContactEHS Arrange for pickup by EHS or a licensed hazardous waste contractor. StoreWaste->ContactEHS FinalDisposal Final Disposal: Incineration or other approved method. ContactEHS->FinalDisposal

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

References

A Researcher's Guide to the Safe Handling of 3-Chloro-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides critical safety and operational guidance for research, development, and laboratory professionals working with 3-Chloro-5-(trifluoromethoxy)phenol (CAS No. 180303-73-1). As halogenated aromatic compounds are integral to modern drug development, a deep, causal understanding of their handling requirements is paramount. This guide moves beyond a simple checklist to instill a culture of safety grounded in scientific principles.

Disclaimer: A specific, verified Safety Data Sheet (SDS) for this compound was not located. The following guidance is synthesized from the safety profiles of structurally similar halogenated phenols and established best practices for this chemical class.[1] You are required to obtain and meticulously follow the specific SDS for the exact chemical you are using before any handling, storage, or disposal.

Immediate Safety Profile & Hazard Assessment

Based on analogous compounds, this compound is anticipated to be a corrosive and toxic substance that requires stringent handling protocols. Phenolic compounds, particularly halogenated ones, can cause severe chemical burns and may be absorbed through the skin, leading to systemic toxicity.[2][3]

The primary risks associated with this class of compounds include:

  • Severe Skin Corrosion and Burns: Direct contact can cause immediate damage. Phenol has an anesthetic effect, meaning initial contact may be painless, delaying response and increasing injury severity.[2][3]

  • Serious Eye Damage: Splashes can lead to permanent eye injury and blindness.[4]

  • Acute Toxicity: The substance is likely harmful or toxic if swallowed, inhaled, or absorbed through the skin.[5][6]

  • Respiratory Irritation: Vapors or dusts may cause irritation to the respiratory tract.[6][7]

Anticipated GHS Hazard Classification

The following table summarizes the likely hazard classifications based on data from structurally related chemicals.

Hazard ClassCategoryHazard StatementPictogram
Skin Corrosion/IrritationCategory 1B/2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation
alt text
Serious Eye Damage/IrritationCategory 1/2AH318: Causes serious eye damage / H319: Causes serious eye irritation
alt text
Acute Toxicity (Oral, Dermal, Inhalation)Category 3/4H301/H302, H311/H312, H331/H332: Toxic/Harmful if swallowed, in contact with skin, or if inhaled
alt text
alt text
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation
alt text

Engineering and Administrative Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the last line of defense. A robust safety posture begins with the work environment and established procedures.

  • Engineering Controls: All work with this compound, including weighing and solution preparation, must be conducted inside a certified chemical fume hood.[2][4] The fume hood provides critical protection against inhalation of volatile vapors and containment in the event of a spill. Ensure that an eyewash station and safety shower are immediately accessible and unobstructed.[3][7]

  • Administrative Controls:

    • Never Work Alone: Always ensure another trained individual is aware of the work being performed and is present in the laboratory.[8]

    • Designated Area: Cordon off a specific area within the fume hood for handling this compound to prevent cross-contamination.

    • Review Documentation: Read and understand the Safety Data Sheet (SDS) before beginning any new procedure.[2]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on the specific hazards of halogenated phenols. Standard laboratory attire is insufficient.

  • Eye and Face Protection:

    • Requirement: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[9]

    • Causality: Standard safety glasses do not protect from splashes or vapors that can cause severe eye damage. When handling larger quantities or if there is a significant splash risk, a full-face shield must be worn in addition to safety goggles.[8][9]

  • Skin and Body Protection:

    • Gloves: Double-gloving is required. Standard thin nitrile gloves are often inadequate for prolonged contact with halogenated organic compounds.[8]

      • Inner Glove: A standard nitrile exam glove.

      • Outer Glove: A thicker, chemical-resistant glove such as neoprene or butyl rubber.[3][8]

    • Causality: The outer glove provides primary resistance to the chemical, while the inner glove offers protection during the doffing of the contaminated outer glove. Always check the manufacturer's glove compatibility and breakthrough time data for the specific chemical or a close surrogate.[10] Dispose of gloves immediately after any contact and after the task is complete.

    • Lab Coat/Apron: A buttoned, flame-resistant lab coat is required. For procedures involving a risk of significant splashes, a chemical-resistant apron made of neoprene or a similar material should be worn over the lab coat.[8]

    • Footwear: Fully enclosed, chemical-resistant shoes must be worn.[4]

  • Respiratory Protection:

    • Requirement: Under normal conditions, all work should be performed in a chemical fume hood, which negates the need for a respirator.[1]

    • Causality: In the event of a fume hood failure or a large spill, a NIOSH-approved respirator with organic vapor cartridges may be necessary for emergency response personnel.[11]

Operational Plan: Step-by-Step Handling

  • Preparation: Don all required PPE as described in Section 3. Ensure the fume hood is operational and the sash is at the appropriate working height. Prepare all necessary equipment (glassware, spatulas, solvents) and place it within the designated area of the hood.

  • Aliquotting: If the compound is a solid, carefully weigh it directly into a tared container inside the fume hood. Avoid creating dust. If it is a liquid, use a calibrated pipette or syringe for transfer.

  • Procedure: Perform all experimental steps within the fume hood. Keep the container sealed when not in immediate use.

  • Post-Handling: After use, securely seal the primary container. Decontaminate any equipment that has come into contact with the chemical.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination: first the outer gloves, then the lab coat/apron, followed by goggles and face shield, and finally the inner gloves.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after completing the work and removing all PPE.[3]

Emergency Response Protocols

Immediate and correct action is critical.

Skin Exposure
  • Immediately move to the safety shower.

  • While the shower is running, remove all contaminated clothing, including shoes and jewelry. This is essential to prevent continued exposure.[4]

  • Flush the affected area with copious amounts of cool water for at least 15-20 minutes.[4]

  • Do not use neutralizing agents.

  • Seek immediate medical attention. Provide the medical team with the chemical's SDS.[7]

Eye Exposure
  • Immediately proceed to an eyewash station.

  • Hold eyelids open and flush the eyes with a gentle, continuous stream of water for at least 15-20 minutes.[4]

  • Remove contact lenses if present and easy to do so, but do not interrupt the flushing.[12]

  • Seek immediate medical attention from an ophthalmologist.

Inhalation
  • Immediately move the affected person to fresh air.

  • If breathing is difficult or has stopped, trained personnel should provide artificial respiration.[11]

  • Seek immediate medical attention.[7]

Ingestion
  • Rinse the mouth with water. Do NOT induce vomiting. [11]

  • If the person is conscious, have them drink one or two glasses of water.

  • Seek immediate medical attention. Call a poison control center.[12]

Chemical Spill Response Workflow

The following workflow outlines the immediate steps to be taken in the event of a chemical spill.

SpillResponse cluster_cleanup Cleanup Protocol Start Spill Detected Assess Assess Spill - Size & Location - Immediate Risk Start->Assess Evacuate Evacuate Immediate Area Alert Personnel Assess->Evacuate MinorSpill Is Spill Minor? (<100 mL, contained in hood) Evacuate->MinorSpill MajorSpill MAJOR SPILL - Pull Fire Alarm - Evacuate Building - Call Emergency Services MinorSpill->MajorSpill Cleanup Minor Spill Cleanup (Trained Personnel Only) MinorSpill->Cleanup Yes Report Report Incident to Lab Supervisor & EHS MajorSpill->Report Cleanup->Report PPE Don Appropriate PPE (Neoprene/Butyl Gloves, Goggles, Face Shield, Apron) Contain Contain Spill with Absorbent Material (e.g., Vermiculite) Collect Collect Absorbed Material using non-sparking tools Package Place in Labeled, Sealable Waste Container Decontaminate Decontaminate Spill Area with appropriate solvent

References

×

Retrosynthesis Analysis

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3-Chloro-5-(trifluoromethoxy)phenol
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Reactant of Route 2
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.